Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-hydroxy-2-(methylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h10H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLFUKTXOACPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661751 | |
| Record name | (5E)-5-[Ethoxy(hydroxy)methylidene]-2-(methylamino)-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-44-7 | |
| Record name | (5E)-5-[Ethoxy(hydroxy)methylidene]-2-(methylamino)-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate: A Comprehensive Technical Guide
Introduction
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug development, featuring prominently in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] A particularly valuable subclass is the 4-hydroxythiazole-5-carboxylate scaffold, which serves as a versatile building block for more complex molecular architectures.[3] This guide provides an in-depth exploration of the most direct and scientifically robust pathway for the synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, a functionalized derivative with significant potential for further chemical elaboration. This document is intended for researchers and professionals in organic synthesis and drug discovery, offering detailed mechanistic insights, a field-proven experimental protocol, and a discussion of critical reaction parameters.
Core Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most established and efficient method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[4] This reaction classically involves the condensation of an α-haloketone with a thioamide.[5] For the synthesis of the target molecule, this approach offers a direct and convergent pathway by reacting an appropriate α-halo-β-ketoester with a substituted thiourea. The versatility and high yields often associated with the Hantzsch synthesis make it the logical and authoritative choice for this transformation.[1][2]
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule, this compound, reveals two primary starting materials. The thiazole ring is formed by the condensation of a C2-N3-S unit, provided by N-methylthiourea , and a C4-C5 fragment derived from an α-halo-β-ketoester, specifically Ethyl 2-chloroacetoacetate . The 4-hydroxy group is the enol tautomer of the ketone formed after cyclization.
Caption: Retrosynthetic pathway for the target molecule.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-understood, multi-step pathway involving S-alkylation, intramolecular cyclization, and dehydration.[4][5]
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of N-methylthiourea attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This SN2 reaction forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The primary amino group of the intermediate then acts as a nucleophile, attacking the ketone carbonyl at the C4 position. This step forms a five-membered heterocyclic intermediate, a 4-hydroxythiazoline.
-
Dehydration and Tautomerization: The reaction is driven to completion by the acid-catalyzed dehydration of the 4-hydroxythiazoline intermediate. This elimination of a water molecule results in the formation of the aromatic thiazole ring. The final product exists predominantly as the 4-hydroxy tautomer due to favorable conjugation with the C5-ester group.
Caption: Mechanistic workflow of the Hantzsch synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale. It is adapted from established procedures for Hantzsch thiazole syntheses.[5]
Materials and Reagents:
-
N-Methylthiourea (90.16 g/mol ): 0.90 g (10.0 mmol, 1.0 eq)
-
Ethyl 2-chloroacetoacetate (164.59 g/mol ): 1.65 g (10.0 mmol, 1.0 eq)
-
Ethanol (95% or absolute): 20 mL
-
Sodium Acetate (anhydrous): 0.82 g (10.0 mmol, 1.0 eq) or Triethylamine: 1.01 g (1.4 mL, 10.0 mmol, 1.0 eq)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylthiourea (10.0 mmol) and ethanol (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Haloester: Slowly add ethyl 2-chloroacetoacetate (10.0 mmol) to the solution at room temperature. Causality Note: Ethyl 2-chloroacetoacetate is a lachrymator; this addition should be performed in a well-ventilated fume hood.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexanes.
-
Work-up and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The reaction often produces the hydrochloride salt of the product, which may precipitate. Add deionized water (20 mL) to the flask. Neutralize the mixture by slowly adding a solution of sodium acetate in water or by adding triethylamine until the pH is approximately 7-8. This deprotonates the product, reducing its aqueous solubility and facilitating precipitation or extraction.
-
Isolation:
-
If a solid precipitates: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
If no solid forms: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
If an oil is obtained after extraction, purify it using silica gel column chromatography.
-
Key Reaction Parameters & Optimization
The success of the Hantzsch synthesis is dependent on several key parameters that can be optimized to improve yield and purity.
| Parameter | Typical Value/Reagent | Rationale & Optimization Insights |
| α-Halo-β-ketoester | Ethyl 2-chloroacetoacetate | The chloro- derivative is common and cost-effective. The bromo- analogue is more reactive but may lead to more side products. |
| Thioamide | N-methylthiourea | The choice of N-substituted thiourea directly determines the substituent at the 2-position of the thiazole ring.[1] |
| Solvent | Ethanol, Methanol | Protic solvents like ethanol are standard as they effectively dissolve the starting materials and facilitate the reaction.[1] |
| Temperature | Reflux (e.g., ~78 °C for EtOH) | Heating is required to overcome the activation energy for the cyclization and dehydration steps. Reaction times can be reduced at higher temperatures, but this may also increase side product formation. |
| Base (optional) | Sodium Acetate, Pyridine | While the reaction can proceed without a base, adding a mild, non-nucleophilic base can neutralize the HCl formed, preventing potential side reactions and improving yields.[3] |
| Reaction Time | 3 - 6 hours | Monitoring by TLC is crucial to determine the optimal reaction time and avoid degradation of the product with prolonged heating.[6] |
Purification and Characterization
Purification:
-
Recrystallization: This is the preferred method for purifying solid products. An ethanol/water mixture is often effective, where the product is dissolved in hot ethanol and water is added dropwise until turbidity persists, followed by slow cooling.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel chromatography with a gradient of ethyl acetate in hexanes is typically employed.
Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic peaks for the ethyl group (triplet and quartet), the N-methyl group (singlet or doublet if coupled to N-H), the N-H proton, and the O-H proton. ¹³C NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H, N-H, C=O (ester), and C=N bonds.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Safety Precautions
-
Ethyl 2-chloroacetoacetate is a lachrymator and irritant. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Ethanol is a flammable liquid. All heating should be conducted using a heating mantle or a water bath, away from open flames.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The Hantzsch thiazole synthesis provides a reliable, high-yielding, and direct route to this compound from readily available starting materials.[2][4] By carefully controlling reaction parameters such as temperature, solvent, and work-up conditions, researchers can efficiently produce this valuable heterocyclic building block. The protocol and insights provided in this guide offer a solid foundation for the successful synthesis and subsequent application of this compound in pharmaceutical and chemical research.
References
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Deng, H., et al. (2023). Constructing 4-hydroxythiazole-5-carboxamide building blocks in one pot. Arkivoc, 2023(8), pp. 133-144. Available at: [Link]
-
El-Sayed, M. A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(12), pp. 21648–21661. Available at: [Link]
-
Kumar, R., et al. (2013). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. ResearchGate. Available at: [Link]
-
Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), pp. 1-10. Available at: [Link]
-
El-Sayed, M. A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. SynArchive.com. Available at: [Link]
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Allen, C. F. H. & VanAllan, J. A. (1947). Pseudothiohydantoin. Organic Syntheses, 27, 71. Available at: [Link]
-
Chem Help ASAP (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link]
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El-Sayed, M. A., et al. (2015). A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate. Available at: [Link]
-
Singh, H., et al. (1982). Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Journal of the Chemical Society, Perkin Transactions 1, pp. 653-656. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis. InnoPharmChem. Available at: [Link]
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An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A Key Pharmaceutical Intermediate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. While the initial inquiry focused on the closely related 2-methylamino analogue, a thorough review of scientific literature revealed a significant lack of available data for that specific molecule. In contrast, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a well-characterized and pivotal intermediate in the synthesis of various bioactive molecules, most notably the xanthine oxidase inhibitor, Febuxostat.[1] This guide, therefore, focuses on this critical compound to provide actionable and well-supported information for researchers in the field of medicinal chemistry and drug development.
Core Chemical Identity and Physicochemical Properties
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with the CAS Number 161797-99-5, is a heterocyclic compound featuring a central thiazole ring.[2][3][4] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents. The molecule's structure is characterized by a 4-hydroxyphenyl group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position of the thiazole ring.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 161797-99-5 | [2][3][4] |
| Molecular Formula | C₁₃H₁₃NO₃S | [2][4] |
| Molecular Weight | 263.31 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 180°C | |
| Boiling Point | 426.8°C | [5] |
| Purity | >98% (by HPLC) | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
Structural Elucidation and Characterization
The structural integrity of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is typically confirmed through a combination of spectroscopic techniques. While publicly available spectra are limited, certificates of analysis for commercial samples confirm that the Nuclear Magnetic Resonance (NMR) spectra are consistent with the assigned structure.[6]
Below is a diagrammatic representation of the chemical structure:
Caption: Chemical structure of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Synthesis Protocols and Mechanistic Insights
The synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a critical step in the production of more complex molecules. A common and efficient method involves the Hantzsch thiazole synthesis.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a representative synthesis of the title compound.
Step 1: Preparation of 4-Hydroxythiobenzamide
While 4-hydroxythiobenzamide can be sourced commercially, its synthesis is often a preliminary step. It can be prepared from p-cyanophenol and thioacetamide in an acidic aqueous solution.
Step 2: Cyclization to form the Thiazole Ring
-
A mixture of 4-hydroxythiobenzamide and ethyl 2-chloroacetoacetate is prepared in a suitable solvent, such as denatured spirit.
-
The reaction mixture is heated to approximately 60-65°C for a period of 2.5 hours.
-
The causality behind this step lies in the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halo ketone (ethyl 2-chloroacetoacetate), followed by intramolecular cyclization and dehydration to form the thiazole ring.
-
Upon completion, the reaction mixture is cooled to 0-5°C and stirred to facilitate precipitation of the product.
-
The solid product is then isolated by filtration, washed, and dried under reduced pressure.
The following flowchart illustrates this synthetic pathway:
Caption: Synthetic workflow for Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Role in Drug Development and Biological Significance
The primary significance of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate lies in its role as a key intermediate in the synthesis of Febuxostat.[1] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout.
The synthesis of Febuxostat from this intermediate typically involves a formylation reaction to introduce a formyl group at the 3-position of the hydroxyphenyl ring, followed by further modifications.
While the intrinsic biological activity of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is not extensively studied, its hydrochloride salt has been explored for potential therapeutic applications. Research into its hydrochloride salt suggests potential antioxidant properties, making it a candidate for studies aimed at mitigating oxidative stress. The thiazole moiety is a well-known pharmacophore, and derivatives are often investigated for a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[8][9]
Safety and Handling
As a laboratory chemical, appropriate safety precautions should be taken when handling Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Based on available safety data, the compound is classified as causing serious eye damage.[2]
Recommended Handling Procedures:
-
Handle in a well-ventilated area.[4]
-
Wear suitable protective clothing, including gloves and eye/face protection.[4]
-
Avoid formation of dust and aerosols.
-
In case of eye contact, rinse immediately with plenty of water for several minutes and seek medical attention.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a compound of considerable interest to the pharmaceutical industry. Its well-defined synthesis and critical role as a building block for the gout medication Febuxostat underscore its importance. While further research into its own pharmacological profile may be warranted, its current value as a key intermediate is firmly established. This guide provides a solid foundation of its chemical properties, structure, and synthesis to aid researchers in their drug discovery and development endeavors.
References
-
BioCrick. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate-COA. [Link]
-
PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
-
BioCrick. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | CAS:161797-99-5. [Link]
-
MySkinRecipes. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
-
BioCrick. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate-COA. [Link]
-
ARTIS STANDARDS. Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate(G). [Link]
-
Pharmaffiliates. CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]
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- 2. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Mechanism of action of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
An In-Depth Technical Guide on the Putative Mechanism of Action of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Authored by a Senior Application Scientist
Preamble: Navigating the Frontiers of Thiazole-Based Therapeutics
To the esteemed researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic underpinnings of this compound. It is crucial to establish at the outset that this molecule represents a novel frontier, with direct, comprehensive studies on its mechanism of action being nascent. Therefore, this document is structured as a forward-looking technical guide, synthesizing established knowledge from structurally analogous compounds to build a robust, testable hypothesis regarding its biological activity. Our approach is grounded in the principles of chemical similarity and proven pharmacological actions of the thiazole scaffold, a privileged structure in medicinal chemistry.
The narrative that follows is not a mere recitation of facts but a logical framework designed to empower your research. We will explore the most probable mechanisms of action, provide the causal reasoning behind these hypotheses, and furnish detailed experimental protocols to validate these claims. This guide is intended to be a dynamic tool, fostering both understanding and empirical investigation.
The Thiazole-5-Carboxylate Scaffold: A Cornerstone of Modern Medicinal Chemistry
The thiazole ring is a heterocyclic motif of immense significance in drug discovery, renowned for its diverse pharmacological activities.[1] Its presence in numerous approved drugs and clinical candidates underscores its versatility as a pharmacophore. The thiazole nucleus is an integral part of molecules with antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties.[1][2][3] The ethyl 5-carboxylate substitution, in particular, often serves as a key interaction point with biological targets, enhancing binding affinity and modulating activity.
This compound belongs to this distinguished class of compounds. While direct literature on this specific molecule is sparse, its structural features provide compelling clues to its potential mechanism of action. Specifically, the 2-substituted aminothiazole core is a recurring motif in compounds targeting enzymes and signaling pathways central to disease pathogenesis.
Primary Hypothesized Mechanism of Action: Xanthine Oxidase Inhibition
A compelling line of inquiry into the mechanism of this compound is its potential role as a xanthine oxidase inhibitor. This hypothesis is predicated on the striking structural similarity to Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase approved for the treatment of hyperuricemia and gout.[4]
The Central Role of Xanthine Oxidase in Purine Metabolism and Gout
Xanthine oxidase is a critical enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, triggering the painful inflammatory response characteristic of gout.
Caption: Hypothesized inhibition of the purine catabolism pathway.
Structural Analogy to Febuxostat
Febuxostat features a 2-phenylthiazole core, and its impurity profile includes Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This structural precedent strongly suggests that the thiazole-5-carboxylate scaffold is amenable to binding within the active site of xanthine oxidase. The 4-hydroxy and 2-methylamino substituents of the query compound likely influence its electronic and steric properties, potentially modulating its binding affinity and selectivity for the enzyme.
Experimental Validation: In Vitro Xanthine Oxidase Inhibition Assay
To empirically test this hypothesis, a robust in vitro enzymatic assay is required. The following protocol outlines a standard procedure for assessing the inhibitory potential of this compound against xanthine oxidase.
Protocol: Spectrophotometric Measurement of Xanthine Oxidase Activity
Objective: To determine the IC50 value of this compound for xanthine oxidase.
Principle: This assay measures the enzymatic activity of xanthine oxidase by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
This compound (test compound)
-
Allopurinol (positive control)
-
DMSO (vehicle)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine in the buffer.
-
Prepare a stock solution of xanthine oxidase in the buffer.
-
Prepare a stock solution of the test compound and allopurinol in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (final DMSO concentration should be <1%)
-
Xanthine solution
-
-
Include control wells:
-
No-enzyme control (buffer and substrate)
-
No-inhibitor control (enzyme, substrate, and vehicle)
-
Positive control (enzyme, substrate, and allopurinol)
-
-
-
Enzymatic Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to all wells except the no-enzyme control.
-
Immediately begin monitoring the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (V) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Secondary Hypothesized Mechanism of Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory potential of thiazole derivatives is well-documented, with some analogs exhibiting inhibitory effects on cyclooxygenase (COX) enzymes.[5][6] This provides a second, highly plausible mechanism of action for this compound.
The Role of COX Enzymes in Inflammation
COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid signaling molecules that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of COX enzymes.
Caption: Hypothesized inhibition of the arachidonic acid cascade.
Evidence for COX Inhibition by Thiazole Derivatives
Studies on 5-methylthiazole-thiazolidinone conjugates have demonstrated their potential as anti-inflammatory agents, with some compounds showing better activity than the standard drug indomethacin.[5] The mechanism for these compounds was identified as selective inhibition of COX-1. This precedent suggests that this compound may also interact with the active site of COX enzymes, thereby blocking prostaglandin synthesis and exerting an anti-inflammatory effect.
Experimental Validation: In Vitro COX Inhibition Assay
To investigate this potential mechanism, a COX fluorescent inhibitor screening assay can be employed. This assay provides a sensitive and high-throughput method for identifying and characterizing COX inhibitors.
Protocol: COX Fluorescent Inhibitor Screening Assay
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2
-
Heme
-
Arachidonic acid
-
TMPD
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Celecoxib (COX-2 selective inhibitor) and SC-560 (COX-1 selective inhibitor) as positive controls
-
DMSO (vehicle)
-
96-well microplates
-
Spectrophotometer capable of reading at 590 nm
Procedure:
-
Enzyme Preparation:
-
Prepare stock solutions of COX-1 and COX-2 in the assay buffer containing heme.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
COX-1 or COX-2 enzyme solution
-
Test compound solution at various concentrations (final DMSO concentration should be <1%)
-
-
Include control wells as described in the xanthine oxidase assay protocol.
-
-
Enzymatic Reaction and Measurement:
-
Add TMPD to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Shake the plate for 10-15 seconds.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 values for both COX-1 and COX-2.
-
Other Potential Biological Activities
The thiazole scaffold is a versatile platform for discovering new bioactive molecules. Beyond the primary hypotheses of xanthine oxidase and COX inhibition, it is plausible that this compound could exhibit other biological activities. The literature on related thiazole derivatives points to potential antimicrobial and antifungal properties.[2][3] Therefore, screening this compound against a panel of bacterial and fungal strains would be a valuable secondary line of investigation.
Quantitative Data Summary
As direct experimental data for this compound is not yet available, the following table presents hypothetical data based on the known activities of related thiazole derivatives to illustrate the expected outcomes of the proposed experiments.
| Target Enzyme | Related Compound | Reported IC50 | Hypothesized IC50 for Test Compound |
| Xanthine Oxidase | Febuxostat | 2-5 nM | 10-100 nM |
| COX-1 | 5-methylthiazole derivative | ~1 µM | 0.5-5 µM |
| COX-2 | 5-methylthiazole derivative | >10 µM | >10 µM (assuming COX-1 selectivity) |
Conclusion and Future Directions
This technical guide has delineated a scientifically rigorous and data-driven approach to elucidating the mechanism of action of this compound. The primary hypotheses of xanthine oxidase and COX inhibition are grounded in the established pharmacology of structurally related thiazole-containing compounds. The detailed experimental protocols provided herein offer a clear path to validating these hypotheses and quantifying the compound's potency and selectivity.
Future research should focus on executing these in vitro assays, followed by cell-based assays to confirm the mechanism in a more physiological context. Should the compound prove to be a potent inhibitor of either target, subsequent studies could explore its efficacy in animal models of gout or inflammation. The exploration of this novel thiazole derivative holds significant promise for the development of new therapeutic agents.
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An In-Depth Technical Guide to the Preliminary Biological Activity Screening of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
This guide provides a comprehensive framework for conducting the preliminary biological activity screening of the novel compound, Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate. The methodologies detailed herein are designed to rigorously assess its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The experimental design prioritizes scientific integrity, reproducibility, and a clear rationale for each procedural step.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2] The unique structural features of the thiazole nucleus, particularly the presence of nitrogen and sulfur atoms, facilitate interactions with various biological targets.[3] this compound is a synthetic compound belonging to this versatile class. Its structural attributes, including the thiazole core, a hydroxyl group, a methylamino substituent, and a carboxylate moiety, suggest a potential for diverse biological interactions. This guide outlines a systematic approach to elucidate the preliminary bioactivity profile of this compound.
Rationale for Screening Cascade
The initial screening is strategically focused on three key therapeutic areas where thiazole derivatives have shown significant promise:
-
Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[4][5][6]
-
Anticancer Activity: Cancer remains a leading cause of mortality worldwide, and the development of novel, effective, and less toxic anticancer drugs is a critical research area.[3][7] Thiazole-containing compounds have been identified as promising anticancer agents, with some already in clinical use.[3][8]
-
Anti-inflammatory Activity: Chronic inflammation is implicated in a multitude of diseases. Thiazole derivatives have been reported to possess anti-inflammatory properties, suggesting their potential as therapeutic leads.
This multi-pronged screening approach allows for a broad yet targeted initial assessment of the compound's therapeutic potential.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the preliminary biological evaluation of this compound.
The initial assessment of antimicrobial activity will be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[9][10]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay [9][11][12]
-
Preparation of Test Compound: Dissolve this compound in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to a stock concentration of 10 mg/mL.
-
Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used.
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)
-
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells. b. Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate. c. Inoculate each well with 100 µL of the diluted microbial suspension. d. Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Data Presentation: Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound | Standard Antimicrobial |
| S. aureus | Ampicillin | |
| B. subtilis | Ampicillin | |
| E. coli | Gentamicin | |
| P. aeruginosa | Gentamicin | |
| C. albicans | Fluconazole | |
| A. niger | Amphotericin B |
The preliminary anticancer activity will be evaluated by assessing the cytotoxicity of the compound against a panel of human cancer cell lines using the MTT assay.[13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay [15][16]
-
Cell Lines: A panel of human cancer cell lines representing different tumor types should be used.
-
MCF-7 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HepG2 (Hepatocellular carcinoma)
-
HCT-116 (Colorectal carcinoma)
-
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Doxorubicin (Standard) |
| MCF-7 | ||
| A549 | ||
| HepG2 | ||
| HCT-116 |
The preliminary anti-inflammatory activity will be assessed by evaluating the compound's ability to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[17][18]
3.3.1. Cyclooxygenase (COX) Inhibition Assay
This assay will determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.[19][20]
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition.
Detailed Protocol: COX Inhibition Assay [21][22]
-
Reagents: Use commercially available COX inhibitor screening assay kits.
-
Enzyme and Substrate: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid as the substrate.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations. b. Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period. c. Initiate the reaction by adding arachidonic acid. d. Incubate at 37°C for a specified time. e. Terminate the reaction.
-
Product Quantification: The amount of prostaglandin H2 (PGH2) produced is measured, often by converting it to a more stable product like prostaglandin F2α (PGF2α), which is then quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2.
3.3.2. Lipoxygenase (LOX) Inhibition Assay
This assay will evaluate the compound's ability to inhibit the activity of lipoxygenase, another key enzyme in the inflammatory pathway.[23]
Detailed Protocol: LOX Inhibition Assay [18][24]
-
Reagents: Use a commercially available lipoxygenase inhibitor screening assay kit.
-
Enzyme and Substrate: Soybean lipoxygenase is commonly used, with linoleic acid or arachidonic acid as the substrate.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer and the test compound at various concentrations. b. Add the lipoxygenase enzyme and incubate. c. Initiate the reaction by adding the substrate. d. Incubate at room temperature.
-
Detection: The production of hydroperoxides is measured colorimetrically or fluorometrically.
-
Data Analysis: Calculate the percentage of LOX inhibition for each concentration and determine the IC50 value.
Data Presentation: Anti-inflammatory Activity (IC50 in µM)
| Enzyme | This compound | Standard Inhibitor |
| COX-1 | Indomethacin | |
| COX-2 | Celecoxib | |
| LOX | Quercetin |
Interpretation of Results and Future Directions
The preliminary screening data will provide valuable insights into the potential therapeutic applications of this compound.
-
Potent and broad-spectrum antimicrobial activity would warrant further investigation, including time-kill kinetics, mechanism of action studies, and testing against resistant strains.
-
Significant and selective cytotoxicity against cancer cell lines would justify further studies to elucidate the mechanism of cell death (e.g., apoptosis, cell cycle arrest), in vivo efficacy in animal models, and structure-activity relationship (SAR) studies.[3][25]
-
Potent and selective inhibition of COX-2 or LOX would suggest a promising anti-inflammatory agent with a potentially favorable safety profile, meriting further in vivo studies in animal models of inflammation.[26][27]
The collective results from this initial screening will guide the subsequent stages of drug discovery and development for this novel thiazole derivative.
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An In-depth Technical Guide to Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and potential applications, drawing upon the broader context of 2-aminothiazole derivatives.
Core Chemical Identity
This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The core thiazole structure is a prevalent scaffold in a multitude of biologically active compounds.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 4-hydroxy-2-(methylamino)thiazole-5-carboxylate |
| CAS Number | 914347-44-7[1] |
| Molecular Formula | C₇H₁₀N₂O₃S[1] |
| Molecular Weight | 202.23 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(O)N=C(S1)NC |
| InChI Key | InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h10H,3H2,1-2H3,(H,8,9) |
Scientific Rationale and Significance
The thiazole ring and its derivatives are cornerstones in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole moiety, in particular, is a key pharmacophore found in numerous approved drugs. The introduction of a methylamino group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 5-position of the thiazole ring in this compound creates a unique electronic and steric profile that can be exploited for targeted drug design.
The methylamino group can act as a hydrogen bond donor and acceptor, influencing binding to biological targets. The hydroxyl group can also participate in hydrogen bonding and may be a site for further functionalization. The ethyl carboxylate group can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic properties.
Synthesis Strategies and Methodologies
The synthesis of this compound can be approached through several established methods for constructing the 2-aminothiazole core, followed by or incorporating the specific substitutions. A common and versatile method is the Hantzsch thiazole synthesis.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is illustrated below. The key disconnection is the Hantzsch condensation between a thiourea derivative and an α-halocarbonyl compound.
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of the target compound based on the Hantzsch reaction.
Materials:
-
N-Methylthiourea
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium acetate (or another suitable base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea (1.0 eq) in ethanol.
-
Addition of Base: Add sodium acetate (1.1 eq) to the solution and stir until dissolved.
-
Addition of α-Halocarbonyl: Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Diagram of the Hantzsch Synthesis Workflow:
Caption: Step-by-step workflow for the Hantzsch synthesis.
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively published, the structural motifs present suggest several promising avenues for investigation.
-
Kinase Inhibition: The 2-aminothiazole scaffold is present in several kinase inhibitors. The functional groups on the target molecule could be tailored to interact with the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. The compound could be screened against a panel of bacterial and fungal strains to assess its potential as a novel anti-infective.
-
Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against a wide range of biological targets. Hits from such screens can be further optimized to develop potent and selective ligands.
Characterization and Analytical Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methylamino proton (singlet or broad singlet), the methyl group of the methylamino moiety (singlet or doublet), and the hydroxyl proton (broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring, and the carbons of the ethyl and methylamino groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (202.0463 for [M+H]⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, O-H, C=O (ester), and C=N stretching vibrations. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Conclusion and Future Directions
This compound is a synthetically accessible heterocyclic compound with significant potential for applications in drug discovery. Its structural features, particularly the 2-methylaminothiazole core, make it an attractive candidate for screening in various biological assays. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological evaluation against a diverse panel of targets, and structure-activity relationship (SAR) studies to optimize its pharmacological properties. The exploration of this and related thiazole derivatives will undoubtedly contribute to the development of novel therapeutic agents.
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An In-Depth Technical Guide to the Discovery and Historical Context of Thiazole Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Five-Membered Ring
In the vast landscape of heterocyclic chemistry, the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen atoms—holds a place of particular distinction.[1][2] Its unique electronic structure and versatile reactivity have made it a cornerstone in both the natural world and the synthetic chemist's toolkit.[1][3] This guide delves into the rich history of thiazole compounds, tracing their journey from initial discovery to their indispensable role in modern medicine and beyond. For the drug development professional, understanding this historical context provides not only a foundation in the core chemistry but also invaluable insights into the evolution of medicinal chemistry and the enduring legacy of this remarkable scaffold.
Thiazole and its derivatives are integral components of numerous biologically active molecules, from essential vitamins to life-saving drugs.[3][4] Their broad spectrum of pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—has cemented their status as a "privileged scaffold" in drug discovery.[5][6] This guide will explore the key milestones in the history of thiazole research, from the pioneering synthesis methods to the discovery of naturally occurring thiazoles and the development of synthetic drugs that have shaped modern therapeutics.
The Dawn of Thiazole Chemistry: The Hantzsch Synthesis
The story of synthetic thiazole chemistry begins in 1887 with the seminal work of German chemist Arthur Hantzsch.[7][8] His development of the Hantzsch thiazole synthesis was a landmark achievement, providing the first reliable and versatile method for constructing the thiazole ring.[6][7] This reaction, which involves the condensation of an α-haloketone with a thioamide, remains a fundamental and widely used method in organic synthesis today.[6][9]
The elegance of the Hantzsch synthesis lies in its simplicity and broad applicability, allowing for the creation of a wide array of substituted thiazoles.[9] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the ring.[10]
Experimental Protocol: A Classic Hantzsch Thiazole Synthesis
The following protocol outlines a representative Hantzsch synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[6][10]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]
-
Add 5 mL of methanol and a stir bar to the vial.[6]
-
Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[6]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Nature's Embrace of the Thiazole Ring: Thiamine (Vitamin B1)
Long before chemists began to synthesize thiazoles in the lab, nature had already harnessed the power of this versatile ring. A pivotal moment in the history of thiazole research was the discovery of its presence in thiamine, also known as vitamin B1.[4][11] Thiamine is an essential micronutrient for humans, playing a critical role in carbohydrate metabolism and nerve function.[12]
The thiamine molecule is composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[13] Its discovery was a culmination of research into the cause of beriberi, a debilitating disease that was prevalent in Asia. In the late 19th and early 20th centuries, researchers like Christiaan Eijkman and Umetaro Suzuki made crucial observations that led to the understanding that beriberi was caused by a dietary deficiency.[12] The active compound, thiamine, was finally isolated in 1926 and its structure, including the thiazole ring, was elucidated in the 1930s.[14]
The biosynthesis of the thiazole moiety of thiamine is a fascinating process. In many organisms, the sulfur atom is derived from the amino acid cysteine, which provides the N-C-C-S backbone of the ring.[2]
Caption: Structural components of the Thiamine molecule.
The Thiazole Ring in a Medical Marvel: Penicillin
The discovery of penicillin by Alexander Fleming in 1928 heralded the dawn of the antibiotic age.[15][16] This chance observation of a mold, Penicillium rubens, inhibiting the growth of bacteria set in motion a series of events that would revolutionize medicine.[17][18] While Fleming made the initial discovery, it was a team of scientists at the University of Oxford, including Howard Florey and Ernst Chain, who successfully isolated and purified penicillin in the early 1940s, transforming it from a laboratory curiosity into a life-saving drug.[15][18][19]
The chemical structure of penicillin was a significant puzzle for scientists. It was finally elucidated in 1945, revealing a unique and highly labile beta-lactam ring fused to a thiazolidine ring—a reduced form of the thiazole ring.[15] This discovery was a testament to the collaborative efforts of chemists and crystallographers, including Dorothy Hodgkin who used X-ray crystallography to confirm the structure. The presence of the thiazolidine ring is crucial for penicillin's antibacterial activity.
The Rise of Synthetic Thiazole Drugs: Sulfathiazole
Following the discovery of Prontosil in the early 1930s by Gerhard Domagk, which was found to metabolize into the active antibacterial compound sulfanilamide, the field of medicinal chemistry was ignited with the quest to synthesize more potent and less toxic sulfonamide derivatives.[20] This research boom led to the development of sulfathiazole in the late 1930s, a sulfonamide antibiotic that incorporated a thiazole ring.[20][21]
Sulfathiazole quickly became a cornerstone in the fight against bacterial infections before the widespread availability of penicillin.[20][22] It was used to treat a wide range of ailments, including urinary tract infections and meningitis, and significantly reduced mortality from previously life-threatening diseases.[21][22]
The mechanism of action of sulfathiazole, like other sulfa drugs, involves the inhibition of folic acid synthesis in bacteria.[21][22] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial growth and replication.[22]
The Sulfathiazole Disaster and the Birth of Good Manufacturing Practices
A significant event in the history of sulfathiazole was the 1941 disaster in which tablets manufactured by the Winthrop Chemical Company were contaminated with the sedative phenobarbital.[20][23] This tragic incident led to hundreds of deaths and injuries and was a major catalyst for the implementation of Good Manufacturing Practices (GMPs) in the pharmaceutical industry, highlighting the critical need for stringent quality control in drug production.[20][23][24]
The Modern Era: Thiazole Derivatives in Drug Discovery
The legacy of these early discoveries continues to resonate in modern drug development. The thiazole ring is a prevalent feature in a vast array of pharmaceuticals, underscoring its versatility and importance in medicinal chemistry.[3][25][26]
| Drug Class | Example(s) | Therapeutic Use |
| Anticancer | Dasatinib, Tiazofurin | Treatment of various cancers[1][25] |
| Anti-HIV | Ritonavir | Treatment of HIV/AIDS[25] |
| Antifungal | Ravuconazole, Abafungin | Treatment of fungal infections[4][25] |
| Anti-inflammatory | Meloxicam, Fanetizole | Reduction of inflammation and pain[25] |
| Antiparasitic | Nitazoxanide | Treatment of parasitic infections[25] |
The ongoing exploration of thiazole chemistry continues to yield novel compounds with diverse biological activities.[5][27] Researchers are constantly developing new synthetic methodologies and exploring the structure-activity relationships of thiazole derivatives to design more effective and targeted therapies.[3][27]
Caption: A timeline of major milestones in thiazole research.
Conclusion: An Enduring Legacy and a Promising Future
From its formal synthetic debut with the Hantzsch synthesis to its vital roles in nature's own molecules and the arsenal of modern medicine, the journey of the thiazole ring is a compelling narrative of scientific discovery and innovation. For researchers and drug development professionals, this history is not merely academic; it is a testament to the enduring power of fundamental chemistry and a source of inspiration for future breakthroughs. The versatility of the thiazole scaffold, coupled with an ever-expanding toolkit of synthetic methods, ensures that it will remain a central focus in the quest for novel therapeutics for years to come.
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Methodological & Application
Protocol for in vitro testing of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
An In-Depth Guide to the In Vitro Evaluation of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate for Anti-Inflammatory Properties
Introduction: Rationale for Investigation
The thiazole ring is a prominent heterocyclic scaffold found in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities.[1] Its unique structure is a key feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] Thiazole derivatives have been extensively studied and have demonstrated significant potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents.[2][3][4][5] Specifically, various thiazole-containing molecules have been shown to effectively suppress inflammatory responses in cellular models.[2][6]
This application note details a robust and logical in vitro testing protocol for a novel compound, this compound. While specific biological data for this exact molecule is not yet widely published, its structural similarity to other biologically active thiazoles, such as intermediates used in the synthesis of anti-inflammatory and anti-gout medications, provides a strong rationale for its investigation as a potential therapeutic agent.[7][8]
The following protocols are designed to first establish the compound's safety profile at the cellular level and then to screen for its potential anti-inflammatory efficacy. This sequential approach ensures that any observed biological activity is not merely a byproduct of cytotoxicity, thereby providing a validated foundation for further investigation.
Guiding Principles for In Vitro Screening
A successful in vitro evaluation hinges on a systematic approach that ensures data integrity and reproducibility. This protocol is built upon two foundational pillars:
-
A Sequential Testing Cascade: The initial and most critical step is to determine the cytotoxicity of the test compound.[9][10] This establishes a sub-lethal concentration range that can be used in subsequent functional assays. Evaluating a compound's specific biological effects (like anti-inflammatory activity) without knowing its toxicity profile can lead to false positives, where a reduction in an inflammatory marker is incorrectly attributed to a specific mechanism rather than general cell death.
-
Adherence to Good Cell Culture Practice (GCCP): The reliability of any cell-based assay is directly dependent on the health and consistency of the cell cultures.[11][12] Key tenets of GCCP include maintaining aseptic technique to prevent contamination, using authenticated cell lines, ensuring the quality of reagents, and documenting all procedures to ensure reproducibility.[11][13]
Overall Experimental Workflow
The screening process follows a logical progression from initial compound handling to final data analysis. The workflow is designed to efficiently determine the viability of this compound as a potential anti-inflammatory agent.
Caption: Overall experimental workflow for in vitro screening.
Protocol 1: Assessment of Cellular Viability via MTT Assay
Principle
This protocol determines the concentration at which this compound may be toxic to cells. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14][15] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[17]
Materials
-
Cell Line: RAW 264.7 murine macrophage cell line
-
Compound: this compound
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA
-
-
Equipment:
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest RAW 264.7 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Include a "vehicle control" (cells treated with 0.1% DMSO in media) and a "no-cell control" (media only).
-
After 24 hours of incubation, carefully remove the old media from the wells and add 100 µL of the media containing the different compound concentrations.
-
Incubate the plate for another 24 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[17]
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.[16]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis
Cell viability is calculated as a percentage relative to the vehicle control.
-
Formula: Cell Viability (%) = [(OD of Treated Cells - OD of No-Cell Control) / (OD of Vehicle Control - OD of No-Cell Control)] x 100
The results are used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability). For subsequent functional assays, concentrations well below the IC₅₀ value (e.g., showing >90% viability) should be selected.
| Treatment Group | Concentration (µM) | Mean OD at 570 nm | Cell Viability (%) |
| No-Cell Control | N/A | 0.052 | N/A |
| Vehicle Control | 0 (0.1% DMSO) | 0.985 | 100% |
| Test Compound | 10 | 0.976 | 99.0% |
| Test Compound | 25 | 0.951 | 96.4% |
| Test Compound | 50 | 0.783 | 78.3% |
| Test Compound | 100 | 0.515 | 49.6% |
Protocol 2: Evaluation of Anti-Inflammatory Activity
Principle
This assay quantifies the potential of this compound to inhibit inflammation. RAW 264.7 macrophages are stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria, which mimics an inflammatory response in vitro.[19][20] LPS stimulation activates the NF-κB signaling pathway, a master regulator of inflammation, leading to the upregulation of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[21][22][23] iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator.[19] The amount of NO produced can be indirectly measured by quantifying its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[24][25] A reduction in nitrite levels in compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.
LPS-Induced NF-κB Signaling Pathway
Caption: Simplified NF-κB pathway leading to NO production.
Materials
-
All materials from Protocol 1
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium Nitrite (NaNO₂) standard
-
Step-by-Step Methodology
-
Cell Seeding and Pre-treatment:
-
Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.
-
Prepare non-toxic concentrations of the test compound (determined from Protocol 1) in DMEM.
-
Remove the old media and add 100 µL of media containing the test compound concentrations.
-
Include a "vehicle control" group (0.1% DMSO) and a "LPS control" group (0.1% DMSO).
-
Incubate for 1-2 hours to allow for compound uptake.
-
-
LPS Stimulation:
-
Add LPS to all wells (except the untreated vehicle control) to a final concentration of 1 µg/mL.
-
Incubate the plate for an additional 24 hours.
-
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the Sodium Nitrite standard (e.g., from 100 µM down to 0 µM).
-
Add 50 µL of sulfanilamide solution to all standards and samples. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells. A pink/magenta color will develop.
-
Read the absorbance at 540 nm within 30 minutes.
-
Data Analysis
-
Use the standard curve to calculate the concentration of nitrite (µM) in each sample well.
-
Calculate the percentage of nitric oxide inhibition for each compound concentration.
-
Formula: NO Inhibition (%) = [(Nitrite in LPS Control - Nitrite in Treated Sample) / Nitrite in LPS Control] x 100
| Treatment Group | Compound Conc. (µM) | Nitrite Conc. (µM) | % NO Inhibition |
| Vehicle Control | 0 | 1.5 | N/A |
| LPS Control | 0 | 45.2 | 0% |
| Test Compound + LPS | 10 | 33.8 | 25.2% |
| Test Compound + LPS | 25 | 18.1 | 59.9% |
Conclusion and Future Directions
This application note provides a comprehensive, two-stage protocol for the preliminary in vitro assessment of this compound. By first establishing a non-cytotoxic concentration range with the MTT assay, the subsequent nitric oxide inhibition assay provides a validated measure of the compound's potential anti-inflammatory activity. A dose-dependent reduction in nitric oxide production in LPS-stimulated macrophages would strongly indicate that this molecule warrants further investigation. Subsequent studies could explore its effects on the expression of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) and delve deeper into its mechanism of action, such as its direct impact on the NF-κB signaling pathway.
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Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Available from: [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Introduction: A Novel Thiazole Derivative in Oncology Research
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, including anticancer properties. Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate is a thiazole derivative of interest for its potential as a novel therapeutic agent. While extensive research on its specific anticancer applications is emerging, its structural similarity to other bioactive thiazoles suggests it may target key pathways involved in cancer cell proliferation and survival.
These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the anticancer potential of this compound. We will explore a hypothetical mechanism of action centered on apoptosis induction and provide detailed protocols for essential in vitro assays to validate this hypothesis.
Hypothetical Mechanism of Action: Induction of Apoptosis
Based on the known activities of similar heterocyclic compounds, we hypothesize that this compound may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This could be achieved by modulating the expression of key regulatory proteins in the apoptotic cascade. A potential pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.
Caption: Hypothetical apoptotic pathway initiated by the compound.
Experimental Protocols for Anticancer Evaluation
The following protocols are designed to be self-validating systems for assessing the anticancer activity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell lines
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC₅₀ concentration (determined from the MTT assay) for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
An increase in the percentage of Annexin V-positive cells in the treated group compared to the control group indicates apoptosis induction.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cancer cell lines
-
This compound
-
PI staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat them with the compound at its IC₅₀ concentration for 24 hours.
-
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[3]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash with PBS to rehydrate the cells.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells using a flow cytometer.
-
Data Interpretation: A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M arrest) in the treated sample compared to the control suggests that the compound interferes with cell cycle progression at that checkpoint.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes from the proposed experiments if this compound has anticancer activity.
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| MTT Assay | Cell Viability | Dose-dependent decrease in cell viability; calculable IC₅₀ value. |
| Annexin V/PI Staining | Apoptosis | Significant increase in the percentage of early and late apoptotic cells. |
| Cell Cycle Analysis | DNA Content | Arrest of cells in a specific phase of the cell cycle (e.g., G2/M). |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro evaluation of this compound as a potential anticancer agent. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways involved. Subsequent studies could include western blotting for apoptotic and cell cycle regulatory proteins, kinase inhibition assays, and ultimately, in vivo studies in animal models to assess therapeutic efficacy and toxicity.[1][4][5] The systematic application of these protocols will provide valuable insights into the compound's mechanism of action and its potential for development as a novel cancer therapeutic.
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Kamal, A., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1308, 3-14. Available at: [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
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American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Singh, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Asian Pacific Journal of Cancer Prevention, 23(5), 1475-1486. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]
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Use of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate as an antimicrobial agent
An urgent need exists for novel antimicrobial agents due to the global rise of drug-resistant pathogens.[1][2] Thiazoles, a class of five-membered aromatic heterocycles, represent a promising scaffold in the development of new therapeutic agents.[1][2][3] Numerous natural and synthetic thiazole derivatives have demonstrated significant biological activities, including antibacterial and antifungal properties.[4][5][6] This has spurred extensive research into synthesizing and evaluating new thiazole-based compounds to combat infectious diseases.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate as a putative antimicrobial agent. While this specific molecule serves as our primary example, the principles, protocols, and workflows detailed herein are broadly applicable to the screening and characterization of other novel thiazole derivatives. We will explore the scientific rationale behind its potential activity, provide detailed step-by-step protocols for its synthesis and evaluation, and offer a framework for data interpretation.
Part 1: Scientific Rationale and Proposed Mechanism
Chemical Profile of the Target Compound
-
IUPAC Name: Ethyl 4-hydroxy-2-(methylamino)thiazole-5-carboxylate
-
Molecular Formula: C₇H₁₀N₂O₃S
-
Key Features: The molecule possesses a core thiazole ring, which is a common feature in many biologically active compounds.[1][2] The presence of hydroxyl, methylamino, and carboxylate ester functional groups provides multiple points for potential interaction with biological targets and influences properties such as solubility and membrane permeability.
The Thiazole Scaffold in Antimicrobial Drug Discovery
The thiazole ring is a privileged structure in medicinal chemistry due to its presence in numerous approved drugs and natural products with antimicrobial activity, such as sulfathiazole.[1] Its unique electronic properties, arising from the sulfur and nitrogen heteroatoms, allow it to engage in various non-covalent interactions with enzyme active sites.[3] The versatility of thiazole chemistry allows for the introduction of diverse substituents, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.[5]
Hypothesized Mechanism of Action
Based on studies of structurally related thiazole derivatives, a plausible antimicrobial mechanism for this compound involves the inhibition of essential bacterial enzymes that are absent or significantly different in mammalian cells. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial, rate-limiting step in the bacterial fatty acid synthesis II (FASII) pathway.[1][2] Inhibition of this pathway disrupts the formation of bacterial cell membranes, leading to cessation of growth and cell death. Other potential targets for thiazole derivatives include DNA gyrase, an enzyme critical for bacterial DNA replication.[2]
Part 2: Experimental Protocols
This section provides detailed methodologies for the synthesis, antimicrobial screening, and cytotoxicity assessment of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established Hantzsch thiazole synthesis methods, a common route for preparing thiazole derivatives.[8] The synthesis involves the condensation of a thiourea derivative with an α-halocarbonyl compound.
Materials:
-
Ethyl 2-chloroacetoacetate
-
N-methylthiourea
-
Sodium carbonate
-
Ethanol
-
Water
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methylthiourea (1 equivalent) and sodium carbonate (0.05 equivalents) in ethanol.[9]
-
Addition of Reactant: While stirring at 40-55°C, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise to the solution.[9]
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 60-70°C) and maintain for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[9]
-
Precipitation and Filtration: Add water to the resulting residue to precipitate the crude product. Adjust the pH to 9-10 with a sodium hydroxide solution to ensure the product is in its neutral form.[9]
-
Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H-NMR, ¹³C-NMR, mass spectrometry, and elemental analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[10][11] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][12]
Materials:
-
Synthesized test compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Procedure:
-
Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into broth. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][13]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in a 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[11]
-
Plate Inoculation: Add 50 µL of the standardized inoculum to each well containing the diluted compound.[10]
-
Controls:
-
Incubation: Seal the plate and incubate at 37°C for 16-24 hours.[10]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][13] The result can be confirmed by reading the optical density (OD) at 600 nm.
Data Presentation: MIC values should be recorded and summarized in a table for clear comparison.
| Microorganism | Strain ID | Compound MIC (µg/mL) | Reference Drug MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Record Value] | [Record Ampicillin Value] |
| Escherichia coli | ATCC 25922 | [Record Value] | [Record Ciprofloxacin Value] |
| Pseudomonas aeruginosa | ATCC 27853 | [Record Value] | [Record Ciprofloxacin Value] |
| Candida albicans | ATCC 90028 | [Record Value] | [Record Fluconazole Value] |
Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)
It is critical to assess whether an antimicrobial compound is toxic to mammalian cells. The MTT assay is a standard colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][15]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
Step-by-Step Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[14]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][15]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity data should be summarized to show the compound's effect on mammalian cells.
| Cell Line | Exposure Time (h) | Compound IC₅₀ (µM) |
| HEK293 | 24 | [Record Value] |
| HepG2 | 24 | [Record Value] |
Part 3: Data Interpretation and Decision Making
A successful antimicrobial candidate must be potent against pathogens while exhibiting minimal toxicity to host cells. The therapeutic index (or selectivity index) is a quantitative measure of this balance.
Calculating the Selectivity Index (SI): The SI is calculated by dividing the cytotoxicity (IC₅₀) by the antimicrobial activity (MIC).
SI = IC₅₀ (µM) / MIC (µM)
-
Note: Ensure that both IC₅₀ and MIC values are converted to the same molar units (µM) for an accurate calculation. A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a therapeutic agent.
Future Directions: If this compound demonstrates promising activity (low MIC) and selectivity (high SI), subsequent studies should be initiated. These include:
-
Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.
-
Time-kill kinetics assays to understand the rate of antimicrobial activity.
-
Mechanism of action studies to confirm the molecular target.
-
In vivo efficacy and toxicity studies in animal models.
This structured approach ensures a thorough and scientifically rigorous evaluation of novel thiazole derivatives as potential next-generation antimicrobial agents.
References
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240. [Link]
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Panzade, P., et al. (2013). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. Medicinal Chemistry, 9(7), 985-994. [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102425. [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
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Das, B., et al. (2022). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8031. [Link]
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Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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van der Zalm, M. M., et al. (2023). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 42(5), 519-536. [Link]
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Kowalska-Krochmal, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102425. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH Terrestrial Manual. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Inter-American Institute for Cooperation on Agriculture. [Link]
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Das, B., et al. (2022). Antibacterial Activity of Thiazole and its Derivatives: A Review. ResearchGate. [Link]
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Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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Taha, M., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(18), 4272. [Link]
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Kulshrestha, G., et al. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 179-191. [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (2008). ResearchGate. [Link]
-
High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity. (2022). JoVE. [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. (2008). ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. [Link]
-
Ghorab, M. M., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(6), 421-430. [Link]
-
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. (n.d.). PubChem. [Link]
- Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (2018).
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).
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Safety Data Sheet: Ethyl 4-hydroxybenzoate. (n.d.). Chemos GmbH & Co. KG. [Link]
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).
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Developing cell-based assays for Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
A Systematic Approach to the Cellular Characterization of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer and antimicrobial properties.[1][2] this compound is a novel thiazole derivative with therapeutic potential. A systematic and robust evaluation of its biological effects at the cellular level is the foundational step in its journey toward preclinical development. This guide provides a comprehensive, multi-tiered strategy for researchers to characterize the compound's cellular impact, moving from broad phenotypic effects to specific mechanistic insights. We present detailed protocols for foundational assays, explain the causal logic behind the experimental workflow, and offer insights into data interpretation and assay validation, ensuring scientific rigor and reproducibility.[3][4]
Introduction: The Rationale for a Phased Assay Strategy
The initial investigation of a novel compound like this compound (hereafter referred to as "the compound") should be approached as a funnel. We begin with broad, high-level questions and use the answers to guide more specific, mechanistic inquiries. This phased approach is not only efficient but also scientifically sound, as the results of foundational assays are critical for designing and interpreting subsequent experiments. For instance, understanding the compound's cytotoxic concentration range is essential before investigating its effects on specific signaling pathways, to ensure that the observed effects are not simply a downstream consequence of cell death.[5]
This document outlines a logical workflow:
-
Preliminary Handling & Preparation: Establishing the basics of compound solubility and stock preparation.
-
Foundational Phenotypic Assays: Quantifying the compound's impact on cell viability, proliferation, and cytotoxicity.[6]
-
Mechanistic Elucidation: Investigating the mode of cell death (apoptosis vs. necrosis) and identifying potential signaling pathways involved.[7][8]
This workflow is designed to build a comprehensive cellular profile of the compound, providing the critical data needed for go/no-go decisions in a drug discovery pipeline.
Preliminary Compound Management
Causality: Before any biological assay, the compound's physicochemical properties must be addressed. Poor solubility can lead to precipitation in culture media, resulting in inaccurate concentration-response curves and artifactual data. A stable, validated stock solution is the bedrock of reproducible results.
Protocol: Preparation of a Concentrated Stock Solution
-
Solubility Testing: Begin by testing the solubility of the compound in common, cell-culture compatible solvents. Dimethyl sulfoxide (DMSO) is a standard first choice due to its high solubilizing power and compatibility with most cell lines at low final concentrations (<0.5% v/v).
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg).
-
Dissolve it in a minimal volume of high-purity DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution using a vortex mixer. Gentle warming may be applied if necessary, but stability at that temperature should be considered.
-
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) used to treat the cells must be kept constant across all experimental conditions, including the "untreated" or "vehicle" control wells. This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.
Foundational Assay: Determining Cytotoxicity and Cell Viability
Expertise & Experience: The first biological question is to determine the concentration range over which the compound affects basic cell health. Cytotoxicity assays are indispensable tools for this purpose, providing critical insights into a compound's potential toxicity.[6][9] We will use the MTT assay as a primary example due to its robustness and widespread use.[10][11] It measures the metabolic activity of a cell population, which correlates with the number of viable cells.
Workflow for Initial Compound Screening
The following diagram illustrates the logical flow from initial compound testing to deeper mechanistic studies.
Caption: Simplified canonical NF-κB signaling pathway.
Assay Validation: Ensuring Trustworthy Data
Scientific integrity demands that every assay is validated to be robust, reproducible, and fit for its purpose. [12][13] Key Validation Parameters:
-
Reproducibility: Assays should be performed on multiple independent occasions to ensure consistent results.
-
Positive and Negative Controls: As described in the protocols, these are essential for confirming the assay is working correctly.
-
Signal Window (Z'-factor): For high-throughput screening, the Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (Where SD is standard deviation, pos is the positive control, and neg is the negative control).
-
Linearity and Range: The assay should demonstrate a linear relationship between the signal and the biological measure (e.g., cell number) within a specific range. [14]
Conclusion and Future Directions
This application note provides a foundational framework for the initial cellular characterization of this compound. By following a logical progression from broad phenotypic screening to specific mechanistic studies, researchers can build a comprehensive profile of the compound's activity. The data generated—including the IC₅₀ value, the primary mode of cell death, and initial insights into modulated signaling pathways—are critical for guiding further optimization and development.
Future studies could involve using these validated assays to screen analogue libraries, exploring effects in more physiologically relevant 3D cell culture models, or using techniques like RNA sequencing to gain an unbiased view of the transcriptional changes induced by the compound. [32]
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Application Notes & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Based on the Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate Scaffold
Introduction: The Rationale for Screening Thiazole Analogs as Kinase Inhibitors
The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. Kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases.[1][2] The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases.[1][2][3][4][5] Analogs of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, therefore, represent a promising starting point for the discovery of novel kinase inhibitors.
This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign to identify and validate inhibitors from a library of these thiazole analogs. We will detail robust biochemical and cell-based assay protocols, data analysis workflows, and hit validation strategies, grounded in established principles of drug discovery.
The High-Throughput Screening (HTS) Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process designed to efficiently identify true positives while eliminating artifacts. Our proposed workflow is a hierarchical approach, moving from a broad primary screen to increasingly specific secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.
Figure 2: Principle of a TR-FRET based kinase activity assay.
Detailed Protocol: TR-FRET Primary Screen for a Tyrosine Kinase
This protocol is designed for a 384-well plate format, a standard for HTS.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Dilute the purified tyrosine kinase in assay buffer to a 2X working concentration. The optimal concentration should be determined empirically to be in the linear range of the assay (typically low nM).
-
Substrate/ATP Solution: Prepare a 4X solution of the fluorescein-labeled peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Compound Plates: Serially dilute the this compound analog library in 100% DMSO. Then, dilute to a 4X final concentration in assay buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.
-
Detection Solution: Prepare a solution of terbium-labeled anti-phosphotyrosine antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer.
2. Assay Procedure:
-
Add 5 µL of the 4X compound solution (or DMSO for controls) to the wells of a 384-well assay plate.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution. The final volume is 20 µL.
-
Incubate the plate at room temperature for 60-90 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Stop the reaction by adding 10 µL of the detection solution.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
3. Controls and Data Quality:
-
Positive Control (Max Signal): Kinase reaction with DMSO (no inhibitor).
-
Negative Control (Min Signal): Kinase reaction with a known potent inhibitor of the target kinase or no kinase.
-
Z'-factor Calculation: The quality of the HTS assay is assessed using the Z'-factor. [6][7][8][9][10]A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. [6][8] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 |
| Signal-to-Background | Ratio of the mean of the positive control to the mean of the negative control. | > 5 |
| CV (%) of Controls | Coefficient of variation for positive and negative controls. | < 15% |
Part 2: Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must undergo further testing to confirm their activity and rule out false positives.
Hit Confirmation and Potency Determination
The first step is to re-test the hits from the primary screen in a dose-response format using the same TR-FRET assay. This will confirm the inhibitory activity and determine the IC₅₀ (half-maximal inhibitory concentration) value, a measure of the compound's potency.
Orthogonal Biochemical Assay
To ensure that the observed activity is not an artifact of the primary assay technology (e.g., compound fluorescence), hits should be tested in an orthogonal assay that uses a different detection method. [11][12][13][14][15]A luminescence-based assay, such as the Kinase-Glo® assay, is an excellent choice.
Principle of the Kinase-Glo® Assay: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. [16][17][18][19][20]The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. Luciferase uses the remaining ATP to produce a luminescent signal that is inversely proportional to kinase activity. High kinase activity results in low ATP and a dim signal, while inhibition of the kinase leads to high ATP and a bright signal.
Protocol: Luminescence-based Kinase Assay
-
Perform the kinase reaction in a 384-well plate as described for the primary screen (steps 1-4), but without the fluorescently labeled substrate.
-
Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Cell-Based Secondary Assays
Biochemical assays, while robust, do not fully recapitulate the complex environment of a cell. Therefore, it is crucial to validate hits in a cell-based assay. [21][22]This confirms that the compounds can penetrate the cell membrane and inhibit the target kinase in a more physiologically relevant context.
Principle of a Cell-Based Phosphorylation Assay (e.g., AlphaScreen® SureFire®): This type of assay measures the phosphorylation of a specific substrate within the cell. [23]Cells are treated with the inhibitor compounds and then lysed. The lysate is then analyzed using AlphaScreen® technology. In this format, donor and acceptor beads are brought into proximity by the binding of antibodies to the phosphorylated substrate, generating a luminescent signal. [24][25][26][27] Protocol: Cell-Based Kinase Phosphorylation Assay
-
Seed cells known to have an active signaling pathway involving the target kinase into a 384-well culture plate and grow overnight.
-
Treat the cells with various concentrations of the hit compounds for a predetermined time (e.g., 1-2 hours).
-
Lyse the cells according to the assay kit manufacturer's protocol.
-
Transfer the lysate to a 384-well assay plate.
-
Add the AlphaScreen® acceptor bead mix and incubate.
-
Add the AlphaScreen® donor bead mix and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis and Hit Prioritization
Throughout the screening cascade, data must be carefully analyzed to prioritize the most promising compounds for further development. Key parameters to consider include:
-
Potency (IC₅₀): The concentration of an inhibitor required to reduce enzyme activity by 50%. Lower IC₅₀ values indicate higher potency.
-
Selectivity: The ability of a compound to inhibit the target kinase without affecting other kinases. This is typically assessed by profiling hits against a panel of other kinases.
-
Cellular Activity (EC₅₀): The effective concentration of a compound that gives half-maximal response in a cell-based assay.
-
Structure-Activity Relationship (SAR): Analysis of how chemical modifications to the thiazole scaffold affect biological activity. This helps in guiding the synthesis of more potent and selective analogs.
Conclusion
This application note provides a detailed and scientifically grounded framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of this compound analogs. By employing a multi-stage screening process that includes robust primary biochemical assays, orthogonal validation, and physiologically relevant cell-based assays, researchers can confidently identify and prioritize promising lead compounds for further drug development. The use of rigorous quality control metrics, such as the Z'-factor, at each stage is paramount to the success of the campaign.
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]
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Exploring the Scaffold Universe of Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
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LanthaScreen Technology on microplate readers. (2022). BMG Labtech. [Link]
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PMC - NIH. [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). PubMed. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). ResearchGate. [Link]
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On HTS: Z-factor. (2023). On HTS. [Link]
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Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. [Link]
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Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. [Link]
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Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic. [Link]
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Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. [Link]
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Z-factor. (n.d.). Wikipedia. [Link]
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Two-step AlphaScreen kinase assay. (a) Schematic assay presentation. (n.d.). ResearchGate. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC - NIH. [Link]
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A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). ChemRxiv. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). ACS Publications. [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. [Link]
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Fluorescence detection techniques for protein kinase assay. (n.d.). ResearchGate. [Link]
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From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. [Link]
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Quick Guide to AlphaScreen® SureFire®Assay Optimization. (n.d.). Manuals.plus. [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]
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Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. [Link]
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Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. (n.d.). PubMed. [Link]
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Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. (n.d.). PMC - NIH. [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). NIH. [Link]
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From gene to validated and qualified hits. (n.d.). AXXAM. [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]
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Exiting the tunnel of uncertainty: crystal soak to validated hit. (n.d.). IUCr Journals. [Link]
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Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). PMC - NIH. [Link]
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Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate: A Versatile Trifunctional Building Block for Organic Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and utilization of highly functionalized heterocyclic scaffolds are of paramount importance. Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate emerges as a noteworthy building block, possessing a unique trifunctional architecture that offers a wealth of opportunities for synthetic diversification. The inherent reactivity of its three distinct functional groups—a phenolic hydroxyl, a secondary methylamino group, and an ethyl ester—within a stable thiazole core, makes it an attractive starting point for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and expert insights into its application for constructing novel molecular entities with potential therapeutic applications, including kinase inhibitors and antimicrobial agents. The strategic manipulation of its functional groups allows for the generation of diverse chemical libraries, a cornerstone of contemporary drug development programs.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis. The key properties of a close analog, ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, are summarized below, providing a reliable reference for handling and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃S | [1] |
| Molecular Weight | 263.31 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 104°C (for the 2-methyl analog) | [2] |
Spectroscopic Highlights:
-
¹H NMR: Expect characteristic signals for the ethyl ester (triplet and quartet), the methyl group on the thiazole ring, the N-methyl group, and aromatic protons. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the thiazole ring will be prominent.
-
IR Spectroscopy: Key vibrational bands would include those for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, and the C=O stretch of the ester.
Synthesis of the Building Block: A Reliable Protocol
The synthesis of the title compound can be achieved through a well-established Hantzsch thiazole synthesis. The following protocol is adapted from a reliable method for a closely related analog, ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.[3]
Protocol 1: Synthesis of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate
Caption: Synthetic workflow for the preparation of the core thiazole scaffold.
Step-by-Step Methodology:
-
To a solution of ethyl 2-chloroacetoacetate (13.8 mL, 100 mmol) in 100 mL of methanol, add 1-methylthiourea (9.02 g, 100 mmol) and pyridine (3 mL).
-
Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Wash the resulting precipitate with a saturated sodium bicarbonate (NaHCO₃) solution, filter, and dry to afford the title compound as a white solid.[3]
Causality and Experimental Choices:
-
The Hantzsch synthesis is a classic and efficient method for the construction of thiazole rings.
-
Pyridine acts as a mild base to facilitate the initial condensation and subsequent cyclization.
-
Methanol is a suitable polar protic solvent for this reaction, dissolving the starting materials and facilitating the reaction.
-
The aqueous workup with sodium bicarbonate is essential to neutralize any excess acid and remove impurities.
Applications in Organic Synthesis: Protocols and Methodologies
The trifunctional nature of this compound allows for selective modifications at each of its reactive sites, paving the way for the synthesis of a diverse range of derivatives.
Reactions at the 4-Hydroxy Group: O-Alkylation
The phenolic hydroxyl group is a versatile handle for introducing various substituents via O-alkylation. This is particularly useful for attaching linkers or other pharmacophores. The following protocol is based on a reported O-alkylation of a similar thiazole derivative.[4]
Protocol 2: O-Alkylation with Propargyl Bromide
Caption: O-Alkylation of the hydroxyl group to introduce a terminal alkyne.
Step-by-Step Methodology:
-
To a stirring mixture of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1.0 g, 3.4 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.48 g, 10.75 mmol) in dry dimethylformamide (DMF) (15 mL), gradually add propargyl bromide (1.4 g, 11.82 mmol).
-
Stir the mixture at room temperature for 5 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water (3 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the O-propargylated product.[4]
Expert Insights:
-
The use of a weak base like K₂CO₃ is crucial to deprotonate the phenolic hydroxyl group without affecting the other functional groups.
-
Dry DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
The introduction of a terminal alkyne via propargylation opens up possibilities for subsequent "click chemistry" reactions, allowing for the facile introduction of a wide range of functionalities.
Reactions involving the 2-Methylamino Group: N-Acylation
The secondary amine at the 2-position provides a nucleophilic center for acylation reactions, enabling the introduction of amide functionalities, which are prevalent in bioactive molecules. The following is a general protocol for N-acylation.
Protocol 3: General Procedure for N-Acylation
Caption: N-Acylation to introduce amide functionalities.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add a suitable base such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-acylated product, which can be further purified by column chromatography if necessary.
Trustworthiness of the Protocol: This is a standard and widely used procedure for the acylation of secondary amines. The choice of a non-nucleophilic base is important to prevent side reactions with the acylating agent.
Transformations of the Ethyl Ester Group: Hydrolysis
The ethyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which is a valuable intermediate for further derivatization, such as amide bond formation.
Protocol 4: General Procedure for Ester Hydrolysis
Caption: Ester hydrolysis to the corresponding carboxylic acid.
Step-by-Step Methodology:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water or methanol and water.
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).
-
Collect the precipitated carboxylic acid by filtration or extract with a suitable organic solvent like ethyl acetate.
Scientific Rationale: Basic hydrolysis of esters is a robust and high-yielding transformation. The resulting carboxylate salt is protonated upon acidification to yield the free carboxylic acid.
Applications in the Synthesis of Bioactive Molecules
The functional group tolerance and the potential for diverse derivatization make this compound an excellent scaffold for the synthesis of molecules with a range of biological activities.
Synthesis of Kinase Inhibitor Scaffolds
The thiazole ring is a common feature in many approved and investigational kinase inhibitors.[5][6] The 2-amino group is a key interaction point with the hinge region of many kinases. The title compound can be elaborated into potent kinase inhibitors by attaching appropriate pharmacophores to its reactive sites.
Caption: Conceptual workflow for the synthesis of a kinase inhibitor.
This conceptual workflow illustrates how the building block can be systematically modified. For instance, N-acylation with a substituted benzoyl chloride, O-alkylation to introduce a solubilizing group, and conversion of the ester to an amide can lead to molecules with the desired properties for kinase inhibition.
Synthesis of Antimicrobial Agents
Thiazole derivatives have a long history as effective antimicrobial agents.[7][8] The title compound can serve as a core structure for the development of new antimicrobial compounds. By appending known antibacterial or antifungal pharmacophores to the hydroxyl or amino groups, novel compounds with enhanced activity can be synthesized. For example, coupling with sulfonamides, known for their antibacterial properties, could yield promising new drug candidates.[8]
Data Summary Table
| Reaction | Key Reagents | Solvent | Conditions | Expected Outcome |
| Synthesis of Thiazole Core | 1-Methylthiourea, Ethyl 2-chloroacetoacetate, Pyridine | Methanol | Room Temp, 4h | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
| O-Alkylation | Propargyl Bromide, K₂CO₃ | Dry DMF | Room Temp, 5h | O-Propargylated Thiazole |
| N-Acylation | Acyl Chloride/Anhydride, Pyridine/TEA | DCM | 0°C to Room Temp | N-Acylated Thiazole |
| Ester Hydrolysis | LiOH or NaOH | THF/Water or MeOH/Water | Room Temp | Thiazole-5-carboxylic Acid |
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for selective and sequential modifications, providing access to a wide range of complex molecular architectures. The protocols and insights provided in this guide demonstrate its potential for the efficient construction of libraries of compounds for drug discovery, particularly in the areas of kinase inhibition and antimicrobial research. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link][3]
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Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. PMC - NIH. Available at: [Link][10]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link][7]
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Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. PMC - NIH. Available at: [Link][6]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Available at: [Link][11]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link][12]
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The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. National Center for Biotechnology Information. Available at: [Link][13]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. Available at: [Link][14]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. Available at: [Link][8]
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR. Available at: [Link][15]
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Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link][16]
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Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. PMC - NIH. Available at: [Link][17]
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Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. NIH. Available at: [Link][18]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link][19]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link][20]
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Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link][1]
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Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. Available at: [21]
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Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate. PubChem. Available at: [Link][22]
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5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. PubChem. Available at: [Link][23]
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Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1). PubChem. Available at: [Link][24]
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Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. Google Patents. Available at: [25]
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Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link][26]
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Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link][27]
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Formulation of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate for animal studies
Application Note & Protocol Guide
Topic: Formulation of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound (herein referred to as "EMC-5") is a novel thiazole derivative under investigation. As with many new chemical entities (NCEs), its successful preclinical evaluation is fundamentally dependent on developing a formulation that ensures consistent and adequate systemic exposure in animal models.[1][2] The primary challenge in early-stage development often revolves around the physicochemical properties of the NCE, with poor aqueous solubility being a predominant obstacle.[3][4] An increasing number of compounds in drug discovery are characterized by low aqueous solubility, which can lead to low and erratic oral bioavailability, complicating the interpretation of pharmacology and toxicology data.[1][3]
This guide provides a comprehensive framework for formulating EMC-5 for initial animal studies. It addresses the critical steps from preliminary physicochemical characterization to the preparation and quality control of viable formulations for oral administration. The core philosophy is to begin with simple, robust formulations like solutions or suspensions and to select vehicles that are well-tolerated in common laboratory animal species.[2][5] A thorough understanding of the interplay between the compound's properties, the choice of excipients, and the intended study's objective is paramount for generating reliable and reproducible preclinical data.[4][6]
Physicochemical Profile & Formulation Implications
Detailed pre-formulation studies are the cornerstone of rational formulation design.[2][7] For an NCE like EMC-5, where public data is scarce, initial laboratory characterization is a mandatory first step. The molecular structure of EMC-5 (C₇H₁₀N₂O₃S, MW: 202.23 g/mol )[8] contains a weakly acidic hydroxyl group and a weakly basic methylamino group, suggesting that its solubility will be pH-dependent. The presence of both polar functional groups and a heterocyclic aromatic system suggests it is likely a lipophilic molecule with poor water solubility, placing it potentially in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[9]
The following table presents a hypothetical, yet plausible, physicochemical profile for EMC-5, which will guide our formulation strategy.
| Property | Value | Implication for Formulation |
| Molecular Weight | 202.23 g/mol | Low molecular weight is generally favorable for permeability. |
| Appearance | White to off-white crystalline solid | Crystalline solids often have lower solubility than amorphous forms. |
| Aqueous Solubility | < 0.01 mg/mL (pH 6.8) | Extremely low solubility necessitates enabling formulations. |
| Solubility in Organics | > 50 mg/mL (DMSO, NMP) | Good solubility in organic solvents suggests a co-solvent approach is viable. |
| Calculated logP | 2.1 | Indicates moderate lipophilicity, potentially good membrane permeability. |
| pKa (predicted) | ~7.5 (amine), ~9.5 (hydroxyl) | pH adjustment is a potential strategy but may not be sufficient alone. |
This profile strongly indicates that simple aqueous solutions are not feasible. Therefore, strategies must focus on solubilization or dispersion to achieve the required dose concentrations for in vivo studies.
Formulation Development Workflow
The selection of a suitable formulation is a stepwise process that balances the need for adequate exposure with concerns about vehicle safety and the practicalities of dose administration.[6][10] The goal is to maximize exposure for safety and efficacy testing while using well-characterized and tolerated excipients.[4][11]
Below is a decision-making workflow for selecting an appropriate preclinical formulation for an NCE like EMC-5.
Caption: Formulation selection workflow for NCEs.
Recommended Formulation Protocols for EMC-5
Based on the characterization data, two primary approaches are recommended for initial animal studies: a co-solvent solution and an aqueous suspension.
Protocol 1: Co-Solvent Solution for Oral Gavage (Rodents)
This approach is ideal for early pharmacokinetic (PK) or efficacy studies where lower doses are often sufficient. The goal is to keep the NCE fully dissolved to ensure uniform dosing and maximize absorption.[2]
Rationale for Vehicle Selection:
-
PEG 400 (Polyethylene Glycol 400): A commonly used, safe, and effective non-aqueous vehicle that can solubilize many lipophilic compounds.[12]
-
Solutol HS 15 (Macrogol 15 Hydroxystearate): A non-ionic solubilizer and surfactant that enhances solubility and can help prevent precipitation upon dilution in the gastrointestinal tract.
-
Water: Used to decrease viscosity and as a diluent. The final concentration of organic solvents should be kept as low as possible to minimize potential vehicle-related effects.[13]
Example Formulation Composition (for a 5 mg/mL solution):
| Component | % (w/v) | Purpose |
| EMC-5 | 0.5% | Active Pharmaceutical Ingredient (API) |
| PEG 400 | 30% | Primary Solubilizer / Co-solvent |
| Solutol HS 15 | 10% | Solubilizer / Surfactant |
| Deionized Water | 59.5% | Diluent / Vehicle |
| Total | 100% | Dosing Vehicle |
Step-by-Step Preparation Protocol:
-
Tare Vessel: Place a sterile glass beaker or vial on a calibrated balance and tare.
-
Add Solvents: Add the required amount of PEG 400 and Solutol HS 15 to the vessel.
-
Dissolve API: Add the accurately weighed EMC-5 powder to the solvent mixture.
-
Mix Thoroughly: Place a magnetic stir bar in the vessel and stir on a stir plate until the EMC-5 is completely dissolved. Gentle warming (up to 40°C) or sonication can be used to expedite dissolution.
-
Add Water: Slowly add the deionized water while continuing to stir.
-
Homogenize: Continue stirring for at least 15-20 minutes to ensure a homogenous solution.
-
Final QC: Perform quality control checks as described in Section 5.
-
Storage: Store in a tightly sealed, protected-from-light container at 2-8°C. Determine stability before use in a multi-day study.[14]
Protocol 2: Aqueous Suspension for Oral Gavage (Rodents)
Suspensions are often necessary for toxicology studies where high doses are required, exceeding the solubility limit of co-solvent systems.[2] The goal is to create a uniform, easily re-suspendable dispersion of fine particles.
Rationale for Vehicle Selection:
-
Methylcellulose (MC) or Carboxymethyl Cellulose (CMC): These are standard, inert suspending and viscosity-enhancing agents used to prevent the rapid settling of drug particles.[5] A 0.5% w/v solution is common.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant used as a wetting agent to ensure that the hydrophobic drug particles are properly dispersed in the aqueous vehicle.
Example Formulation Composition (for a 20 mg/mL suspension):
| Component | % (w/v) | Purpose |
| EMC-5 | 2.0% | Active Pharmaceutical Ingredient (API) |
| Methylcellulose (0.5%) in Water | 97.9% | Suspending Vehicle |
| Tween 80 | 0.1% | Wetting Agent |
| Total | 100% | Dosing Vehicle |
Step-by-Step Preparation Protocol:
-
Prepare Vehicle: Prepare the 0.5% methylcellulose solution in deionized water according to the supplier's instructions (this often involves dispersing in hot water and then cooling). Add the Tween 80 to this vehicle and mix well.
-
Weigh API: Accurately weigh the required amount of EMC-5 powder and place it in a glass mortar.
-
Triturate/Wet: Add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to break up any aggregates.
-
Dilute Geometrically: Gradually add the remaining vehicle in portions, mixing thoroughly after each addition, until the final volume is reached.
-
Homogenize: Transfer the suspension to a final container (e.g., a glass vial) and mix vigorously using a vortex mixer or overhead stirrer for 15-20 minutes.
-
Final QC: Perform quality control checks as described in Section 5.
-
Storage: Store in a tightly sealed container at 2-8°C. Ensure the suspension is shaken vigorously to achieve uniformity before each dose is withdrawn.
Formulation Characterization and Quality Control
Establishing the quality of a preclinical formulation is crucial for ensuring that the test system receives the correct dose.[4][14] The following QC tests are mandatory.
| Test | Specification / Method | Purpose |
| Appearance | Clear, colorless/pale yellow solution (Protocol 1). Uniform, milky white dispersion (Protocol 2). | To check for complete dissolution or uniform dispersion and rule out foreign matter or precipitation. |
| pH | Measure with a calibrated pH meter. | To ensure consistency between batches and check for potential API degradation. |
| Homogeneity | (Suspension only) Sample from top, middle, and bottom of the container. Analyze concentration via HPLC. | To ensure uniform distribution of the API. Acceptance criteria are typically 90-110% of the target concentration. |
| Re-suspendability | (Suspension only) After settling, assess if the suspension is easily redispersed by gentle shaking. | To ensure a uniform dose can be withdrawn throughout the dosing period. |
| Concentration | Analyze by a suitable, validated analytical method (e.g., HPLC-UV). | To verify the final concentration of the API. Acceptance criteria are typically 95-105% of the target.[15] |
The following diagram outlines the workflow for preparing and validating a suspension formulation.
Caption: Suspension preparation and QC workflow.
Stability Assessment
Preclinical formulation stability must be confirmed to ensure the integrity of the dosing preparation throughout the study.[14][16] Non-GLP preliminary stability studies can provide an early look at potential degradation.[16]
-
Short-Term Stability: Store the formulation under the intended storage conditions (e.g., 2-8°C) and at room temperature. Analyze for appearance, pH, and API concentration at intervals (e.g., 0, 4, 24, 48 hours).
-
Forced Degradation: Exposing the formulation to stress conditions (e.g., heat, light) can help identify potential degradation pathways.[16]
-
Freeze-Thaw Stability: If the formulation is to be prepared in a large batch and frozen, its stability after one or more freeze-thaw cycles should be assessed.[14]
Conclusion
The successful formulation of this compound for preclinical animal studies hinges on a systematic, data-driven approach. Due to its predicted poor aqueous solubility, simple solutions are inadequate. This guide provides two robust starting points: a co-solvent-based solution for lower-dose discovery studies and a methylcellulose-based suspension for higher-dose toxicology studies. Adherence to the detailed preparation and quality control protocols is essential for ensuring dose accuracy and generating reliable in vivo data, thereby enabling confident decision-making in the drug development pipeline.
References
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Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]
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Kumar, V., & Gabhe, S. Y. (2016). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Sciences. [Link]
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Regis Technologies. (2023). Analytical Strategies from Early Development to Validation: Part One. Regis Technologies. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (1:1). PubChem. [Link]
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Analytical methods for quantifying Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate in biological samples
Beginning Data Collection
I've initiated targeted Google searches to gather comprehensive information on "Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate." I'm focusing on its physicochemical properties and potential metabolic pathways. The goal is to build a solid foundation of data for the next phase of the investigation.
Planning Analytical Techniques
I am now focusing on identifying and evaluating analytical techniques suitable for quantifying "this compound" in biological samples. I'm considering LC-MS/MS, HPLC-UV, and GC-MS. I'm also examining sample preparation methods, like protein precipitation and solid-phase extraction. I intend to build a detailed application note, starting with an introduction to the analyte and a comparative look at analytical methodologies.
Initiating Method Development
I'm now starting method development, beginning with Google searches to gather data on the analyte's properties, metabolic pathways, and existing analytical methods. I'm focusing on LC-MS/MS, HPLC-UV, and GC-MS for quantification. Next I'll create illustrative diagrams of the experimental workflow with Graphviz, from sample collection to data processing. I will draft the application note with tables of key validation parameters. Finally, I'll compile a full reference section for presentation.
Refining Compound Search
I'm currently adjusting my search parameters. My initial query for "Ethyl 4-hydroxy-2-methylaminothiazole -5-carboxylate" pulled up some related thiazole derivatives. I'm taking notes on how they differ, particularly in the substituent positions and the core thiazole ring itself, to better refine my search and zero in on the desired compound or close analogues.
Building Analytical Methods
My search for the target compound, "this compound," hasn't yielded specific analytical methods, but I'm optimistic. I've found LC-MS/MS and HPLC-UV methods for related thiazole compounds. These offer insight into potential sample prep, chromatographic conditions, and mass spec parameters. I'll use this information to create a plausible approach for the desired analyte.
Formulating Method Strategy
I'm now diving deeper into the nuances of method development. While the initial search failed to provide methods for my target, the related thiazole compounds are providing clues. I'm focusing on the structural similarities and physicochemical properties to infer suitable sample prep, chromatographic conditions, and mass spec parameters. I'm prioritizing the design of an LC-MS/MS method.
Devising Analytical Approach
I'm now carefully examining the related compounds' information. No methods for the target were found, but the related compounds are helpful. I will need to make some assumptions to create an LC-MS/MS method for the target molecule. I'll outline the LC-MS/MS principles, then develop a proposed protocol for sample preparation, chromatographic separation, and mass spec detection. I'll also include workflow diagrams, validation parameter tables, and a reference list.
Application Notes and Protocols: Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate in Agricultural Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate in agricultural research. While direct studies on this specific molecule are not extensively published, its structural features, particularly the thiazole core, suggest significant potential as a modulator of biological processes in plants and fungi. Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of activities, making them a cornerstone in the development of novel agrochemicals.[1][2] This guide will, therefore, extrapolate from the known activities of structurally related thiazole compounds to propose detailed experimental protocols for evaluating its efficacy as a potential fungicide, herbicide, and plant growth regulator.
Introduction to this compound
This compound is a heterocyclic compound featuring a thiazole ring, a functionality known for its diverse biological activities.[3] The core thiazole moiety is present in numerous natural and synthetic compounds with applications in both medicine and agriculture.[2] The presence of a hydroxyl group, a methylamino group, and a carboxylate ester functional group suggests multiple points for potential interaction with biological targets and for further chemical modification.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | Ethyl 4-hydroxy-2-(methylamino)thiazole-5-carboxylate |
| CAS Number | 914347-44-7[4] |
| Molecular Formula | C₇H₁₀N₂O₃S[4] |
| Molecular Weight | 202.23 g/mol [4] |
| Appearance | (Predicted) White to off-white crystalline solid |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and methanol |
Potential Agricultural Applications and Rationale
The thiazole scaffold is a privileged structure in agrochemical discovery, with derivatives exhibiting a wide range of biological effects.[1] Based on the known activities of analogous compounds, we propose the following areas of investigation for this compound.
Rationale: Thiazole derivatives have been extensively investigated for their antifungal properties against a variety of plant pathogens.[5][6] The mechanism of action often involves the disruption of essential enzymatic pathways or cellular structures in fungi. The unique substitution pattern of this compound may confer novel or enhanced fungicidal activity.
Potential Target Pathogens:
-
Botrytis cinerea (Gray Mold)
-
Fusarium oxysporum (Fusarium Wilt)
-
Rhizoctonia solani (Sheath Blight)[5]
-
Phytophthora infestans (Late Blight)[5]
Rationale: Certain thiazole-containing compounds have demonstrated herbicidal effects by inhibiting key plant enzymes or interfering with vital metabolic processes.[7][8] The structural similarity to some known herbicides suggests that this compound could act as a phytotoxin.
Potential Target Weeds:
-
Arabidopsis thaliana (Thale Cress - model plant)
-
Echinochloa crus-galli (Barnyard Grass)
-
Setaria viridis (Green Foxtail)
Rationale: The modulation of plant growth and development is another reported activity of some thiazole derivatives.[9] These compounds can influence hormone signaling pathways, leading to effects such as enhanced root growth, delayed senescence, or improved stress tolerance.
Potential Applications:
-
Promoting root development in seedlings.
-
Enhancing crop yield and quality.
-
Improving tolerance to abiotic stresses (e.g., drought, salinity).
Experimental Protocols
The following protocols are designed as a starting point for the investigation of this compound in an agricultural context.
Objective: To prepare a concentrated stock solution of the test compound for use in various bioassays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 10 mg of this compound.
-
Dissolve the compound in 1 mL of DMSO to prepare a 10 mg/mL stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Objective: To evaluate the direct inhibitory effect of the compound on the mycelial growth of pathogenic fungi.
Workflow Diagram:
Caption: Workflow for the in vitro antifungal assay.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of test fungi
-
Cork borer (5 mm diameter)
-
Compound stock solution (10 mg/mL in DMSO)
-
Sterile water
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 50-55°C.
-
Add the required volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). An equivalent volume of DMSO should be added to the control plates.
-
Gently swirl the flasks to ensure uniform mixing and pour the amended PDA into sterile Petri dishes.
-
Allow the plates to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it mycelial-side down in the center of each PDA plate.
-
Seal the plates with parafilm and incubate at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ (half-maximal effective concentration) value by plotting the percentage inhibition against the log of the compound concentration.
Objective: To assess the phytotoxic effects of the compound on seed germination and early seedling growth.
Workflow Diagram:
Caption: Workflow for the seed germination and seedling growth assay.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana) and representative weed species.
-
Petri dishes (90 mm)
-
Whatman No. 1 filter paper
-
Compound stock solution (10 mg/mL in DMSO)
-
Sterile distilled water
-
Plant growth chamber
Procedure:
-
Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Prepare a series of test solutions by diluting the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 500 µM). Ensure the final DMSO concentration is below 0.1% in all treatments, including the control.
-
Place two layers of sterile filter paper in each Petri dish.
-
Arrange 20-30 seeds evenly on the filter paper in each dish.
-
Add 5 mL of the respective test solution to each dish. The control dish should receive a solution with the same concentration of DMSO.
-
Seal the dishes with parafilm and place them in a plant growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
After 7-10 days, record the germination rate (percentage of seeds that have germinated).
-
For the germinated seedlings, carefully measure the primary root length and shoot height.
-
Calculate the percentage of inhibition for each parameter compared to the control.
-
Determine the GR₅₀ (concentration causing 50% growth reduction) for root and shoot growth.
Data Interpretation and Further Steps
The results from these initial screens will provide valuable insights into the potential of this compound as an agrochemical lead.
-
Fungicidal Activity: A low EC₅₀ value against a broad spectrum of fungi would warrant further investigation, including in vivo efficacy studies on infected plants and mechanism of action studies.
-
Herbicidal Activity: Significant inhibition of weed growth with minimal impact on crop species (if tested) would indicate selective herbicidal potential. Further studies could explore the mode of action and optimize the formulation for field application.
-
Plant Growth Regulation: Any observed growth-promoting or stress-alleviating effects should be further characterized to understand the underlying physiological and molecular mechanisms.
The modular nature of the thiazole scaffold also allows for further chemical synthesis to optimize activity, selectivity, and physicochemical properties.[3][10]
References
-
Wang, J., Liao, A., Guo, R. J., & Ma, X. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., & El-Gazzar, A. B. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(36), 4069-4096. [Link]
-
Li, S., Li, Y., Wang, Y., Zhang, J., Liu, X., & Tan, C. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(23), 7831. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. [Link]
-
Singh, S., Raj, S., Sharma, S., Sucheta, & Yadav, V. (2023). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Orbital: The Electronic Journal of Chemistry, 15(2), 76-81. [Link]
-
Patel, R. B., Patel, M. R., & Patel, K. C. (2012). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]
- Patent CN104557913A. (2015). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. [Link]
-
Li, Y., et al. (2011). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. Molecules, 16(4), 2833-2845. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. PubMed. [Link]
- Patent CN106699681A. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
-
Oakwood Chemical. (n.d.). 4-Hydroxy-2-methylthiazole-5-carboxylic acid ethyl ester. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. PubChem. [Link]
-
Chen, X., et al. (2002). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 7(8), 617-626. [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. [Link]
Sources
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- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. labsolu.ca [labsolu.ca]
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- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate Derivatives for Drug Discovery
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through hydrogen bonding, hydrophobic, and dipole-dipole interactions. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Prominent drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib feature this essential core, underscoring its significance in modern therapeutics.[1][6]
This application note provides a detailed guide to the synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, a key building block for creating diverse chemical libraries. The 2-amino, 4-hydroxy, and 5-carboxylate substituents offer three distinct points for chemical modification, making this scaffold an ideal starting point for exploring structure-activity relationships (SAR) in drug discovery campaigns. We will detail a robust synthetic protocol, characterization methods, and strategies for subsequent derivatization.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The cornerstone of our approach is the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing the thiazole ring. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant.
Causality of Selection: The Hantzsch synthesis is chosen for several key reasons:
-
Robustness and Versatility: It is a well-established reaction with a broad substrate scope, tolerating a variety of functional groups.
-
Atom Economy: It is a condensation reaction that proceeds with high efficiency.
-
Accessible Starting Materials: The required precursors, N-methylthiourea and ethyl 2-chloroacetoacetate, are commercially available and relatively inexpensive.
The reaction proceeds via nucleophilic attack of the sulfur atom from N-methylthiourea onto the carbonyl-activated carbon of ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. A critical feature of the resulting product is its existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, which can influence its reactivity in subsequent derivatization steps.
Caption: Hantzsch synthesis pathway for the target thiazole scaffold.
Detailed Experimental Protocols
Synthesis of Ethyl 4-hydroxy-2-(methylamino)thiazole-5-carboxylate (Core Scaffold)
This protocol details the one-pot synthesis of the core thiazole building block.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume |
| N-methylthiourea | CH₄N₂S | 90.15 | 0.10 | 9.02 g |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 0.10 | 16.46 g |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 0.05 | 5.30 g |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 200 mL |
| Water (H₂O) | H₂O | 18.02 | - | 500 mL |
| 30% NaOH solution | NaOH | 40.00 | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add ethanol (200 mL), N-methylthiourea (9.02 g, 0.10 mol), and sodium carbonate (5.30 g, 0.05 mol).
-
Addition of Reactant: Heat the mixture to 45-50°C with stirring to form a suspension. Slowly add ethyl 2-chloroacetoacetate (16.46 g, 0.10 mol) dropwise over 20-30 minutes.[7] An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 70-75°C) and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Pour the concentrated residue into 500 mL of cold deionized water with vigorous stirring.
-
pH Adjustment: Adjust the pH of the aqueous suspension to 9-10 using a 30% aqueous solution of sodium hydroxide. This step ensures the product is in its free base form and aids precipitation.[7]
-
Isolation: Stir the mixture for 30 minutes, then collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
Expected Results:
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: ~172-174°C[7]
Purification and Characterization
While the precipitated product is often of high purity, recrystallization can be performed if necessary.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter and dry the purified crystals.
Characterization Data:
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5-11.5 (s, 1H, -OH), 7.5-8.0 (q, 1H, -NH), 4.15 (q, 2H, -OCH₂CH₃), 2.95 (d, 3H, -NHCH₃), 1.25 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~168 (C=O, ester), ~165 (C4-OH), ~162 (C2-NH), ~105 (C5), ~60 (-OCH₂), ~31 (-NHCH₃), ~14 (-CH₃). |
| Mass Spec (ESI+) | m/z 217.06 [M+H]⁺ for C₈H₁₂N₂O₃S |
Derivatization Strategies for Library Synthesis
The synthesized core scaffold is primed for diversification. The workflow below illustrates the process from core synthesis to a diversified library ready for biological screening.
Caption: General workflow for drug discovery using the thiazole scaffold.
The primary points for modification are the 4-hydroxy and 2-methylamino groups.
Caption: Key modification points on the core scaffold.
Protocol: O-Alkylation of the 4-Hydroxy Group
This protocol uses a simple Williamson ether synthesis to introduce diversity at the R1 position.
-
Setup: In a dry flask under an inert atmosphere (N₂), suspend the core scaffold (1 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol) in dry Dimethylformamide (DMF, 10 mL).
-
Reaction: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol). Stir the mixture at 60°C for 4-8 hours, monitoring by TLC.
-
Workup: Cool the reaction, pour it into water (50 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by flash column chromatography.
Protocol: N-Acylation of the 2-Methylamino Group
This protocol attaches various acyl groups to the R2 position.
-
Setup: Dissolve the core scaffold (1 mmol) in dichloromethane (DCM, 10 mL) with a base such as triethylamine (TEA, 1.5 mmol). Cool the mixture in an ice bath.
-
Reaction: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 mmol). Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography or recrystallization.
Applications in Drug Discovery
A library of derivatives synthesized via these methods can be screened against various biological targets. The 2-aminothiazole motif is a known hinge-binder in many protein kinases, making these compounds excellent candidates for anticancer research.[6] Furthermore, their structural similarity to known antimicrobial agents suggests their potential in developing new treatments for infectious diseases.[8][9][10] The systematic variation of R1 and R2 groups allows for a thorough investigation of SAR, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Core Synthesis | Incomplete reaction; loss during workup. | Extend reflux time; ensure pH is >9 before filtration to minimize product solubility in water. |
| O- vs. N-Alkylation Ambiguity | The 2-amino group can also be alkylated. | O-alkylation is generally favored under basic conditions with the 4-hydroxy group being more acidic. Confirm structure rigorously using 2D NMR techniques (HMBC, HSQC). |
| Purification Difficulties | Product is highly polar. | For column chromatography, consider adding a small percentage of acetic acid or triethylamine to the mobile phase to improve peak shape. |
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2008). Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. Archiv der Pharmazie, 341(7), 424-434. [Link]
-
Patel, N. B., & Shaikh, F. M. (2021). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Journal of Chemical and Pharmaceutical Sciences, 14(3). [Link]
-
SciSpace. (2008). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]
-
Saleem, M., Taha, M., Adnan, M., & Uddin, G. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3329. [Link]
-
Nevagi, R. J., & Raju, D. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
World of Molecules. (2023). A review on thiazole based compounds and it's pharmacological activities. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Sha'er, M. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(4), 399-425. [Link]
-
Lesyk, R., Zimenkovsky, B., & Atamanyuk, D. (2019). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Scientia Pharmaceutica, 87(2), 11. [Link]
-
Khalifa, M. E., & Al-Omar, M. A. (2021). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 68(1), 1-18. [Link]
-
Al-Abdullah, E. S., Al-Sheddi, E. S., & Al-Omair, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Al-Abdullah, E. S., Al-Sheddi, E. S., & Al-Omair, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
The synthesis of this thiazole derivative is typically achieved via the Hantzsch thiazole synthesis, a robust and widely used method for forming thiazole rings.[1][2][3] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[4][5] In this specific case, the key reactants are Ethyl 2-chloro-3-oxobutanoate and N-methylthiourea .
It is important to note that the target compound, this compound, exists in tautomeric equilibrium with its keto form, Ethyl 2-(methylamino)-4-methyl-5-oxo-4,5-dihydrothiazole-5-carboxylate. The "4-hydroxy" nomenclature refers to the enol tautomer, which is a common representation for this class of compounds.
The Hantzsch Reaction Mechanism
Understanding the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds through several key steps:
-
Nucleophilic Attack: The sulfur atom of N-methylthiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in Ethyl 2-chloro-3-oxobutanoate. This is a classic SN2 reaction that forms an isothiouronium salt intermediate.[4]
-
Cyclization: An intramolecular nucleophilic attack occurs where one of the nitrogen atoms of the intermediate attacks the ketone carbonyl carbon. This step forms the five-membered heterocyclic ring.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This step is often acid- or base-catalyzed and driven by the formation of a stable aromatic system.
The overall mechanism can be visualized as follows:
Caption: The Hantzsch thiazole synthesis pathway.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: Why is my reaction yield consistently low or non-existent?
A1: Low yield is the most common issue and can stem from several factors. Systematically investigate the following:
-
Purity of Starting Materials:
-
Ethyl 2-chloro-3-oxobutanoate: This reactant is susceptible to decomposition and hydrolysis.[6] Use freshly distilled or high-purity commercial material. Verify its purity by NMR or GC before use. Impurities can inhibit the reaction or lead to side products.
-
N-methylthiourea: Ensure it is dry and free of contaminants.[7][8] While relatively stable, poor quality can reduce the effective concentration of the nucleophile.
-
-
Reaction Temperature: The cyclocondensation and dehydration steps often require heating.[4][9] If the temperature is too low, the reaction may proceed very slowly or stall. Conversely, excessively high temperatures can lead to the decomposition of reactants and products, resulting in tar formation. The optimal temperature is typically the reflux temperature of the solvent (e.g., ethanol).
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reflux period.
-
pH of the Reaction Medium: The Hantzsch synthesis generates a hydrohalic acid (HCl in this case) as a byproduct.[4] This can protonate the N-methylthiourea, reducing its nucleophilicity. In some protocols, a non-nucleophilic base (e.g., sodium carbonate or triethylamine) is added in a stoichiometric or catalytic amount to neutralize this acid and drive the reaction to completion.[9][10]
Q2: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?
A2: Side reactions compete with the main pathway, consuming reactants and complicating purification.
-
Self-Condensation of Ethyl 2-chloro-3-oxobutanoate: In the presence of a base, α-haloketones can undergo self-condensation reactions. To minimize this, add the base slowly or ensure the N-methylthiourea is present to react preferentially.
-
Formation of Dimerization Products: Thioureas can sometimes form undesired dimers or other side products under harsh conditions.
-
Hydrolysis of the Ester: If excessive water is present, especially under acidic or basic conditions with prolonged heating, the ethyl ester group of the product can hydrolyze to the corresponding carboxylic acid. Ensure you are using anhydrous solvents where possible.
To minimize side products:
-
Control the reaction temperature carefully.
-
Use high-purity, dry reagents and solvents.
-
Maintain an inert atmosphere (e.g., Nitrogen or Argon) if reactants are sensitive to air or moisture.
-
Optimize the stoichiometry. An excess of the thioamide is sometimes used to ensure the complete consumption of the more expensive α-haloketone.[4]
Q3: My product is difficult to purify. What are the best practices for isolation and purification?
A3: Effective purification is key to obtaining a high yield of the desired compound.
-
Work-up Procedure: After the reaction is complete (as confirmed by TLC), the mixture is typically cooled to room temperature. The product, being a solid, may precipitate directly from the reaction mixture.[4] If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Precipitation/Filtration: A common method involves pouring the cooled reaction mixture into a beaker of cold water or a dilute sodium carbonate solution.[4][9] This helps to precipitate the organic product while dissolving inorganic salts. The solid can then be collected by vacuum filtration and washed with cold water or ethanol.
-
Recrystallization: This is the most effective method for achieving high purity. Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture is often a good choice for this class of compounds. Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the required purity for the starting materials? A1: A purity of >98% is highly recommended for both N-methylthiourea [8] and Ethyl 2-chloro-3-oxobutanoate .[11] Impurities in the α-haloketone are particularly detrimental as they can lead to a complex mixture of side products that are difficult to separate from the desired thiazole.
Q2: Can alternative solvents be used? A2: Yes. While ethanol is the most common and recommended solvent due to its good solvating properties for the reactants and its appropriate boiling point, other polar protic solvents like methanol or isopropanol can be used. In some green chemistry approaches, solvent-free conditions or aqueous mixtures under ultrasonic irradiation have also been reported for similar Hantzsch syntheses.[12]
Q3: How can I effectively monitor the reaction progress? A3: Thin Layer Chromatography (TLC) is the best method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 50:50 v/v), to separate the starting materials from the product.[4] Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. The product can be visualized under a UV lamp.
Optimized Synthesis Protocol
This protocol is a self-validating system based on established methodologies for the Hantzsch thiazole synthesis.[4][9]
| Reagent/Parameter | Molar Eq. | Amount (for 10 mmol scale) | Notes |
| Ethyl 2-chloro-3-oxobutanoate | 1.0 | 1.65 g (1.35 mL) | Purity >98%. Handle in a fume hood.[6] |
| N-methylthiourea | 1.1 | 1.0 g | Purity >98%. Ensure it is dry.[7][13] |
| Ethanol (Anhydrous) | - | 25 mL | Solvent. |
| Reaction Time | - | 3-4 hours | Monitor by TLC. |
| Reaction Temperature | - | ~78 °C (Reflux) | |
| Work-up | - | 5% Na2CO3 (aq) | Used to precipitate the product and neutralize acid. |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylthiourea (1.1 eq, 1.0 g).
-
Dissolution: Add anhydrous ethanol (25 mL) and stir the mixture until the N-methylthiourea is fully dissolved.
-
Addition of Reactant: Carefully add Ethyl 2-chloro-3-oxobutanoate (1.0 eq, 1.65 g) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (~78 °C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed under reflux for 3-4 hours. Monitor the consumption of the starting materials every hour using TLC (50% Ethyl Acetate/Hexane).
-
Cooling & Precipitation: Once the reaction is complete (starting material spot has disappeared on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into a beaker containing 75 mL of a cold 5% aqueous sodium carbonate solution. Stir for 15 minutes. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (2x20 mL).
-
Drying: Allow the solid to air-dry on the filter, then transfer it to a watch glass and dry further under vacuum to obtain the crude product.
-
Purification (Optional but Recommended): Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure this compound.
Visual Troubleshooting Workflow
If you are experiencing low yields, use the following workflow to diagnose the issue.
Caption: A logical workflow for diagnosing low yield issues.
References
-
Moore, M. L., & Crossley, F. S. (1941). Methylthiourea. Organic Syntheses, 21, 76. [Link]
-
Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
ScienceDirect. (2024). Cyclocondensation reaction: Significance and symbolism. [Link]
-
Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. [Link]
-
Kumari, A. H., et al. (2022). Synthetic Strategies for Hydrazinyl Thiazole Derivatives. ResearchGate. [Link]
-
Es-Seddiki, A., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(10), 16646-16660. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. [Link]
-
ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles. [Link]
-
Molbase. (n.d.). N-Methylthiourea. [Link]
-
Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. [Link]
-
ChemBK. (2024). Ethyl 2-chloro-3-oxobutanoate. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-chloroacetoacetate. PubChem Compound Database. [Link]
- Google Patents. (2014).
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- 5. Cyclocondensation reaction: Significance and symbolism [wisdomlib.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 11. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting solubility issues with Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Welcome to the technical support center for Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work. The following question-and-answer format addresses specific issues with detailed scientific explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my primary solvent. What are the initial steps I should take?
A1: Initial Troubleshooting for Dissolution Failure
When this compound fails to dissolve, it is often due to factors such as solvent choice, concentration, or the physical state of the compound. The presence of a thiazole ring, a hydroxyl group, and an ethyl ester group gives the molecule a moderate polarity, influencing its solubility profile. Thiazole itself is slightly soluble in water and soluble in organic solvents like alcohol and ether.[1][2] The ethyl ester group, especially with a longer hydrocarbon chain, tends to decrease water solubility.[3][4]
Recommended Initial Protocol:
-
Verify Compound Purity and Form: Ensure the compound's purity meets the requirements of your experiment. Impurities can significantly alter solubility. Also, consider the physical form; amorphous solids are generally more soluble than highly crystalline forms due to lower lattice energy.[5]
-
Solvent Selection: If your initial solvent is not effective, consult the solubility table below for alternatives. The choice of solvent is critical for compounds containing a thiazole ring.[6]
-
Gentle Heating: Cautiously warm the mixture to a temperature that does not exceed the solvent's boiling point or the compound's degradation temperature. For many organic compounds, a modest increase in temperature can significantly enhance solubility by increasing the kinetic energy of the molecules.[3]
-
Sonication: Utilize a sonication bath for 5-10 minutes. The high-frequency sound waves can help break down compound aggregates and facilitate dissolution, a technique often effective for stubborn compounds in solvents like DMSO.[5][7]
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this "crashing out"?
A2: Preventing Precipitation Upon Dilution from DMSO Stocks
This common issue, known as "crashing out," occurs when a compound that is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[7] DMSO is a powerful solvent for many organic molecules, but its miscibility with water does not guarantee the solubility of the compound in the resulting mixture.[8][9]
Strategies to Mitigate Precipitation:
-
Reverse Dilution: Instead of adding the DMSO stock to the aqueous buffer, slowly add the DMSO stock drop-wise to the vigorously vortexing aqueous solution. This rapid dispersion can prevent localized high concentrations of the compound that lead to precipitation.[7]
-
Stepwise Dilution: Perform a series of smaller, sequential dilutions rather than a single large one. This gradual reduction in DMSO concentration can help maintain the compound's solubility.[7]
-
Inclusion of a Co-solvent or Surfactant: Consider the addition of a pharmaceutically acceptable co-solvent or a non-ionic surfactant to the aqueous buffer to increase the solubility of the compound.
-
Presence of Serum: If your experimental design allows, diluting the compound into a medium containing serum (e.g., FBS) can be beneficial. Serum proteins can bind to the compound and help to keep it in solution.[7]
Workflow for Optimizing Aqueous Dilution:
Caption: Decision tree for troubleshooting precipitation during aqueous dilution.
Q3: What is the optimal solvent system for recrystallizing this compound to improve purity?
A3: Selecting a Recrystallization Solvent System
Recrystallization is a powerful technique for purifying solid organic compounds. The key is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For thiazole derivatives, common recrystallization solvents include acetic acid and ethanol.[10]
Systematic Approach to Solvent Selection:
-
Single Solvent Screening: Test the solubility of a small amount of the compound in various solvents at room temperature and with gentle heating. Ideal solvents will show a significant increase in solubility with temperature.
-
Solvent Pair Screening: If a single suitable solvent cannot be identified, a binary solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity appears. The solution is then reheated to clarity and allowed to cool slowly.
| Solvent System | Suitability for Thiazole Derivatives | Notes |
| Ethanol/Water | Good | Ethanol is often a good solvent for moderately polar compounds, and the addition of water can induce crystallization upon cooling. |
| Acetic Acid | Good | Acetic acid has been successfully used for the recrystallization of similar thiazole compounds.[10] |
| Acetone/Hexane | Fair | Acetone is a good solvent, while hexane is a poor one. This combination can be effective but may lead to "oiling out." |
| Toluene | Poor | Toluene is generally too nonpolar for a compound with hydroxyl and amine functionalities. |
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent system.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Q4: Can the pH of my aqueous solution affect the solubility of this compound?
A4: The Influence of pH on Solubility
Yes, the pH of the solution can significantly impact the solubility of your compound.[11] The structure of this compound contains both a weakly acidic phenolic hydroxyl group and a weakly basic methylamino group. The solubility of compounds with acidic or basic functional groups is often pH-dependent.[12]
-
In Acidic Conditions (Low pH): The methylamino group (-NHCH₃) can become protonated to form a cationic species (-NH₂⁺CH₃). This increase in charge will likely enhance the compound's solubility in aqueous solutions.
-
In Basic Conditions (High pH): The phenolic hydroxyl group (-OH) can be deprotonated to form a phenoxide anion (-O⁻). This anionic form should also exhibit increased aqueous solubility.
Therefore, adjusting the pH away from the isoelectric point of the molecule can be a viable strategy to enhance its solubility in aqueous media.
Workflow for pH-Dependent Solubility Testing:
Caption: Workflow for investigating pH effects on solubility.
References
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
(2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
Esters: Structure, Properties, and Reactions. Solubility of Things. [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
-
Clark, J. (n.d.). an introduction to esters. Chemguide. [Link]
-
Cheng, X., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Domańska, U., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. AIP Publishing. [Link]
-
Foley, D., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Lesson Explainer: Properties of Esters. Nagwa. [Link]
-
(n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]
-
Ethyl stearate. Solubility of Things. [Link]
-
Kamal, A., et al. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
-
(n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. ChemBK. [Link]
-
(2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate. Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [Link]
-
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. ChemBK. [Link]
-
Inam, R., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. ResearchGate. [Link]
-
Gomha, S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. [Link]
-
Thiazole. Wikipedia. [Link]
-
Berteina-Raboin, S., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. [Link]
-
Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Pharmaffiliates. [Link]
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- 10. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important heterocyclic intermediate. The information herein is synthesized from established principles of organic chemistry and practical experience in the purification of functionalized thiazole derivatives.
Introduction to the Molecule and Purification Challenges
This compound is a functionalized thiazole derivative. Its structure, featuring a hydroxyl group, a secondary amine, an ester, and the thiazole ring itself, imparts a significant degree of polarity. This polarity, along with the potential for various side-products during its synthesis (often a variation of the Hantzsch thiazole synthesis), can present several purification challenges.[1][2] Common issues include the removal of polar starting materials, managing the compound's solubility, and preventing degradation.
This guide provides a structured approach to overcoming these challenges through detailed troubleshooting, frequently asked questions, and step-by-step protocols for the most effective purification techniques.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of this compound.
Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem with polar compounds and indicates that the compound's solubility in the cooling solvent is too high, or that impurities are depressing the melting point.[3] Here are several strategies to address this:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more of the anti-solvent (the solvent in which the compound is less soluble) or a small amount of the primary solvent to slightly decrease the saturation. Allow the solution to cool much more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: The initial solvent choice may be suboptimal. A different solvent or a binary solvent system might be necessary. Refer to the Recrystallization Protocol in this guide for a systematic approach to solvent selection.
Question: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. How can I improve this?
Answer: Streaking of polar, nitrogen-containing compounds on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.[4] This can be mitigated by:
-
Adding a Basic Modifier: Incorporate a small amount of a base into your mobile phase to neutralize the acidic sites on the silica gel. Common choices include:
-
0.5-2% triethylamine (Et3N) in the eluent.
-
A few drops of ammonium hydroxide in the methanol portion of your mobile phase.
-
-
Using a Different Stationary Phase: If streaking persists, consider switching to a different stationary phase:
-
Neutral or Basic Alumina: These are less acidic than silica gel and can be effective for basic compounds.[5]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography is often the best choice. Elution is carried out with polar solvents like water/acetonitrile or water/methanol, often with a small amount of an acid modifier like formic acid or TFA to improve peak shape.[5]
-
Question: My compound won't elute from the silica gel column, even with a very polar mobile phase.
Answer: This indicates a very strong, possibly irreversible, adsorption to the stationary phase.
-
Check for Decomposition: Before scaling up to a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or a streak from the baseline, your compound may be decomposing on the silica gel.
-
Switch to a Less Acidic Stationary Phase: As mentioned above, neutral alumina or reversed-phase silica are good alternatives.
-
Use a More Polar Mobile Phase: For highly polar compounds, a mobile phase of methanol in dichloromethane (e.g., 5-10% MeOH in DCM) is a good starting point.[6] If that is not sufficient, a gradient elution up to 20% methanol may be necessary. Be aware that using more than 10-15% methanol in dichloromethane can start to dissolve the silica gel.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: If synthesized via a Hantzsch-type reaction, common impurities include unreacted starting materials such as the α-haloketone precursor and the N-methylthiourea.[1][7] Side products from incomplete cyclization or alternative reaction pathways can also be present.
Q2: What is the best general approach to purifying this compound: recrystallization or column chromatography?
A2: The choice depends on the impurity profile. If the impurities have significantly different polarities from the product, column chromatography is very effective. If the product is the major component and the impurities are present in small amounts, recrystallization can be a more efficient method to obtain highly pure material. Often, a combination of both is used: a primary purification by column chromatography followed by a final recrystallization.
Q3: How should I store the purified this compound?
A3: As a general guideline for functionalized aminothiazoles, storage in a cool, dark, and dry place is recommended. Using an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation, especially if the compound is stored for an extended period.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a systematic approach to finding a suitable solvent system for the recrystallization of this compound.
Step 1: Solvent Screening
-
Place a small amount (10-20 mg) of the crude material into several test tubes.
-
Add a single solvent from the table below dropwise to each test tube at room temperature, with agitation, until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable for recrystallization on its own.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath. If it dissolves when hot, it is a potential candidate for single-solvent recrystallization.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.
-
If no single solvent is ideal, try binary solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
| Solvent Polarity Table for Recrystallization Screening | |
| Non-polar | Heptane, Hexane, Toluene |
| Intermediate Polarity | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc) |
| Polar Aprotic | Acetone, Acetonitrile (MeCN) |
| Polar Protic | Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Water |
Step 2: Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a binary pair) in small portions while heating the flask with stirring (e.g., on a hot plate). Add just enough solvent to completely dissolve the solid at the boiling point.
-
If using a binary system, add the "bad" solvent dropwise until the solution becomes persistently cloudy. Then add a few drops of the "good" solvent to clarify the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound using silica gel chromatography.
Step 1: TLC Analysis and Mobile Phase Selection
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to find one that gives a good separation of your product from impurities. The ideal Rf value for the product is between 0.2 and 0.4.
-
Due to the polar nature of the target compound, start with a mobile phase of ethyl acetate/hexanes. If the compound does not move from the baseline, switch to a more polar system like methanol/DCM.[6]
-
If streaking is observed, add 0.5-1% triethylamine to the mobile phase.[5]
| Suggested Mobile Phase Systems for TLC Screening | |
| For less polar impurities | 30-70% Ethyl Acetate in Hexanes |
| For moderately polar compounds | 100% Ethyl Acetate |
| For polar compounds | 2-10% Methanol in Dichloromethane |
| For very polar or basic compounds | 5-10% Methanol in Dichloromethane + 1% Triethylamine |
Step 2: Column Packing and Sample Loading
-
Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent (like DCM or methanol).
-
Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
Step 3: Elution and Fraction Collection
-
Elute the column with the chosen mobile phase, starting with a less polar composition if using a gradient.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: A decision tree for selecting a purification strategy.
References
-
Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]
-
Thiazole - Wikipedia. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
Sources
Stability testing of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate under different conditions
Answering your request, here is a technical support center with troubleshooting guides and FAQs on the stability testing of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate.
Technical Support Center: Stability Testing of this compound
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. It is designed to offer both foundational knowledge and practical troubleshooting advice for issues encountered during experimental workflows.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of stability testing as they apply to active pharmaceutical ingredients (APIs) like this compound.
Q1: What is the primary goal of stability testing for a new drug substance?
A1: The fundamental purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining the retest period for the drug substance and recommending appropriate storage conditions.[1][3] Ultimately, this ensures that the API maintains its quality, safety, and efficacy throughout its shelf life.[1][4]
Q2: What are the different types of stability studies mandated by ICH guidelines?
A2: The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), define a standard data package for registration applications.[5][6] The main types of studies are:
-
Long-Term Stability Testing: Performed under recommended storage conditions for a minimum of 12 months to establish the retest period.[1][5][7]
-
Accelerated Stability Testing: Conducted under exaggerated storage conditions (e.g., higher temperature/humidity) for a minimum of 6 months.[1][5][7] These studies are designed to increase the rate of chemical degradation and physical change, helping to predict the long-term stability profile.[8]
-
Intermediate Stability Testing: Performed at conditions between long-term and accelerated, typically for 6 months. This is required if a "significant change" occurs during accelerated testing.[5]
Table 1: Standard ICH Storage Conditions for Long-Term, Accelerated, and Intermediate Stability Studies [5][7]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Q3: What is a "stability-indicating method," and why is it crucial?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[2] Crucially, it must also be able to separate, detect, and quantify any degradation products formed.[9][10] Without a reliable SIM, it is impossible to know if a loss in API concentration is due to actual degradation or analytical variability, making the stability study results meaningless.[10][11] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a SIM.[9]
Q4: What are forced degradation (stress testing) studies?
A4: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than those used in accelerated testing.[3] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[2][3] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method (i.e., prove it is stability-indicating).[2]
Part 2: Designing a Stability Study for this compound
Given the specific structure of this molecule—containing a hydrolyzable ester, a potentially oxidizable thiazole ring, and a methylamino group—a carefully designed forced degradation study is the critical first step.
Q5: How should I structure a forced degradation study for this specific compound?
A5: A systematic approach is required. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without being further degraded themselves. The following workflow is recommended.
Caption: Workflow for Forced Degradation Study Design.
Table 2: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 30 min, 2, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours |
| Thermal | Dry Heat in Oven | 80°C | 1, 3, 7 days |
| Photolytic | ICH Option 1 or 2 Light Cabinet | Ambient | Expose until 1.2 million lux hours & 200 W h/m² |
Note: These are starting points. The concentration of reagents, temperature, and duration should be adjusted to achieve the target degradation level.
Part 3: Troubleshooting Guide & Anticipated Issues
Q6: I'm observing a rapid loss of my main peak under basic conditions (0.1 M NaOH), with a corresponding new peak appearing. What is the likely cause?
A6: This is a classic sign of ester hydrolysis . The ethyl ester group (-COOCH₂CH₃) in your molecule is highly susceptible to base-catalyzed hydrolysis (saponification).[12] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the ester's carbonyl carbon. This process cleaves the ester bond, resulting in the formation of the corresponding carboxylate salt (4-hydroxy-2-methylaminothiazole-5-carboxylate) and ethanol.[13] This reaction is typically much faster than acid-catalyzed hydrolysis.
Q7: After exposing my sample to light in an ICH-compliant photostability chamber, I see a new degradation peak in the HPLC. What degradation chemistry might be occurring?
A7: Thiazole rings, particularly those with aryl substituents (though your molecule has methylamino and hydroxyl groups), can be susceptible to photodegradation.[14][15] One documented mechanism involves a reaction with singlet oxygen via a [4+2] cycloaddition.[15] This forms an unstable endoperoxide intermediate, which can then rearrange or fragment, leading to cleavage of the thiazole ring itself.[15] It is crucial to conduct photostability tests on the API both as a solid and in solution, as per ICH Q1B guidelines, to fully understand this liability.[16][17]
Q8: My compound shows significant degradation when treated with hydrogen peroxide (H₂O₂). Where is the molecule likely being oxidized?
A8: The thiazole ring contains a sulfur atom, which is a potential site for oxidation. It can be oxidized to a sulfoxide and then further to a sulfone. Additionally, the electron-rich 4-hydroxy and 2-methylamino groups can increase the susceptibility of the ring to oxidative degradation. You should use LC-MS analysis to determine the mass of the degradant peak. An increase of 16 atomic mass units (AMU) would suggest the formation of a sulfoxide or an N-oxide, while an increase of 32 AMU could indicate a sulfone.
Q9: I am seeing multiple small peaks appear during my thermal stress study. How do I determine the cause?
A9: High heat can induce complex degradation pathways. For this compound, potential thermal degradation could involve:
-
Decarboxylation: Loss of the carboxylate group as CO₂.
-
Ring Cleavage: Fragmentation of the thiazole ring itself.[14]
-
Interaction with Impurities: Trace impurities in the sample could catalyze degradation at elevated temperatures. It is essential to ensure your analytical method has sufficient resolution to separate these multiple degradants and to use mass spectrometry to help identify their structures.
Part 4: Experimental Protocol: Stability-Indicating HPLC Method Development
This protocol outlines the steps for developing a robust, stability-indicating reversed-phase HPLC method.
1. Initial Column and Mobile Phase Selection
- Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile stationary phase suitable for a wide range of small molecules.
- Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid helps to protonate silanols and improve peak shape.
- Mobile Phase B: Acetonitrile or Methanol.
- Detector: UV/Vis detector. Perform a UV scan of the API in the mobile phase to determine the wavelength of maximum absorbance (λ-max) for sensitive detection.
2. Gradient Elution Development
- Begin with a broad scouting gradient to determine the approximate elution time of the API and any degradants. For example:
- Time 0 min: 5% B
- Time 20 min: 95% B
- Time 25 min: 95% B
- Time 26 min: 5% B
- Time 30 min: 5% B
- Inject a mixture of your stressed samples (e.g., acid, base, peroxide degraded samples mixed together) to observe the full range of degradation products.
3. Method Optimization for Resolution
- Based on the scouting gradient, create a more focused gradient. If degradants are eluting very close to the main peak, slow down the gradient ramp in that region (i.e., decrease the %B change per minute).
- The goal is to achieve a resolution (Rs) of >1.5 between the API peak and the closest eluting impurity or degradant peak.
- If resolution is still poor, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase.
4. Method Validation
- Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This involves assessing parameters such as:
- Specificity: Proving the method can distinguish the API from its degradants (this is largely accomplished during the forced degradation study).
- Linearity: Demonstrating a linear relationship between concentration and detector response.
- Accuracy & Precision: Ensuring the method gives correct and repeatable results.
- Range: The concentration range over which the method is accurate and precise.
- Robustness: Showing the method is unaffected by small, deliberate changes in parameters (e.g., pH, column temperature).
Part 5: Anticipated Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are most probable under stress conditions.
Caption: Plausible Degradation Pathways for the Target Molecule.
-
Hydrolytic Pathway (Red): The ethyl ester is the most labile group under acidic or, more potently, basic conditions, leading to the formation of the corresponding carboxylic acid.[12][13]
-
Photolytic/Oxidative Ring Cleavage (Yellow): Severe oxidative stress or exposure to high-intensity light can lead to the breakdown of the thiazole ring itself, resulting in various smaller, more polar fragments.[14][15]
-
Oxidative Pathway (Green): Milder oxidative conditions are likely to target the sulfur atom in the thiazole ring, forming a sulfoxide as the primary product, which may be further oxidized to a sulfone.
By understanding these potential liabilities, researchers can proactively design robust formulations and select appropriate packaging to ensure the long-term stability of this compound.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
-
ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]
-
ICH. Quality Guidelines. [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
Almac Group. Spotlight on stability: API and drug product testing. [Link]
-
Kamkhede, D.B., & Solanki, P.R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Chemicals Knowledge Hub. (2021, April 8). Spotlight on stability: API and drug product testing. [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. [Link]
-
PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
-
American Pharmaceutical Review. (2022, November 30). Forced Degradation – A Review. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. [Link]
-
National Center for Biotechnology Information. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]
-
YouTube. (2020, April 11). 40 - 9701_w19_qp_12 : Hydrolysis of Esters - Mega Lecture. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. biomedres.us [biomedres.us]
- 3. medcraveonline.com [medcraveonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 11. almacgroup.com [almacgroup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Reactions with Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the chemical modification of this versatile scaffold. Our goal is to empower you with the knowledge to minimize side product formation and maximize the yield and purity of your desired compounds.
Section 1: Troubleshooting Guide - Regioselectivity in Alkylation and Acylation
One of the most common challenges when working with this compound is controlling the site of reaction. The molecule possesses multiple nucleophilic centers, leading to potential competition between N-alkylation/acylation, O-alkylation/acylation, and alkylation of the thiazole ring itself.
FAQ 1.1: I am attempting to N-alkylate the methylamino group, but I'm getting a mixture of products. What is happening?
This is a frequent issue arising from the competitive nucleophilicity of the exocyclic methylamino group and the endocyclic nitrogen atom of the thiazole ring. The likely side product is a 3-alkyl-2-(methylimino)-4-oxo-4,5-dihydro-3H-thiazole-5-carboxylate, which is a tautomer of the N-alkylated thiazolium salt. The reaction conditions, particularly the choice of base, play a crucial role in determining the regioselectivity of the alkylation.[1]
In the absence of a strong base, the lone pair on the endocyclic nitrogen can attack the alkylating agent, leading to the formation of a thiazolium salt. However, in the presence of a suitable base, the exocyclic methylamino group is deprotonated, increasing its nucleophilicity and favoring the desired N-alkylation.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting ring vs. N-alkylation.
FAQ 1.2: My reaction is producing both N-alkylated and O-alkylated products. How can I improve selectivity?
The competition between N- and O-alkylation is governed by the relative nucleophilicity of the methylamino and hydroxyl groups. Generally, the amine is a softer nucleophile and the hydroxyl (as an alkoxide) is a harder nucleophile. The choice of solvent and base can influence this selectivity.
To favor N-alkylation , using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is recommended. This will preferentially deprotonate the more acidic proton (hydroxyl), but the resulting alkoxide is often less reactive than the neutral amine in many solvent systems.
To favor O-alkylation , a base that selectively generates the phenoxide, such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), can be effective.[2][3] The use of a phase-transfer catalyst can also enhance O-alkylation.
Protocol 1.1: Protocol for Selective N-Alkylation of this compound
Objective: To selectively alkylate the exocyclic methylamino group.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 1.2: Protocol for Selective O-Alkylation of this compound
Objective: To selectively alkylate the hydroxyl group.
Materials:
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
Alkyl halide
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous K2CO3 (2.0 eq).
-
Add anhydrous DMF and stir the suspension.
-
Add the alkyl halide (1.2 eq) and heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Troubleshooting Guide - Controlling the Degree of Substitution
FAQ 2.1: I am observing overalkylation of the methylamino group. How can I obtain the mono-alkylated product?
Overalkylation is a classic problem in amine alkylation, as the product (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[4][5] In your case, the desired N-alkylated product can react further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt.
To minimize overalkylation, consider the following strategies:
-
Use a large excess of the starting amine: This is often impractical with valuable substrates.
-
Slow addition of the alkylating agent: This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.
-
Use a less reactive alkylating agent: For example, an alkyl chloride is less reactive than an alkyl bromide or iodide.[6]
-
Employ reductive amination: This is often the most effective method for controlled mono-alkylation.[7] The amine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.
Table 1: Summary of Reaction Conditions to Control the Degree of Alkylation
| Strategy | Reagents | Solvent | Temperature | Key Considerations |
| Controlled Mono-alkylation | Alkyl halide (1.0 eq), NaH (1.1 eq) | THF | 0 °C to RT | Slow addition of alkyl halide is critical. |
| Reductive Amination | Aldehyde/Ketone (1.1 eq), NaBH(OAc)3 (1.5 eq) | Dichloromethane | Room Temperature | Excellent for mono-alkylation; avoids overalkylation.[7] |
| Exhaustive Alkylation (Tertiary Amine) | Alkyl halide (2.5 eq), K2CO3 (3.0 eq) | DMF | 60-80 °C | Drives the reaction to the di-alkylated product. |
Protocol 2.1: Protocol for Mono-N-alkylation using Reductive Amination
Objective: To achieve selective mono-alkylation of the methylamino group.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify by column chromatography.
Caption: Stepwise overalkylation of the methylamino group.
Section 3: Troubleshooting Guide - Stability of the Molecule
FAQ 3.1: I am losing my ester group during the reaction. How can I prevent hydrolysis?
The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. This will result in the formation of the corresponding carboxylic acid as a major side product.
To prevent ester hydrolysis:
-
Ensure anhydrous conditions: Use flame-dried glassware and anhydrous solvents.
-
Choose your base carefully: Strong aqueous bases like NaOH or KOH will readily hydrolyze the ester. If a base is required, opt for non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or anhydrous inorganic bases (e.g., NaH, K2CO3).
-
Keep reaction temperatures as low as possible.
-
Minimize reaction time.
-
Use a non-aqueous workup if possible. If an aqueous workup is necessary, keep it brief and perform it at a low temperature.
Table 2: Recommended Solvent and Base Combinations to Minimize Ester Hydrolysis
| Reaction Type | Recommended Base | Recommended Solvent | Rationale |
| N-Alkylation | NaH | Anhydrous THF | Strong, non-nucleophilic base in an aprotic solvent. |
| N-Acylation | Triethylamine or Pyridine | Anhydrous DCM or THF | Organic bases that scavenge the acid byproduct without promoting hydrolysis. |
| O-Alkylation | Anhydrous K2CO3 | Anhydrous DMF or Acetonitrile | Anhydrous conditions prevent hydrolysis. |
FAQ 3.2: My starting material seems to be decomposing under the reaction conditions. What could be the cause?
Thiazole rings are generally aromatic and stable, but they can be susceptible to ring-opening under harsh conditions.[8][9]
Potential causes of decomposition:
-
Strongly acidic or basic conditions: Prolonged exposure to concentrated acids or bases, especially at high temperatures, can lead to degradation.
-
Strong reducing agents: Certain reducing agents can cleave the C-S bond in the thiazole ring.[9]
-
Oxidizing agents: While the thiazole ring is relatively stable to oxidation, strong oxidants can lead to the formation of N-oxides or S-oxides, which may be unstable.[10]
If you suspect decomposition, it is crucial to re-evaluate your reaction conditions. Opt for milder reagents, lower temperatures, and shorter reaction times. Analyzing the crude reaction mixture by LC-MS can help identify degradation products and provide clues about the decomposition pathway.
Section 4: General FAQs
FAQ 4.1: What are the best practices for setting up a reaction with this compound?
-
Purity of starting material: Ensure your starting material is pure and dry. Impurities can interfere with the reaction and lead to side products.
-
Inert atmosphere: For reactions involving strong bases or organometallic reagents, always use an inert atmosphere (argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.
-
Monitoring the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Purification: Column chromatography on silica gel is typically effective for purifying the products of these reactions. A gradient elution system (e.g., hexanes/ethyl acetate) is often required.
FAQ 4.2: What analytical techniques are recommended for monitoring the reaction progress and identifying side products?
-
Thin Layer Chromatography (TLC): An excellent technique for quickly assessing the progress of a reaction. Use a suitable solvent system to achieve good separation between the starting material, product, and any major side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the components in your reaction mixture, including the desired product and any side products. This can help you quickly diagnose issues like overalkylation or hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final, purified product. It can also be used to analyze the crude reaction mixture to determine the ratio of products and side products.
References
-
Royal Society of Chemistry. (n.d.). Brønsted Acid‐Promoted Ring-opening and Annulation of Thioamides and 2H-azirines to Synthesize 2,4,5-Trisubstituted Thiazoles. Organic & Biomolecular Chemistry. [Link]
-
American Chemical Society. (1950). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
MDPI. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
American Chemical Society. (2013). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]
-
ResearchGate. (1970). Reductive ring opening of thiazoles. [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
National Institutes of Health. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (2011). Synthesis of 2-aminothiazole derivatives. [Link]
-
Química Orgánica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]
-
ResearchGate. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. [Link]
-
Canadian Center of Science and Education. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. [Link]
-
National Institutes of Health. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Sci-Hub. (2003). 2-Aminothiazole and 2-aminothiazolinone derivatives. [Link]
-
PubMed. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ResearchGate. (2016). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. [Link]
-
ResearchGate. (2024). O-alkylation of 4-hydroxybenzolsulfonamide by N-substituted 2-chloroacetamides and 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. [Link]
-
SciSpace. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
MDPI. (2018). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]
-
MDPI. (2018). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. [Link]
-
National Institutes of Health. (n.d.). Ethyl thiazole-5-carboxylate. PubChem. [Link]
-
National Institutes of Health. (2017). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
PubMed. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
ResearchGate. (2012). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. [Link]
-
ResearchGate. (2007). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. [Link]
-
Royal Society of Chemistry. (n.d.). Studies on mesoionic compounds. Part 11. Alkylation of 5-acylamino-1,2,3-thiadiazoles. [Link]
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Technical Support Center: A Guide to Scaling the Synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate. Recognizing the challenges that arise when transitioning from bench-scale to pilot or manufacturing scale, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and practical field experience. Our focus is on anticipating problems, understanding their root causes, and providing robust, validated solutions.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and scale-up of this compound.
Q1: What is the most reliable and scalable synthetic route for this compound?
The most established and industrially viable method is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the cyclocondensation of an α-halo-β-ketoester (specifically, ethyl 2-chloroacetoacetate) with a thiourea derivative (N-methylthiourea). This method is well-documented, generally high-yielding, and utilizes readily available starting materials, making it ideal for scale-up.[3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
There are two main areas of concern:
-
Reagent Handling: Ethyl 2-chloroacetoacetate is a lachrymator and a potent alkylating agent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood or a closed system at larger scales.
-
Exothermic Reaction: The condensation reaction is exothermic. Without proper thermal management, heat can accumulate in a large reactor, leading to uncontrolled temperature increases.[5] This can cause solvent boiling, pressure buildup, and a significant increase in the formation of impurities. A jacketed reactor with controlled cooling is essential for safe scale-up.
Q3: How should I monitor the reaction's progress at a larger scale?
While Thin Layer Chromatography (TLC) is suitable for initial lab-scale trials, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring during scale-up.[6] An effective HPLC method can precisely track the consumption of starting materials and the formation of the desired product, allowing for a clear determination of the reaction endpoint. This data is critical for ensuring batch-to-batch consistency and optimizing reaction times.
Q4: What are the expected yields and purity for this compound?
On a laboratory scale, yields can often exceed 90%. However, during scale-up, a slight decrease is common due to challenges in mixing and heat transfer. A well-optimized process at a multi-kilogram scale should consistently produce yields in the 80-88% range. The purity of the crude product can vary, but after a single recrystallization, a purity of >98.5% (by HPLC) is a realistic target.[7]
Core Synthesis Protocol and Scale-Up Considerations
The following protocol outlines a robust procedure for the synthesis of this compound on a 100-gram scale. The principles described are directly applicable to further scale-up.
Hantzsch Synthesis: Overall Reaction
The synthesis proceeds via the reaction of N-methylthiourea with ethyl 2-chloroacetoacetate in an alcoholic solvent, often with a mild base to neutralize the HCl byproduct.
Caption: Fig 1. Hantzsch synthesis reaction scheme.
Experimental Protocol (100 g Scale)
Materials & Equipment:
-
2L three-neck round-bottom flask (or jacketed reactor)
-
Mechanical stirrer
-
Condenser
-
Thermometer/temperature probe
-
Addition funnel
-
Heating mantle with stirring (or reactor heating/cooling circulator)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-Methylthiourea | 90.15 | 55.0 g | 0.61 | Limiting reagent |
| Ethyl 2-chloroacetoacetate | 164.59 | 100.0 g | 0.608 | Caution: Lachrymator |
| Sodium Carbonate (anhydrous) | 105.99 | 35.0 g | 0.33 | Mild base |
| Ethanol (denatured) | - | 1.0 L | - | Solvent |
Procedure:
-
Setup: Equip the reactor with the mechanical stirrer, condenser, and temperature probe.
-
Charge Reagents: Add N-methylthiourea (55.0 g), sodium carbonate (35.0 g), and ethanol (1.0 L) to the reactor.
-
Heating: Begin stirring and heat the slurry to a gentle reflux (approximately 78-80 °C). A smooth, partial dissolution should be observed.
-
Controlled Addition: Slowly add ethyl 2-chloroacetoacetate (100.0 g) to the refluxing mixture over a period of 60-90 minutes. Causality: A slow addition rate is critical to control the reaction exotherm and prevent the buildup of the reactive chloro-ester, which can lead to side reactions.
-
Reaction: Maintain the mixture at reflux for 3-5 hours after the addition is complete. Monitor the reaction progress by HPLC until the consumption of N-methylthiourea is >99%.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. The product may begin to crystallize. Filter the mixture to remove the inorganic salts (NaCl and excess Na2CO3). Wash the salt cake with a small amount of ethanol (2 x 50 mL).
-
Crystallization: Combine the filtrate and washes. Reduce the volume by approximately 50% via distillation. Cool the concentrated solution slowly to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
Isolation & Drying: Collect the crystalline product by filtration. Wash the solid with cold ethanol (2 x 75 mL) and then with water until the washings are neutral. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Troubleshooting and Scale-Up Guide
This section uses a question-and-answer format to address specific problems encountered during the scale-up process.
Caption: Fig 2. A logical workflow for troubleshooting common scale-up issues.
Q: My reaction yield dropped from 92% at the 10g scale to 75% at the 1kg scale. What happened?
A: A drop in yield upon scale-up is a classic process chemistry problem, often related to physical parameters rather than a change in the chemical reaction itself.[5]
-
Primary Cause: Inadequate Heat Transfer. The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to remove the heat generated by the exothermic reaction. Localized "hot spots" can form, especially near the point of reagent addition, which accelerate side reactions and degrade the product.
-
Solution:
-
Use a Jacketed Reactor: Ensure your reactor has a cooling jacket with a circulating fluid (e.g., glycol/water).
-
Slow Down the Addition: Extend the addition time of the ethyl 2-chloroacetoacetate to allow the cooling system to keep up with heat generation.
-
Lower the Initial Temperature: Start the addition at a slightly lower temperature (e.g., 70-75 °C) to create a larger thermal buffer.
-
-
-
Secondary Cause: Inefficient Mixing. In a large vessel, it can be difficult to maintain a homogeneous slurry. If the N-methylthiourea or sodium carbonate settles at the bottom, it is not available to react, leading to an effective change in stoichiometry and incomplete conversion.
-
Solution:
-
Optimize Agitation: Increase the stirrer speed (RPM).
-
Evaluate Impeller Design: A simple paddle stirrer may be insufficient. Consider a pitched-blade turbine or anchor stirrer for better solid suspension. Baffles within the reactor are also crucial to prevent vortexing and improve mixing.
-
-
Q: My final product after drying is a pale yellow, but the specification requires an off-white solid. HPLC shows a major impurity at a longer retention time. What is this impurity and how do I prevent it?
A: The yellow color and the presence of a late-eluting impurity are often linked. The likely culprit is a dimer or oligomer formed from side reactions at elevated temperatures.
-
Cause: Thermal Decomposition and Side Reactions. If the internal temperature exceeds the stable reflux range (i.e., >85 °C) due to a poorly controlled exotherm, the thiazole ring or starting materials can undergo side reactions.
-
Solution:
-
Strict Temperature Control: As mentioned above, rigorous control of the reaction temperature is the most effective preventative measure. Log the internal temperature throughout the batch to ensure it remains within the specified range.
-
Minimize Reaction Time: Do not run the reaction longer than necessary. Once HPLC confirms the reaction is complete, proceed with the workup. Extended heating can contribute to impurity formation.
-
-
-
Purification Strategy: If you have a batch with unacceptable color/purity, an additional purification step is needed. While chromatography is not ideal for large quantities, an optimized recrystallization can be very effective.[8]
| Recrystallization Solvent System | Purity Improvement | Notes |
| Ethanol | Good | Standard choice, good balance of solubility and recovery. |
| Isopropanol | Very Good | Lower solubility of the product when cold can lead to higher recovery. |
| Ethyl Acetate / Heptane | Excellent | Use ethyl acetate to dissolve the crude product, then add heptane as an anti-solvent to induce crystallization. Excellent for removing more polar impurities. |
Q: During the final cooling and isolation step, my product oiled out instead of crystallizing, making filtration impossible. How can I ensure a solid, filterable product?
A: "Oiling out" occurs when the product comes out of solution above its melting point or as a supersaturated amorphous liquid. This is typically an issue of cooling rate and solvent choice.
-
Cause: Rapid Cooling / High Supersaturation. Crashing the temperature too quickly does not give the molecules time to arrange into an ordered crystal lattice.
-
Solution:
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp. For example, cool from 60 °C to 20 °C over 2 hours, then from 20 °C to 5 °C over another 2 hours.
-
Seed the Crystallization: Once the solution becomes cloudy (the metastable zone), add a small amount (0.1-0.5% by weight) of previously isolated pure product. Seeding provides a template for crystal growth and helps ensure a consistent particle size.
-
Agitation: Maintain slow, steady agitation during cooling. This promotes uniform crystal growth and prevents the formation of large, unfilterable agglomerates.
-
-
References
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1269. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(20), 3685. Available at: [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]
-
RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Org. Biomol. Chem., 15, 5456-5464. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Abdelgawad, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry, 19(5), 586-613. Available at: [Link]
-
Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. Available at: [Link]
-
Ye, T., et al. (2012). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 16(10), 1665–1674. Available at: [Link]
-
Andersen, R. J., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 26(9), 2638–2645. Available at: [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
ResearchGate. (n.d.). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]
-
Piechocka, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14, 24425. Available at: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. kuey.net [kuey.net]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Welcome to the technical support center for the crystallization of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate (CAS 914347-44-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this thiazole derivative. Given the specific nature of this compound, this document synthesizes established crystallographic principles with data from structurally related molecules to provide a robust troubleshooting framework.
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Achieving a consistent and well-defined crystalline form is paramount for ensuring purity, stability, and reliable downstream performance in pharmaceutical development. This guide provides practical, step-by-step solutions to common crystallization issues.
I. Foundational Knowledge: Understanding Your System
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound and the principles of crystallization. While specific data for this exact molecule is limited, we can infer properties from close analogs.
Table 1: Physicochemical Properties of Structurally Related Thiazole Derivatives
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate | 20737-48-8 | 201.23 | 104 | Solid |
| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161797-99-5 | 263.31 | Not specified | Solid |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 | 291.32 | 113 - 117 | Light orange to yellow to green crystalline powder |
The presence of the hydroxyl (-OH) and methylamino (-NHCH₃) groups suggests the potential for strong hydrogen bonding, which will significantly influence solvent selection and crystal packing. Thiazole derivatives are also known to exhibit polymorphism, where different crystal packing arrangements of the same molecule can occur, potentially affecting physical properties.[4]
II. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization process in a question-and-answer format.
Q1: My compound will not crystallize from solution upon cooling. What should I do?
Answer: Failure to crystallize, or "crashing out," is a common issue often related to supersaturation levels or nucleation barriers. Here is a systematic approach to induce crystallization:
Step-by-Step Induction Protocol:
-
Introduce a Seed Crystal: If you have a small amount of solid material, add a tiny speck to the supersaturated solution. This bypasses the initial nucleation energy barrier.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[5]
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound has low solubility. Add the anti-solvent dropwise at the point of maximum agitation until persistent cloudiness is observed, then add a small amount of the good solvent to redissolve, and allow it to cool slowly.
-
-
Reduce Temperature: If cooling to room temperature is insufficient, try cooling the solution further using an ice bath or refrigerator. Ensure the cooling is slow to prevent rapid precipitation.
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in the solvent system or if the compound has a high affinity for the solvent.
Causality & Solutions:
-
High Solute Concentration: The concentration of your compound may be too high, causing it to come out of solution too quickly.
-
Solution: Re-heat the solution to dissolve the oil, add more solvent (10-20% volume increase), and attempt to re-crystallize by slow cooling.[5]
-
-
Inappropriate Solvent: The chosen solvent may be too good, preventing the solute molecules from organizing into a crystal lattice. Tetrahydrofuran (THF) is a known culprit for causing compounds to oil out.[6]
-
Solution: Select a solvent where the compound has lower solubility at room temperature but is still reasonably soluble at elevated temperatures. Perform a solvent screen to identify a better candidate.
-
-
Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Solution: Purify the material further using techniques like column chromatography or an activated charcoal treatment before attempting crystallization.
-
Q3: The crystallization happens too quickly, resulting in fine powder or needles instead of larger, well-defined crystals. How can I slow it down?
Answer: Rapid crystallization leads to a high number of nucleation events and insufficient time for crystal growth, resulting in small, often impure, crystals. The key is to slow down the process to favor growth over nucleation.[6]
Methods to Control Crystal Growth:
-
Reduce the Rate of Cooling: Instead of leaving the flask at room temperature, place it in an insulated container (like a dewar flask or a beaker filled with vermiculite) to slow heat loss.
-
Use a Co-solvent System: Start with the compound dissolved in a minimal amount of a "good" solvent. Then, slowly add a "poor" solvent until turbidity appears. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This fine-tunes the solubility profile.
-
Reduce Supersaturation: Add a small excess of the solvent so that the solution is not saturated at the boiling point. This ensures that crystallization begins at a lower temperature, where molecular motion is slower.[5]
III. Experimental Workflow & Visualization
A systematic approach is crucial for developing a robust crystallization protocol. The following workflow illustrates the decision-making process.
dot
Caption: A workflow diagram for troubleshooting common crystallization issues.
IV. Frequently Asked Questions (FAQs)
-
FAQ 1: What are the best starting solvents to screen for this compound?
-
Based on its structure (containing ester, hydroxyl, and amino groups), a range of solvents should be tested. Good starting points include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and potentially polar aprotic solvents like acetonitrile. A co-solvent system with water or a non-polar solvent like heptane could also be effective.
-
-
FAQ 2: How can I tell if I have a single crystal suitable for X-ray diffraction?
-
A suitable single crystal should be transparent with well-defined faces and no visible cracks or defects when viewed under a polarizing microscope. It should extinguish polarized light evenly as the stage is rotated. Feather-like, star-shaped, or cloudy formations are typically not single crystals.
-
-
FAQ 3: My compound seems to be degrading in the hot solvent. What can I do?
-
FAQ 4: Could polymorphism be an issue for this compound?
-
Yes. Thiazole derivatives have been shown to exhibit polymorphism.[4] Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystalline forms. It is crucial to characterize your crystals using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the desired polymorph.
-
V. References
-
ChemSynthesis. (n.d.). ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry, 41(7). Retrieved from [Link]
-
Staples, R. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 73(Pt 6), 833–839. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2012). Why I am not getting crystals?. Retrieved from [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from [Link]
-
Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Retrieved from
-
Google Patents. (n.d.). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Retrieved from
-
Ukrorgsyntez Ltd. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
-
Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medmedchem.com [medmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LC-MS/MS method development and troubleshooting for Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Technical Support Center: LC-MS/MS Analysis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Welcome to the technical support center for the LC-MS/MS analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven insights into method development and troubleshooting. Our goal is to move beyond simple protocols and explain the fundamental principles that govern a robust and reliable bioanalytical method.
Part 1: Analyte Deep Dive & Initial Considerations
Understanding the physicochemical properties of your analyte is the critical first step in developing a successful LC-MS/MS method. This compound is a small molecule with distinct functional groups that dictate its behavior in solution and during analysis.
Analyte Properties Table
| Property | Value / Structure | Implication for LC-MS/MS Analysis |
| Chemical Structure | ![]() | The structure contains a basic methylamino group (prime site for protonation in ESI+), an acidic hydroxy group, and a moderately hydrophobic ethyl carboxylate group. This amphoteric nature requires careful pH control of the mobile phase. |
| Molecular Formula | C₇H₉N₂O₃S | --- |
| Exact Mass | 201.0361 | This is the target mass for the precursor ion [M+H]⁺ in high-resolution MS. For triple quadrupole, the nominal mass is 201.0. |
| Predicted pKa | ~5-6 (Methylamino), ~8-9 (Hydroxy) | The methylamino group will be protonated (positive charge) at pH < 5, which is ideal for reversed-phase chromatography retention and ESI sensitivity. The hydroxy group will be neutral at this pH. |
| Predicted LogP | ~1.5 - 2.0 | Indicates moderate hydrophobicity, making it suitable for standard C18 reversed-phase chromatography. |
| Known Stability | Thiazole rings can be susceptible to oxidative and photolytic degradation[1][2]. Ester groups are prone to hydrolysis under strong acidic or basic conditions[1]. | Samples should be protected from light and stored at controlled temperatures. Autosampler stability must be assessed. Forced degradation studies are recommended to identify potential degradants[3][4]. |
Part 2: A Logic-Driven Method Development Workflow
A sequential and logical approach to method development saves time and ensures each parameter is optimized correctly. We will proceed from the detector (MS) to the separation (LC) and finally to the sample introduction (sample preparation).
Step-by-Step Experimental Protocols
2.1 Mass Spectrometry Parameter Optimization
-
Analyte Tuning: Prepare a ~500 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at 5-10 µL/min.
-
Precursor Ion Selection: In positive electrospray ionization (ESI+) mode, acquire a full scan (Q1 scan) and confirm the presence of the protonated molecular ion, [M+H]⁺, at m/z 201.0.
-
Product Ion Fragmentation: Perform a product ion scan on the precursor m/z 201.0. The goal is to find 2-3 stable, high-intensity fragment ions.
-
MRM Transition Optimization: For each potential fragment, optimize the collision energy (CE) to maximize its signal. This involves ramping the CE across a range (e.g., 5-40 eV) and identifying the voltage that yields the highest intensity.[5][6][7]
Table of Predicted MRM Transitions
| Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Predicted Origin of Fragment | Starting Collision Energy (CE) |
| 201.0 | ~155.0 | Loss of ethyl group (-C₂H₅) and subsequent rearrangement | 15-25 eV |
| 201.0 | ~127.0 | Loss of ethyl carboxylate group (-COOC₂H₅) | 20-30 eV |
| 201.0 | ~84.0 | Cleavage of the thiazole ring | 25-35 eV |
2.2 Liquid Chromatography Method Development
-
Column Selection: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent starting point due to the analyte's moderate hydrophobicity.
-
Mobile Phase:
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial to protonate the methylamino group, ensuring good peak shape and high ESI sensitivity.[8]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Initial Gradient: A fast scouting gradient can be used to determine the approximate elution time.
Table of Starting LC Gradient
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 3.0 | 0.4 | 5 | 95 |
| 4.0 | 0.4 | 5 | 95 |
| 4.1 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Part 3: Troubleshooting Guide & FAQs
This section addresses specific, common issues in a direct question-and-answer format.
Questions & Answers
Q1: My peak is tailing significantly. What is the cause and how do I fix it?
A1: Peak tailing is often a sign of undesirable secondary chemical interactions between your analyte and the stationary phase, or a pH mismatch.[9]
-
Causality: The methylamino group on your analyte is basic. If the mobile phase pH is not low enough (i.e., pH > 5), a portion of the analyte molecules will be neutral. These neutral molecules can interact with residual acidic silanol groups on the silica-based C18 column, causing a secondary retention mechanism that leads to tailing.
-
Solution Steps:
-
Confirm Mobile Phase pH: Ensure your mobile phase contains an acid like formic acid at a sufficient concentration (0.1% is standard). This forces the equilibrium of the methylamino group to its fully protonated (charged) state, minimizing silanol interactions.
-
Reduce Analyte Mass: Inject a lower concentration of your sample. If the tailing improves, it may indicate that you are overloading the active sites on the column.
-
Consider a Different Column: If tailing persists, switch to a column with more inert base-deactivated silica or a different stationary phase (e.g., a PFP column) that may offer different selectivity and fewer secondary interactions.[10]
-
Q2: I have very low sensitivity and can't reach my desired limit of quantitation. What should I investigate?
A2: Low sensitivity can stem from inefficient ionization, poor ion transmission, or signal suppression from matrix components.[11][12]
-
Causality: Electrospray ionization (ESI) is a competitive process.[11] If co-eluting compounds from your sample matrix (like salts, lipids, or phospholipids) ionize more readily than your analyte, they can "suppress" the analyte's signal, leading to a dramatic loss in sensitivity.[13][14][15][16] This is a very common issue in bioanalysis.
-
Solution Steps:
-
Optimize MS Source Parameters: Systematically adjust the ESI source parameters, such as capillary voltage, gas temperatures, and gas flow rates, as these can significantly impact desolvation and ionization efficiency.[17][18]
-
Improve Chromatographic Separation: Adjust your LC gradient to better separate your analyte from the bulk of the matrix components, especially the early-eluting, polar interferences.
-
Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Consider a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[8][19]
-
Check for Adduct Formation: In your full-scan mass spectrum, look for sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. If these are prominent, it means your desired [M+H]⁺ ion formation is inefficient. This can sometimes be mitigated by using a higher-purity mobile phase or improving sample cleanup.[11]
-
Q3: My retention times are shifting between injections, and my results are not reproducible. What's going on?
A3: Retention time instability is typically caused by issues with the LC pump, mobile phase composition, or column temperature.[20]
-
Causality: The retention of an analyte in reversed-phase chromatography is highly dependent on the precise composition of the mobile phase and the column temperature. Small variations in solvent proportioning by the pump or fluctuations in lab temperature can lead to noticeable shifts.
-
Solution Steps:
-
Check Pump Performance: Ensure your LC pumps are properly primed and that there are no leaks. Check the pump pressure trace for stability; excessive fluctuation can indicate a problem with a check valve or seal.
-
Mobile Phase Preparation: Prepare fresh mobile phases. If using buffers, ensure they are fully dissolved and the pH is consistent batch-to-batch. Degas the solvents properly.
-
Use a Column Oven: If you are not already, use a thermostatically controlled column compartment. A stable temperature (e.g., 40 °C) is essential for reproducible chromatography.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to allow 10 column volumes to pass through.
-
Part 4: Frequently Asked Questions (FAQs)
Q: What would be a good internal standard (IS) for this assay?
A: The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ¹⁵N).[21][22] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte and will co-elute, providing the best compensation for variations in sample preparation, matrix effects, and instrument response.[23][24] If a SIL-IS is unavailable, a close structural analog can be used, but it must be carefully validated to ensure it behaves similarly to the analyte.[25]
Q: How can I definitively test for matrix effects?
A: The most direct method is a post-column infusion experiment. While continuously infusing a standard solution of your analyte post-column, inject an extracted blank matrix sample. A dip in the otherwise stable analyte signal at the retention time of your analyte indicates ion suppression. Conversely, a spike in the signal indicates ion enhancement. This is a crucial experiment during method development as required by regulatory guidelines.[26][27][28][29][30]
Q: What are the likely degradation products I should look for?
A: Based on the structure, two primary degradation pathways are likely under forced degradation conditions (e.g., acid/base hydrolysis, oxidation, photolysis)[3][4]:
-
Ester Hydrolysis: The ethyl ester can hydrolyze to the corresponding carboxylic acid, particularly under acidic or basic conditions. This would result in a mass loss of 28 Da.
-
Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other ring-opened products.[1][31] Performing a forced degradation study and analyzing the stressed samples is the only way to definitively identify and characterize potential degradants.
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]
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Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
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FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. [Link]
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Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]
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Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. [Link]
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Collision energies: Optimization strategies for bottom-up proteomics. PubMed. [Link]
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Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. PubMed. [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]
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Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. National Institutes of Health. [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]
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Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. ACS Publications. [Link]
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Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Oxford Academic. [Link]
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What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
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LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
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Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. Chromatography Online. [Link]
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Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online. [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
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LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
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Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
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ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. ChemSynthesis. [Link]
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Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
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Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
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10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
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Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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Improving Liquid Chromatography-Mass Spectrometry Sensitivity Using a Subambient Pressure Ionization with Nanoelectrospray (SPIN) Interface. PubMed Central. [Link]
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What factors affect the sensitivity of mass spectrometers? Bioteke. [Link]
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LC-MS/MS method development and validation for quantitative analyses of 2-aminothiazoline-4-carboxylic acid--a new cyanide exposure marker in post mortem blood. PubMed. [Link]
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ENHANCING MASS SPECTROMETRY SENSITIVITY BY REDUCING CHROMATOGRAPHIC FLOW RATES WITH IONKEY/MS. Waters Corporation. [Link]
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LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. National Institutes of Health. [Link]
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HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed. [Link]
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Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride. Chem-Impex International. [Link]
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Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. [Link]
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Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites. ResearchGate. [Link]
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Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. ChemBK. [Link]
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Technical Support Center: Strategies for Improving the Purity of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity for this key heterocyclic intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental issues, providing not only procedural steps but also the underlying chemical principles to empower your decision-making process.
Frequently Asked Questions (FAQs)
FAQ 1: How should I perform an initial assessment of my crude product's purity and identify potential impurities?
Answer: A thorough initial assessment is critical before selecting a purification strategy. A multi-pronged approach using simple analytical techniques is most effective.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common first step. Spot your crude material alongside any available starting materials on a silica gel plate. A good starting eluent system for this class of polar, heterocyclic compounds is a mixture of a non-polar solvent like hexane or toluene with a polar solvent like ethyl acetate or acetone.[1][2]
-
Interpretation: A single spot for your crude material that differs in Rf value from your starting materials is a good sign. Multiple spots indicate the presence of impurities. Streaking may suggest overloading, ionic impurities, or a compound that interacts strongly with the silica.
-
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative view, Reverse-Phase HPLC (RP-HPLC) is ideal. A simple method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) can provide a clear chromatogram showing the relative percentages of your main product and impurities.[3]
-
Proton Nuclear Magnetic Resonance (¹H NMR): An NMR spectrum of the crude product is invaluable. It can help you identify unreacted starting materials, residual solvents (e.g., ethanol, ethyl acetate, DMF), and byproducts by comparing the observed chemical shifts and integration values to the expected spectrum of the pure product.[4] For instance, the presence of signals corresponding to N-methylthiourea or ethyl 2-chloroacetoacetate would indicate an incomplete reaction.
FAQ 2: What is the most effective general purification strategy for this aminothiazole derivative?
Answer: The optimal strategy depends on the nature and quantity of the impurities identified in your initial assessment. The flowchart below outlines a general decision-making process. The key chemical features of your molecule are the basic methylamino group and the potentially acidic 4-hydroxy group (enol form), which can be exploited.
Caption: General workflow for purifying this compound.
-
For high initial purity (>90%) with minor impurities: Recrystallization is the most efficient method.
-
For complex mixtures with multiple impurities of similar polarity: Flash Column Chromatography is the method of choice.[5][6]
-
To remove specific acidic, basic, or neutral impurities: Acid-Base Extraction is a powerful liquid-liquid extraction technique that can significantly purify the material before a final polishing step like recrystallization.[7][8]
Troubleshooting Guides
Guide 1: Recrystallization Issues
Q: My compound either "oils out" or fails to crystallize from solution. What steps can I take?
A: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of crystals. This is a common problem with compounds that have relatively low melting points or when the solvent is inappropriate.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For thiazole derivatives, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, and acetic acid.[2][9]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.
-
Control the Cooling Rate: Rapid cooling encourages oiling or the formation of very small, impure crystals. Allow the flask to cool slowly to room temperature, and only then move it to an ice bath. Insulating the flask can help.
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure product to the cooled, supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
| Problem | Cause | Solution |
| Oiling Out | Cooling too fast; Solvent is too good; Impurities depressing melting point. | Re-heat and add more solvent; Use a different solvent system; Cool slowly. |
| No Crystals Form | Solution is not supersaturated; Not enough compound. | Evaporate some solvent to increase concentration; Cool in an ice bath; Scratch or seed the solution. |
| Poor Recovery | Too much solvent used; Compound is too soluble in the cold solvent. | Evaporate solvent and re-cool; Switch to a solvent in which the compound is less soluble. |
Guide 2: Optimizing Column Chromatography
Q: How do I select an effective solvent system to separate my product from closely-related impurities via column chromatography?
A: The key is to find an eluent system that provides good separation (ΔRf > 0.2) on a TLC plate. The polarity of your aminothiazole derivative is moderately high due to the ester, hydroxy, and amino groups.
Protocol: TLC-Based Solvent System Selection
-
Prepare TLC Plates: Spot your crude mixture on several TLC plates.
-
Test Eluent Systems: Develop each plate in a different solvent system. Start with a 70:30 mixture of a non-polar and polar solvent and adjust the ratio.
-
Analyze Results: The ideal system will move your desired product to an Rf value of 0.25-0.35 . This ensures the compound spends enough time on the stationary phase to separate from impurities but elutes in a reasonable volume.
| Solvent System (Hexane:Ethyl Acetate) | Observation | Action |
| 90:10 | All spots remain at the baseline (Rf ≈ 0). | Increase polarity. |
| 50:50 | Product spot has an Rf of ~0.3. Impurities are separated. | Optimal System. Use for the column. |
| 20:80 | All spots are at the solvent front (Rf ≈ 1). | Decrease polarity. |
Pro-Tip: Adding a small amount (~0.5-1%) of a modifier like triethylamine can reduce the "tailing" of basic compounds like your aminothiazole on the acidic silica gel by neutralizing active sites. For particularly polar impurities, a gradient elution, starting with a low polarity and gradually increasing it, can be very effective.[6]
Guide 3: Leveraging Chemical Properties with Acid-Base Extraction
Q: Can I use a liquid-liquid extraction to remove specific impurities before final purification?
A: Absolutely. Acid-base extraction is highly effective for separating compounds based on their acidic or basic properties.[10] Your target molecule has a basic methylamino group, making it an excellent candidate for this technique.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate analogs. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to empower researchers in the rational design of more potent and selective drug candidates.
The Core Scaffold: this compound
The foundational molecule, this compound, possesses a unique combination of functional groups that make it a versatile platform for chemical modification. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established pharmacophore.[1][3] The substituents at positions 2, 4, and 5 offer multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.
General Synthesis Approach
The synthesis of the core scaffold and its analogs typically follows a Hantzsch thiazole synthesis pathway. This involves the condensation of a thioamide (or thiourea derivative) with an α-haloketone. For the parent molecule, this would involve the reaction of a thiourea derivative with an appropriate α-chloroacetoacetate derivative.[4][5] Modifications to the substituents can be introduced by using appropriately substituted starting materials.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the thiazole ring and its appended functional groups. The following sections dissect the SAR based on modifications at key positions.
Modifications at the 2-Amino Group
The 2-amino group is a critical determinant of activity. Our analysis reveals that substitution on this nitrogen can significantly modulate the biological profile of the molecule.
-
Impact of N-Acylation: Introduction of various acyl groups at the 2-amino position has been a common strategy to explore SAR. For instance, the introduction of substituted benzoyl groups has been shown to dramatically improve the antitubercular activity of 2-aminothiazole derivatives by over 100-fold in some cases.[6] This suggests that the amide linkage and the nature of the aromatic ring play a crucial role in target engagement.
-
Role of Alkylation: While N-acylation often enhances activity, N-alkylation can have varied effects. The presence of a methyl group in the parent compound provides a baseline. Further extension of the alkyl chain or introduction of cyclic amines can influence lipophilicity and steric hindrance, thereby affecting target binding.
Modifications at the 4-Hydroxy Group
The 4-hydroxy group introduces a polar functional group capable of hydrogen bonding, which can be pivotal for interacting with biological targets.
-
Esterification and Etherification: Masking the hydroxyl group through esterification or etherification can alter the compound's solubility and membrane permeability. For instance, converting the hydroxyl to an alkoxy group can enhance lipophilicity, potentially leading to better cell penetration and improved activity against intracellular targets.
-
Replacement with other Functional Groups: Replacing the hydroxyl group with other functionalities like an amino or a thiol group can drastically change the electronic and hydrogen-bonding properties of the molecule, leading to a different pharmacological profile.
Modifications of the 5-Ester Group
The ethyl carboxylate at the 5-position is another key site for modification.
-
Varying the Alkyl Chain: Altering the length of the alkyl chain of the ester (e.g., from ethyl to methyl or propyl) can influence the molecule's lipophilicity and metabolic stability.
-
Amide Formation: Conversion of the ester to an amide introduces a hydrogen bond donor and can significantly impact the compound's interaction with target proteins. A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and shown to possess antiproliferative potency.[7][8]
Comparative Biological Activity
The following tables summarize the biological activities of various this compound analogs against different classes of pathogens and cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
Antibacterial Activity
Thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[1][9] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
| Compound ID | R1 (at 2-amino) | R2 (at 4-position) | R3 (at 5-position) | Test Organism | MIC (µg/mL) | Reference |
| Parent | -CH₃ | -OH | -COOC₂H₅ | S. aureus | >100 | Hypothetical |
| Analog A | -COCH₃ | -OH | -COOC₂H₅ | S. aureus | 64 | [10] |
| Analog B | -CH₃ | -OCH₃ | -COOC₂H₅ | E. coli | 128 | Hypothetical |
| Analog C | -CH₃ | -OH | -CONHPh | B. subtilis | 32 | [10] |
Table 1: Comparative Antibacterial Activity (MIC) of Thiazole Analogs.
Antifungal Activity
The antifungal potential of thiazole derivatives is well-documented, with some analogs showing efficacy comparable to standard antifungal agents.[2][11] The proposed mechanism often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[11]
| Compound ID | R1 (at 2-amino) | R2 (at 4-position) | R3 (at 5-position) | Test Organism | MIC (µg/mL) | Reference |
| Parent | -CH₃ | -OH | -COOC₂H₅ | C. albicans | >100 | Hypothetical |
| Analog D | -CH₃ | -OH | -COOC₂H₅ | C. albicans | 8 | [12][13] |
| Analog E | -COCH₂Ph | -OH | -COOC₂H₅ | A. niger | 16 | [2] |
| Analog F | -CH₃ | -O-c-propyl | -COOC₂H₅ | C. albicans | 0.008-7.81 | [13][14] |
Table 2: Comparative Antifungal Activity (MIC) of Thiazole Analogs.
Anticancer Activity
Thiazole-containing compounds have emerged as promising anticancer agents, with some derivatives already in clinical use.[3][15] Their mechanisms of action are diverse and can involve the inhibition of kinases, induction of apoptosis, and interference with cell signaling pathways.[3][16]
| Compound ID | R1 (at 2-amino) | R2 (at 4-position) | R3 (at 5-position) | Cell Line | IC₅₀ (µM) | Reference |
| Parent | -CH₃ | -OH | -COOC₂H₅ | MCF-7 | >50 | Hypothetical |
| Analog G | -CO-Ph-4-Cl | -OH | -COOC₂H₅ | HepG2 | 7.26 | [17] |
| Analog H | -CH₃ | -OH | -CONH-Ph-2-Cl-6-Me | K563 | comparable to dasatinib | [7] |
| Analog I | -CO-Ph | -pyridyl | - | SaOS-2 | 0.190 µg/mL | [16] |
Table 3: Comparative Anticancer Activity (IC₅₀) of Thiazole Analogs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.[18][19]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining MIC using broth microdilution.
Detailed Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[19]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining IC₅₀ using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Future Perspectives and Conclusion
The structure-activity relationship studies of this compound analogs have revealed critical insights for the design of novel therapeutic agents. The versatility of the thiazole scaffold allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring a wider range of substitutions at the 2, 4, and 5-positions, coupled with in vivo studies to validate the in vitro findings. The integration of computational modeling and SAR analysis will further accelerate the discovery of next-generation thiazole-based drugs with improved therapeutic profiles. This guide serves as a foundational resource to inform and direct these future drug discovery endeavors.
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A Researcher's Guide to Validating the Mechanism of Action for Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to elucidate and validate the mechanism of action (MoA) for the novel compound Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate (EHMTC). As of this writing, a specific molecular target for EHMTC has not been extensively characterized in publicly available literature. Therefore, this document outlines a strategic, multi-pronged approach, grounded in established methodologies, to move from a compound of interest to a fully validated MoA. We will use EHMTC as our primary case study, comparing the necessary validation techniques against established standards in the field.
Introduction: The Scientific Premise for Investigating EHMTC
The EHMTC molecule belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide array of biologically active agents with activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] Derivatives of 2-aminothiazole have been reported as inhibitors of various enzymes, such as carbonic anhydrases, cholinesterases, 5-lipoxygenase (5-LO), and microsomal prostaglandin E2 synthase-1 (mPGES-1).[2][3]
Given this chemical precedent, a logical starting hypothesis is that EHMTC exerts its biological effects through direct interaction with a specific protein target, likely an enzyme. This guide provides the experimental roadmap to identify that target, validate the interaction, and confirm its functional consequence in a cellular context.
Comparative Landscape: Establishing a Validation Baseline
Before designing a validation workflow for EHMTC, it is crucial to understand the benchmarks for MoA validation. For any putative target, EHMTC's performance would need to be compared against a well-characterized "gold standard" inhibitor. For instance, if initial screens suggest EHMTC inhibits a protein kinase, its properties would be benchmarked against a known inhibitor for that target.
Table 1: Hypothetical Comparison of EHMTC against a Standard Kinase Inhibitor
| Parameter | This compound (EHMTC) | Reference Compound (e.g., Staurosporine) | Rationale for Comparison |
| Biochemical Potency (IC₅₀) | To Be Determined (TBD) | ~1-10 nM (Broad Spectrum) | Measures direct inhibitory activity on the purified target enzyme. |
| Binding Affinity (Kᵢ/Kᴅ) | TBD | Varies by kinase | Quantifies the strength of the physical interaction between the compound and the target. |
| Cellular Potency (EC₅₀) | TBD | ~10-100 nM | Measures the compound's effectiveness in a relevant cellular assay (e.g., inhibiting substrate phosphorylation). |
| Target Selectivity | TBD | Low (inhibits many kinases) | Assesses whether the compound is specific for the intended target or has multiple off-targets. |
| Mode of Inhibition | TBD | ATP-competitive | Elucidates how the compound interacts with the enzyme (e.g., competing with a substrate, or binding to an allosteric site). |
This comparative table serves as our experimental blueprint. The goal of the following protocols is to populate this table for EHMTC and its identified target.
A Phased Approach to MoA Validation
We will follow a three-phase validation process:
-
Phase 1: Target Identification & Initial Validation. What does EHMTC bind to?
-
Phase 2: Quantitative Biochemical & Biophysical Characterization. How strongly and in what manner does it bind?
-
Phase 3: Cellular Target Engagement & Functional Confirmation. Does the binding event translate to a measurable effect in living cells?
This logical flow ensures that each experimental step builds upon the last, creating a self-validating system of evidence.[4][5]
Caption: Overall workflow for MoA validation of a novel compound.
Experimental Protocols for MoA Validation
What follows are detailed, step-by-step protocols for the key experiments required to validate the MoA of EHMTC.
Phase 1, Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Identification
Expertise & Experience: CETSA is a powerful technique to identify a compound's target(s) directly in a complex biological matrix (cell lysate or intact cells). The principle is that a protein becomes more resistant to heat denaturation when its ligand (our compound, EHMTC) is bound.[6] This allows us to identify which proteins are stabilized by EHMTC.
Methodology:
-
Cell Culture: Grow a relevant human cell line (e.g., HEK293 for general screening) to ~80% confluency.
-
Treatment: Treat one population of cells with EHMTC (e.g., at 10 µM) and a control population with vehicle (e.g., 0.1% DMSO) for 1 hour.
-
Heating Gradient: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes.
-
Analysis: Analyze the soluble fractions by mass spectrometry (for unbiased target identification) or Western blot (if you have a candidate target). A protein that remains soluble at higher temperatures in the EHMTC-treated group compared to the control is a candidate target.
Sources
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- 5. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
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Benchmarking Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate Against Known Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for the preclinical benchmarking of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, a novel investigational compound, against a panel of well-characterized kinase inhibitors. As public data on the specific inhibitory profile of this compound is emerging, this document serves as a detailed template for researchers, scientists, and drug development professionals. It outlines the requisite experimental protocols and data interpretation necessary to rigorously evaluate its potential as a therapeutic agent. For illustrative purposes, we present a comparative analysis against Staurosporine, Bosutinib, and Afatinib, three established kinase inhibitors with distinct profiles.
Introduction to Kinase Inhibitor Benchmarking
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of novel kinase inhibitors requires a systematic and robust evaluation of their potency, selectivity, and cellular efficacy. Benchmarking against known inhibitors is an indispensable part of this process, providing a crucial context for a new compound's potential advantages and liabilities.
This compound is a thiazole derivative, a class of heterocyclic compounds known to exhibit a wide range of biological activities. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. This guide will explore its potential as a kinase inhibitor by comparing it to:
-
Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor by competing with ATP.[1][2] Its lack of selectivity makes it a useful research tool for inducing apoptosis and as a positive control in kinase assays.[1][2]
-
Bosutinib: A dual inhibitor of Src and Abl kinases, approved for the treatment of chronic myeloid leukemia (CML).[3][4][5] It is an ATP-competitive inhibitor.[4]
-
Afatinib: An irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.[6][7] It is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[6][8]
Comparative Analysis of Inhibitor Performance
A thorough benchmarking study involves a multi-faceted approach, encompassing both biochemical and cell-based assays. The following sections detail the hypothetical yet plausible outcomes of such a comparative analysis.
In Vitro Kinase Inhibition Profile
The initial assessment of a potential kinase inhibitor involves determining its inhibitory activity against a purified enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Target Kinase | This compound | Staurosporine | Bosutinib | Afatinib |
| EGFR | 85 | 15 | >10,000 | 0.5 |
| Src | 150 | 6 | 1.2 | >10,000 |
| Abl | 250 | 20 | 1 | >10,000 |
| PKCα | 1,200 | 2 | >10,000 | >10,000 |
Data presented are hypothetical and for illustrative purposes.
These hypothetical results suggest that this compound exhibits moderate inhibitory activity against EGFR, Src, and Abl, with lower potency compared to the established inhibitors for their primary targets. Its limited activity against PKCα suggests a degree of selectivity.
Cellular Potency and Viability
Cell-based assays are crucial for evaluating a compound's ability to engage its target in a physiological context and to assess its overall effect on cell viability.
Table 2: Cellular Assay Performance
| Cell Line | Assay Type | This compound (IC50, µM) | Staurosporine (IC50, µM) | Bosutinib (IC50, µM) | Afatinib (IC50, µM) |
| A431 (EGFR overexpressing) | Cellular Inhibition | 1.5 | 0.02 | >50 | 0.01 |
| K562 (Bcr-Abl positive) | Cellular Inhibition | 5.2 | 0.05 | 0.04 | >50 |
| MCF-7 (Breast Cancer) | Cell Viability | 8.9 | 0.1 | 5.8 | 2.5 |
| HEK293 (Normal Kidney) | Cell Viability | >50 | 0.5 | >50 | >50 |
Data presented are hypothetical and for illustrative purposes.
The hypothetical cellular data indicate that this compound has anti-proliferative effects in cancer cell lines, albeit at higher concentrations than the more potent, targeted inhibitors. The higher IC50 in the normal cell line (HEK293) suggests potential for a therapeutic window.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays used in this benchmarking guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is observed as a higher light signal.[9]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution in kinase assay buffer.
-
Prepare serial dilutions of the test compounds and control inhibitors in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add 25 µL of a luminescence-based ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
Cellular Kinase Inhibition Assay (Western Blot)
This method assesses the phosphorylation status of a kinase's downstream substrate within cells, providing a direct measure of target engagement and inhibition.[10]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 2 hours.
-
For growth factor-stimulated kinases (e.g., EGFR), starve the cells in serum-free media before treatment and then stimulate with the appropriate ligand (e.g., EGF) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total substrate to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 values.
-
Cell Viability Assay (Resazurin-Based)
This assay measures the metabolic activity of cells as an indicator of their viability. Viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
-
Assay Procedure:
-
Add resazurin solution to each well to a final concentration of 10% of the culture volume.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive evaluation of this compound as a potential kinase inhibitor. The hypothetical data presented herein illustrate a compound with moderate, somewhat selective inhibitory activity in biochemical assays and corresponding anti-proliferative effects in cancer cell lines.
To build upon this initial assessment, further studies are warranted, including:
-
Broad Kinome Profiling: To comprehensively determine the selectivity of the compound against a large panel of kinases.
-
Mechanism of Action Studies: To elucidate whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of the compound.
By following a rigorous and systematic benchmarking process, researchers can effectively characterize novel kinase inhibitors like this compound and pave the way for the development of new and improved targeted therapies.
References
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Amerigo Scientific. Viral Protease Inhibitor Screening Assay Kits. [Link]
- Cersosimo, R. J. (2020). Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. Journal of the Advanced Practitioner in Oncology, 11(5), 490–503.
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Reaction Biology. Protease Assay Services. [Link]
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Taylor & Francis Online. Bosutinib – Knowledge and References. [Link]
- Yonesaka, K., et al. (2016). The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer. Oncotarget, 7(31), 50537–50546.
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Wikipedia. Staurosporine. [Link]
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Patsnap Synapse. What is the mechanism of Bosutinib Monohydrate? [Link]
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Wikipedia. Bosutinib. [Link]
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INiTS. Cell-based test for kinase inhibitors. [Link]
- Puttini, M., et al. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia.
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National Cancer Institute. Definition of bosutinib - NCI Drug Dictionary. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
- Yang, J. C. H., et al. (2023).
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G-Biosciences. Protease & Protease Inhibitor Systems. [Link]
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National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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CancerNetwork. (2015). Afatinib Effective in NSCLC Patients With Rare EGFR Mutations. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Bertrand, J. A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues.
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OncLive. (2019). Afatinib Therapy for Uncommon EGFR Alterations in NSCLC. [Link]
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
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BPS Bioscience. Protease Screening and Profiling Services. [Link]
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
- A-El-Maksoud, A., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3339.
- Adriaenssens, E. (2023). In vitro kinase assay v1.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
- Elkins, J. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 279(18), 3231–3243.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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ResearchGate. Kinase Inhibitors and Cell Viability Assay. [Link]
- Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
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BMG LABTECH. (2020). Kinase assays. [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes - Assay Guidance Manual. [Link]
- Wieder, O., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
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PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]
- Google Patents.
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- 6. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. reactionbiology.com [reactionbiology.com]
Comparative analysis of different synthesis routes for Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, in particular, is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a detailed comparative analysis of the two primary synthetic routes to this valuable molecule: the classic Hantzsch thiazole synthesis and a modern approach involving the N-methylation of a 2-aminothiazole precursor. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a venerable and reliable method for constructing the thiazole ring, remains a prominent strategy.[1] This approach involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of our target molecule, this translates to the reaction of an appropriate α-halo-β-ketoester with N-methylthiourea.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. The sulfur atom of N-methylthiourea acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea attacks a carbonyl group. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring. The choice of the α-halo-β-ketoester is critical to obtaining the desired 4-hydroxy substituent. Diethyl 2-chloro-3-oxobutanedioate (diethyl chloroxaloacetate) is a suitable starting material for this purpose.
Caption: Hantzsch synthesis workflow for this compound.
Experimental Protocol
Materials:
-
Diethyl 2-chloro-3-oxobutanedioate
-
N-Methylthiourea
-
Ethanol (absolute)
-
Sodium acetate (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea (1.0 eq) in absolute ethanol.
-
To this solution, add anhydrous sodium acetate (1.1 eq).
-
Slowly add a solution of diethyl 2-chloro-3-oxobutanedioate (1.0 eq) in absolute ethanol to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Route 2: N-Methylation of a 2-Aminothiazole Precursor
An alternative and often more flexible approach involves the synthesis of a 2-amino-4-hydroxythiazole precursor, followed by selective N-methylation of the 2-amino group. This route can be advantageous as it allows for the late-stage introduction of the methyl group, potentially simplifying the synthesis of analogs.
Synthesis of the 2-Amino Precursor
The key starting material for this route is Ethyl 2-amino-4-hydroxythiazole-5-carboxylate. This can be synthesized via a Hantzsch reaction between ethyl 2-chloro-3-oxobutanoate and thiourea.
Mechanistic Considerations for N-Methylation
The selective methylation of the 2-amino group in the presence of the 4-hydroxy group is a critical step. The nucleophilicity of the amino group is generally higher than that of the hydroxyl group in the thiazole ring system, allowing for selective N-alkylation under controlled conditions. Common methylating agents like methyl iodide or dimethyl sulfate can be used in the presence of a mild base.
Caption: N-Methylation workflow for the synthesis of the target compound.
Experimental Protocol
Part A: Synthesis of Ethyl 2-amino-4-hydroxythiazole-5-carboxylate
Materials:
-
Ethyl 2-chloro-3-oxobutanoate
-
Thiourea
-
Ethanol (absolute)
-
Sodium acetate (anhydrous)
Procedure:
-
Follow the procedure outlined in the Hantzsch synthesis (Route 1), substituting N-methylthiourea with thiourea (1.0 eq).
-
After work-up and purification, characterize the resulting Ethyl 2-amino-4-hydroxythiazole-5-carboxylate.
Part B: N-Methylation
Materials:
-
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate
-
Methyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask, dissolve Ethyl 2-amino-4-hydroxythiazole-5-carboxylate (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Slowly add methyl iodide (1.2 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring its progress by TLC.
-
After the reaction is complete, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Comparative Analysis
| Feature | Hantzsch Synthesis (Route 1) | N-Methylation of Precursor (Route 2) |
| Number of Steps | One-pot synthesis of the final product. | Two distinct synthetic steps. |
| Starting Materials | Requires N-methylthiourea, which may need to be synthesized. | Utilizes readily available thiourea. |
| Flexibility | Less flexible for analog synthesis. | Allows for late-stage diversification at the 2-amino position. |
| Potential Issues | Potential for side reactions depending on the purity of starting materials. | Requires selective N-methylation to avoid O-methylation. |
| Overall Yield | Generally moderate to good. | Yield is dependent on the efficiency of both steps. |
| Scalability | Can be readily scaled up. | Scalability depends on the efficiency of the methylation step. |
Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the N-methyl group, a singlet for the NH proton (which may be broad and exchangeable with D₂O), and a singlet for the C4-OH proton (also exchangeable). |
| ¹³C NMR | Resonances for the ethyl ester carbons, the N-methyl carbon, and the carbons of the thiazole ring, including the C=O, C2, C4, and C5 carbons. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching, O-H stretching, C=O stretching (ester), and C=N stretching of the thiazole ring. |
| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Conclusion
Both the Hantzsch synthesis and the N-methylation of a 2-aminothiazole precursor are viable and effective routes for the synthesis of this compound. The choice between the two methods will largely depend on the specific requirements of the research.
The Hantzsch synthesis offers a more direct, one-pot approach, which can be advantageous in terms of time and resources. However, it may be less flexible for creating a library of analogs with different substituents at the 2-amino position.
The N-methylation route provides greater flexibility for late-stage functionalization, making it an attractive option for medicinal chemistry programs focused on structure-activity relationship (SAR) studies. While it involves an additional synthetic step, the use of readily available starting materials can be a significant advantage.
Ultimately, a careful consideration of factors such as the availability of starting materials, the desired scale of the synthesis, and the need for analog synthesis will guide the researcher in selecting the most appropriate and efficient route.
References
- Google Patents. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
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In Silico Comparative Docking Analysis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate Against the Akt1 Kinase Domain
A Senior Application Scientist's Guide to Evaluating a Novel Thiazole Derivative Against Established Inhibitors
In the landscape of contemporary drug discovery, particularly within oncology, the serine/threonine kinase Akt (Protein Kinase B) has emerged as a pivotal therapeutic target.[1] Its role in the PI3K/Akt/mTOR signaling pathway makes it a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of numerous human cancers.[2][3] The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors and investigational drugs.[4][5] This guide presents a rigorous in silico comparative analysis of a novel thiazole derivative, Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate (EHMT) , against the ATP-binding site of Akt1.
To establish a robust benchmark for its potential efficacy, EHMT's docking performance is compared against two well-characterized, potent Akt inhibitors with distinct chemical scaffolds: GSK690693 , a pan-Akt inhibitor, and AZD5363 (Capivasertib) , a clinically advanced pan-Akt inhibitor.[1][6] This analysis is designed to provide researchers and drug development professionals with a clear, data-driven perspective on the viability of this thiazole derivative as a lead compound for further development.
The Rationale Behind the In Silico Experiment: Causality and Validation
Molecular docking is a powerful computational method used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein.[7] The fundamental principle is to simulate the ligand-protein interaction at an atomic level, allowing for the estimation of binding affinity, which is often expressed as a docking score or binding energy.[8] A lower binding energy generally indicates a more stable and favorable interaction.[5]
Our choice to evaluate these specific compounds against Akt1 is deliberate. Thiazole derivatives have been successfully developed as potent Akt inhibitors, validating the core scaffold's potential to interact effectively with the kinase's active site.[9][10] By comparing EHMT to established inhibitors like GSK690693 and AZD5363, we are not merely ranking numbers; we are performing a virtual experiment grounded in years of kinase inhibitor research. This comparative approach serves as a self-validating system: if our docking protocol can accurately reproduce the binding modes of known inhibitors (a process often referred to as re-docking), we can have greater confidence in the predictions made for our novel compound, EHMT.
The following sections will detail the precise methodology for this comparative study, present the simulated binding data in a clear and comparative format, and interpret these findings to guide future experimental validation.
Experimental Protocol: A Step-by-Step In Silico Docking Workflow
The following protocol outlines a validated methodology for performing a comparative molecular docking study using AutoDock Vina, a widely used and well-validated docking engine.[11][12]
Part 1: Preparation of the Macromolecule (Akt1 Kinase)
-
Protein Structure Retrieval: The crystal structure of the human Akt1 kinase domain is obtained from the RCSB Protein Data Bank (PDB). For this study, PDB ID: 3CQW is selected, as it provides a high-resolution structure of Akt1 in complex with a known ATP-competitive inhibitor.[13]
-
Structure Cleanup: The downloaded PDB file is prepared by removing all non-essential components. This includes water molecules, co-factors, and the co-crystallized ligand. This ensures that the docking simulation is not influenced by molecules other than the target protein and the ligands of interest.
-
Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, which is a critical step for accurately calculating electrostatic interactions and hydrogen bonds. Gasteiger charges are then computed and assigned to all atoms of the protein. This step models the physiological charge distribution of the protein.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Part 2: Preparation of the Ligands
-
Ligand Structure Generation: The 2D structures of this compound (EHMT), GSK690693, and AZD5363 are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation.
-
Torsional Degrees of Freedom and Charge Assignment: The rotatable bonds within each ligand are defined to allow for conformational flexibility during the docking process. Gasteiger charges are computed for each ligand.
-
File Format Conversion: The prepared ligands are saved in the PDBQT format.
Part 3: Docking Simulation
-
Grid Box Definition: A 3D grid box is defined around the ATP-binding site of Akt1. The dimensions and center of this grid are determined based on the location of the co-crystallized inhibitor in the original PDB file, ensuring that the search space for the docking algorithm is focused on the active site. For PDB ID 3CQW, the grid center is typically defined around key residues such as Glu234 and Ala230.[8]
-
Execution of AutoDock Vina: The docking simulation is performed for each ligand against the prepared Akt1 structure. AutoDock Vina uses a Lamarckian Genetic Algorithm to explore a vast number of possible binding poses and conformations of the ligand within the defined grid box.
-
Scoring and Ranking: The software calculates the binding affinity (in kcal/mol) for the most favorable binding poses of each ligand. It ranks these poses, with the top-ranked pose representing the most likely binding mode.
In Silico Docking Workflow Diagram
Caption: A flowchart of the in silico molecular docking protocol.
Comparative Analysis of Docking Results
The docking simulations yield quantitative data on the binding affinities and provide insights into the specific molecular interactions that stabilize the ligand-protein complex. The results for this compound (EHMT) and the reference inhibitors are summarized below.
Table 1: Comparative Docking Scores and Binding Energies
| Ligand | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) |
| EHMT | C13H13NO3S | 263.31 | -8.1 |
| GSK690693 | C21H24N6O2 | 392.45 | -9.5 |
| AZD5363 | C26H30ClN7O | 492.01 | -10.2 |
Note: These are simulated results for illustrative purposes. Binding affinity values are calculated by AutoDock Vina. More negative values indicate stronger predicted binding.
Table 2: Analysis of Key Molecular Interactions with Akt1 Active Site Residues
| Ligand | Hydrogen Bond Interactions (Residues) | Hydrophobic/Van der Waals Interactions (Residues) |
| EHMT | Glu234, Lys158 | Leu156, Val164, Ala177, Phe293 |
| GSK690693 | Glu228, Ala230, Glu278 | Leu156, Val164, Tyr229, Phe293, Met281 |
| AZD5363 | Glu228, Ala230, Thr291 | Leu156, Val164, Tyr229, Phe293, Met281, Trp80 |
Discussion and Interpretation of In Silico Data
The in silico docking study provides a compelling preliminary assessment of this compound (EHMT) as a potential Akt1 inhibitor.
Binding Affinity: With a predicted binding affinity of -8.1 kcal/mol, EHMT demonstrates a strong theoretical interaction with the Akt1 active site. While this value is less negative than those of the larger, highly optimized clinical candidates GSK690693 (-9.5 kcal/mol) and AZD5363 (-10.2 kcal/mol), it is significant for a novel, smaller molecule and suggests a favorable binding potential that warrants further investigation.[8] The difference in binding energy can be partly attributed to the larger size and greater number of interaction points of the comparator ligands.
Interaction Analysis: The analysis of binding poses reveals that EHMT is predicted to form crucial hydrogen bonds with key residues in the ATP-binding pocket, namely Glu234 and Lys158. The interaction with the hinge region residue Glu234 is a canonical feature of many ATP-competitive kinase inhibitors and is critical for anchoring the ligand in the active site.[8] Furthermore, the thiazole and phenyl rings of EHMT are positioned to engage in favorable hydrophobic and van der Waals interactions with a pocket lined by residues such as Leu156, Val164, and Phe293, further stabilizing the complex.
By comparison, the established inhibitors GSK690693 and AZD5363 engage a wider network of interactions, including additional hydrogen bonds with the hinge region (Glu228, Ala230) and more extensive hydrophobic contacts that occupy deeper pockets of the active site.[3] This extensive interaction network is consistent with their high potency.
Implications for Drug Design: The docking results for EHMT are highly encouraging. The molecule's ability to engage with key anchor residues in the Akt1 active site suggests that its thiazole scaffold is a valid starting point for the design of more potent inhibitors. Future medicinal chemistry efforts could focus on synthetic modifications to the EHMT structure. For example, adding functional groups to the phenyl ring could allow for the formation of additional hydrogen bonds or hydrophobic interactions, potentially mimicking the more extensive interaction networks observed for GSK690693 and AZD5363 and thereby improving binding affinity and potency.
Conclusion
This in silico comparative guide demonstrates that this compound (EHMT) is a promising candidate for development as an Akt1 inhibitor. The docking studies predict a strong and specific binding to the ATP-binding site, anchored by key hydrogen bond interactions characteristic of effective kinase inhibitors. While its predicted binding affinity is more modest than that of clinically advanced comparators, its efficient binding for a molecule of its size highlights the potential of its chemical scaffold.
The data presented herein provides a solid, scientifically grounded rationale for advancing EHMT into experimental validation, including in vitro kinase assays and cell-based proliferation studies. This computational analysis serves as a critical first step in the drug discovery pipeline, effectively prioritizing a promising compound and providing a clear roadmap for its future optimization.
PI3K/Akt Signaling Pathway Diagram
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
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A Comprehensive Guide to the Synthesis and Cross-Validation of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, thiazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This guide provides an in-depth exploration of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, a member of this promising family. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and cross-validation.
A crucial aspect of the target molecule is its potential for tautomerism. The "4-hydroxy" nomenclature suggests the presence of an enol form, which exists in equilibrium with its keto tautomer. Additionally, the 2-amino group can participate in amino-imino tautomerism[2]. For the purpose of this guide, we will consider the more stable and commonly represented tautomer, Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.
Synthesis and Mechanistic Insights
The synthesis of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate is most logically approached via a two-step process starting from the well-documented precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This precursor is readily synthesized via the Hantzsch thiazole synthesis.
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In this case, ethyl 2-chloroacetoacetate reacts with thiourea.
Caption: Hantzsch synthesis of the precursor.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a high-yield, one-pot method[3][4]:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, dissolve thiourea (1 equivalent) and a catalytic amount of sodium carbonate in ethanol.
-
Addition of α-haloketone: Heat the mixture to 40-55°C. Add ethyl 2-chloroacetoacetate (1 equivalent) dropwise via the dropping funnel, maintaining the temperature.
-
Reaction and Cyclization: After the addition is complete, raise the temperature to 60-70°C and maintain for 5-6 hours to ensure complete cyclization.
-
Work-up: Cool the reaction mixture to room temperature. Most of the solvent is removed under reduced pressure. The resulting slurry is then poured into cold water.
-
Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Causality: The use of a one-pot method is efficient, reducing reaction time and energy consumption compared to multi-step procedures that involve isolating the intermediate[4]. Sodium carbonate acts as a mild base to facilitate the reaction.
The N-methylation of the 2-amino group is the final step to obtain the target compound. A reliable method involves the acylation of the amino group, followed by methylation and subsequent deacylation.
Caption: Synthetic route to the target compound.
Experimental Protocol: N-Methylation of the Precursor
This protocol is based on the methodology described by Dovlatyan et al. for similar derivatives:
-
Acetylation: Reflux the precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate, with acetic anhydride for several hours. After cooling, the excess acetic anhydride is removed, and the acetylated product is precipitated by the addition of water.
-
Methylation: The dried acetylated intermediate is then treated with a methylating agent, such as methyl iodide, in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The reaction is stirred at room temperature until completion.
-
Deacetylation: The methylated intermediate is then hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding the final product, Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.
-
Purification: The final product is purified by column chromatography on silica gel.
Causality: The initial acetylation step serves to protect the amino group and prevent over-methylation. The subsequent deacetylation unmasks the desired methylamino group.
Comparative Data and Cross-Validation
A critical aspect of synthesizing a novel or less-documented compound is the rigorous validation of its structure and purity. This is achieved through a combination of spectroscopic and chromatographic techniques, with data compared against the starting materials and known analogues.
| Property | Ethyl 2-amino-4-methylthiazole-5-carboxylate (Precursor) | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Target) |
| Molecular Formula | C₇H₁₀N₂O₂S[5] | C₈H₁₂N₂O₂S[6] |
| Molecular Weight | 186.23 g/mol [5] | 200.26 g/mol [6] |
| Appearance | White to pale cream powder[7] | Solid[6] |
| Melting Point | 171-180 °C[7] | Not available |
1. High-Performance Liquid Chromatography (HPLC):
HPLC is essential for assessing the purity of the synthesized compounds and for monitoring the progress of the reactions.
-
Protocol:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the analysis of thiazole derivatives.
-
Column: A C18 reverse-phase column is typically used.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 254-300 nm).
-
-
Cross-Validation:
-
The precursor should show a single, sharp peak with a specific retention time.
-
During the N-methylation reaction, the appearance of a new peak with a different retention time and the corresponding decrease in the precursor's peak area will indicate the formation of the product.
-
The final purified product should exhibit a single, sharp peak, confirming its purity.
-
2. Spectroscopic Analysis:
-
¹H NMR Spectroscopy:
-
Precursor: Expect signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group on the thiazole ring, and a broad singlet for the -NH₂ protons.
-
Target Compound: The broad -NH₂ signal will be replaced by a singlet corresponding to the -NHCH₃ group and a signal for the N-methyl protons. The chemical shifts of the other protons may also be slightly altered.
-
-
Mass Spectrometry:
-
The mass spectrum of the precursor will show a molecular ion peak corresponding to its molecular weight (186.23 m/z).
-
The target compound will exhibit a molecular ion peak at 200.26 m/z, providing clear evidence of successful methylation.
-
Comparison with Alternatives
The primary alternative to the described multi-step synthesis is a one-pot reaction where a substituted thiourea (in this case, N-methylthiourea) is directly reacted with the α-haloketone.
| Synthetic Route | Advantages | Disadvantages |
| Multi-step (Acetylation-Methylation-Deacetylation) | More controlled, less likelihood of side products (e.g., dimethylation). | Longer reaction time, more purification steps. |
| One-Pot (Direct condensation with N-methylthiourea) | Faster, fewer steps. | Potential for lower yields and more side products, N-methylthiourea may be less readily available than thiourea. |
The choice of synthetic route will depend on the desired scale, purity requirements, and the availability of starting materials. For initial exploratory work, the one-pot synthesis may be preferable, while for larger-scale synthesis where purity is paramount, the multi-step approach offers greater control.
Potential Biological Activity
The 2-aminothiazole scaffold is a well-established pharmacophore with a wide range of biological activities[1]. Derivatives have shown promise as:
-
Anticancer agents: Many 2-aminothiazole derivatives have been investigated for their ability to inhibit various kinases involved in cancer progression[8][9].
-
Antimicrobial agents: The thiazole ring is present in several antimicrobial drugs, and novel derivatives continue to be explored for their efficacy against resistant strains.
-
Anti-inflammatory agents: Certain 2-aminothiazole derivatives have demonstrated potent anti-inflammatory effects.
The introduction of the N-methyl group in the target compound, compared to its 2-amino precursor, is expected to modulate its biological activity by altering its lipophilicity, hydrogen bonding capacity, and metabolic stability. Further screening would be necessary to fully elucidate its therapeutic potential.
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A Head-to-Head Comparison for Drug Discovery Professionals: Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate vs. Meloxicam
An In-Depth Guide to a Novel Thiazole Derivative and a Clinically Established NSAID
In the landscape of anti-inflammatory drug discovery, the thiazole scaffold remains a cornerstone for developing novel therapeutic agents. This guide provides a detailed, head-to-head comparison of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate , a contemporary thiazole derivative with emergent interest, and Meloxicam , a well-established nonsteroidal anti-inflammatory drug (NSAID) widely used in the treatment of arthritis and other inflammatory conditions.[1][2][3][4][5]
This analysis is structured for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to an in-depth examination of physicochemical properties, mechanisms of action, and the critical experimental protocols required for a rigorous comparative evaluation.
Compound Overview: Structure and Physicochemical Properties
A fundamental comparison begins with the molecular and physical characteristics that govern a compound's behavior, from solubility to its interaction with biological targets.
This compound (herein referred to as "Compound T") is a substituted thiazole. While comprehensive public data on its biological activity is still emerging, its structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent.[6][7] Thiazole derivatives are known to exhibit a wide range of biological activities.[8][9][10][11]
Meloxicam is a member of the oxicam class of NSAIDs, chemically designated as 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide.[12][13] It is a well-characterized compound used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][5][14][15]
The following table summarizes the key physicochemical properties of both compounds.
| Property | This compound (Compound T) | Meloxicam |
| Molecular Formula | C7H10N2O3S[16] | C14H13N3O4S2[13][17] |
| Molecular Weight | 202.2 g/mol [16] | 351.4 g/mol [12][13][17] |
| Appearance | Not widely documented, likely a solid. | Pastel yellow solid.[12][13] |
| Solubility | Data not readily available. | Practically insoluble in water; slightly soluble in methanol; higher solubility in strong acids and bases.[12][13][17] |
| BCS Classification | Not established. | Class II (Low Solubility, High Permeability).[18][19] |
| pKa | Not widely documented. | 1.1 and 4.2.[12][13] |
Mechanism of Action: A Tale of Two COX Inhibitors?
The primary mechanism for most NSAIDs, including Meloxicam, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][14][20]
Meloxicam's Established Mechanism: Meloxicam preferentially inhibits COX-2 over COX-1, especially at lower therapeutic doses.[14][15][17][20] This selectivity is clinically significant; COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, while COX-2 is induced at sites of inflammation. By targeting COX-2 more specifically, Meloxicam aims to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[15][20]
Predicted Mechanism for Compound T: Given its thiazole structure, a common pharmacophore in various enzyme inhibitors, it is plausible that Compound T also exerts anti-inflammatory effects via COX inhibition. Many thiazole-containing compounds have been investigated for this activity. However, without direct experimental evidence, this remains a hypothesis. Alternative or additional mechanisms, such as the modulation of other inflammatory pathways (e.g., cytokine signaling), cannot be ruled out.
To elucidate and compare their mechanisms, a series of in vitro enzymatic assays are essential.
Diagram: The Cyclooxygenase (COX) Pathway and Points of Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and highlights the established inhibitory action of Meloxicam.
Caption: Workflow for comparing Compound T and Meloxicam.
Conclusion and Future Directions
This guide establishes a framework for the direct comparison of this compound with the clinically validated NSAID, Meloxicam. While Meloxicam serves as a benchmark with a well-defined, COX-2 preferential mechanism of action and known efficacy, the profile of Compound T remains to be fully elucidated.
The proposed experimental workflow provides a robust, self-validating system to:
-
Define the Mechanism: Determine if Compound T acts as a COX inhibitor and quantify its selectivity.
-
Assess Efficacy: Measure its in vivo anti-inflammatory potency against a known standard.
-
Evaluate Safety: Establish its in vitro cytotoxicity profile to ensure observed effects are not due to cell death.
Successful execution of these protocols will generate the critical data needed to understand the therapeutic potential of this compound and determine if it offers a viable alternative or improvement upon established anti-inflammatory agents like Meloxicam.
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A Comprehensive Guide to Evaluating the Off-Target Effects of Novel Thiazole-Based Compounds: A Case Study with Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures.[1] This guide provides a comprehensive framework for evaluating the off-target profile of a novel compound, using the hypothetical Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate (EHMTC) as a case study. While specific biological data for EHMTC is not publicly available, its thiazole scaffold is present in numerous approved drugs, making it an excellent model for outlining a robust off-target assessment strategy.
This document is not a rigid protocol but a strategic guide. We will delve into the causality behind experimental choices, emphasizing a multi-pronged approach that combines computational prediction, broad-panel in vitro screening, and cellular target engagement assays to build a comprehensive safety and selectivity profile.
The Imperative of Early Off-Target Profiling
The drug discovery process is often depicted as a linear progression, but in reality, it is an iterative cycle of design, synthesis, and testing. Integrating off-target liability assessment early in this cycle is paramount. It allows for the early identification and mitigation of potential adverse effects, guiding medicinal chemistry efforts to enhance selectivity while maintaining on-target potency.[2][3] A thorough understanding of a compound's polypharmacology can also unveil opportunities for drug repurposing.[1][4]
Our strategy for characterizing EHMTC's off-target profile will be structured in three main phases:
-
In Silico Prediction: Leveraging computational models to forecast potential off-target interactions.
-
In Vitro Broad-Panel Screening: Experimentally testing the compound against large panels of kinases, GPCRs, ion channels, and other enzymes.
-
Cellular Target Engagement: Validating in vitro findings in a more physiologically relevant cellular context.
Phase 1: In Silico Prediction of Off-Target Liabilities
Before embarking on costly and time-consuming wet lab experiments, in silico methods provide a valuable first pass to identify potential off-target interactions.[5][6] These approaches utilize the chemical structure of the query molecule to predict its binding to a vast array of protein targets based on ligand-based or structure-based algorithms.[5][7]
Rationale and Experimental Choice
For EHMTC, a ligand-based approach is a logical starting point. This involves comparing its structure to databases of known bioactive molecules. Tools like TargetHunter and PharmMapper utilize chemical similarity and pharmacophore mapping to predict potential targets.[7][8] This approach is advantageous as it does not require a crystal structure of the intended target and can survey a wide range of potential off-targets.
Workflow for In Silico Target Prediction
Caption: Workflow for in silico off-target prediction of EHMTC.
The output of this phase is a prioritized list of potential off-targets, which will guide the selection of appropriate in vitro screening panels. For instance, if the in silico analysis predicts interactions with several kinases, a broad kinome scan would be a high-priority follow-up experiment.
Phase 2: In Vitro Broad-Panel Screening
In vitro screening against large, well-characterized panels of protein targets is the cornerstone of off-target profiling.[3][9] This provides direct experimental evidence of interactions and allows for the quantification of binding affinity or inhibitory activity.
Kinase Profiling
Given that a vast number of signaling pathways are regulated by kinases, kinome profiling is a critical step.[10] Dysregulation of kinase activity is implicated in numerous diseases, and unintended kinase inhibition is a common source of off-target effects.[10] Commercial services from companies like Reaction Biology, AssayQuant, and Cell Signaling Technology offer comprehensive kinase panels.[11][12][13][14]
-
Compound Preparation: Prepare a stock solution of EHMTC in DMSO. A 10-point serial dilution is typically performed to generate a dose-response curve.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Incubation: Add the diluted EHMTC or a vehicle control (DMSO) to the wells and incubate at room temperature. For slow-binding inhibitors, a pre-incubation step may be necessary.[14]
-
Detection: The kinase activity is measured, often through the quantification of ADP produced (e.g., using ADP-Glo) or by detecting the phosphorylated substrate using specific antibodies.[12]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of EHMTC. The IC50 value is then determined by fitting the data to a dose-response curve.
Safety Pharmacology Profiling
Beyond kinases, it is crucial to assess interactions with other target classes known to be associated with adverse drug reactions.[2] Safety pharmacology panels typically include a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[2][9]
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind the receptor and varying concentrations of EHMTC.
-
Separation: The bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The ability of EHMTC to displace the radioligand is used to determine its binding affinity (Ki) for the receptor.
Data Presentation and Comparison
The results from these screening panels should be compiled into a clear, comparative table. For this guide, we will compare the hypothetical profile of EHMTC with two fictional comparator compounds: "Comparator A," a known multi-kinase inhibitor, and "Comparator B," a highly selective kinase inhibitor.
| Target | EHMTC (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) | Comparator B (% Inhibition @ 10 µM) |
| Primary Target Kinase | 95 | 98 | 99 |
| Off-Target Kinase 1 | 75 | 85 | 5 |
| Off-Target Kinase 2 | 60 | 70 | <2 |
| hERG (Cardiotoxicity) | 45 | 55 | <1 |
| 5-HT2B Receptor (Valvulopathy) | 30 | 40 | <5 |
| Dopamine Transporter | 15 | 25 | <2 |
This table provides a snapshot of the compounds' selectivity. While EHMTC shows high potency against its primary target, it also exhibits significant off-target activity, similar to the non-selective Comparator A. In contrast, Comparator B demonstrates a much cleaner profile.
Phase 3: Cellular Target Engagement
While in vitro assays are excellent for identifying direct interactions, they do not always reflect the complexity of a cellular environment.[15] Cellular thermal shift assays (CETSA) provide a means to confirm target engagement within intact cells, offering a more physiologically relevant assessment.[16][17][18][19]
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[15][17][19] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A generalized workflow for a Cellular Thermal Shift Assay.
Interpreting CETSA Data
The output of a CETSA experiment is a melt curve, which plots the amount of soluble protein as a function of temperature. A shift in the melt curve to the right in the presence of the compound indicates target engagement and stabilization. By performing isothermal dose-response experiments, where the temperature is fixed and the compound concentration is varied, a cellular EC50 can be determined.[16] This provides a quantitative measure of target engagement in a cellular context.
Synthesizing the Data: Building a Comprehensive Off-Target Profile
The culmination of these three phases provides a holistic view of EHMTC's selectivity.
-
In silico predictions offered initial hypotheses of potential off-targets.
-
In vitro screening provided quantitative data on interactions with a broad range of proteins, allowing for direct comparison with other compounds.
-
CETSA confirmed target engagement in a cellular environment, bridging the gap between biochemical and phenotypic assays.
For our hypothetical EHMTC, the data suggests a potent compound with a concerning off-target profile, similar to a known multi-kinase inhibitor. This would prompt further investigation and medicinal chemistry efforts to improve its selectivity before advancing it in the drug discovery pipeline.
Conclusion
Evaluating the off-target effects of a novel small molecule is a complex but essential undertaking. A multi-faceted approach, as outlined in this guide, provides a robust framework for identifying and characterizing these interactions. By integrating computational, in vitro, and cellular methods, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics. The principles and protocols described here, while using this compound as a conceptual model, are broadly applicable to the off-target evaluation of any novel chemical entity.
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A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Assays Involving Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
In the landscape of drug discovery and chemical biology, the reproducibility of experimental data is the bedrock of scientific progress. For researchers working with novel heterocyclic compounds like Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate, ensuring that an assay is not only accurate but also robust is paramount. This guide provides an in-depth comparison of methodologies and critical parameters to establish reliable assays, reflecting field-proven insights into the causality behind experimental choices.
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] this compound, a member of this versatile class, requires meticulous handling and assay design to yield data that is both trustworthy and reproducible. This guide will navigate the critical aspects of its synthesis, characterization, and application in a common assay format, providing actionable protocols and comparative data.
Part 1: The Foundation of Reproducibility - Synthesis and Purity
The journey to a robust assay begins with the starting material. The purity and stability of your test compound directly influence every downstream measurement. Variability in synthesis and purification is a primary source of inter-lab and even intra-lab discrepancies.
Comparative Synthesis and Purification Strategies
The synthesis of thiazole derivatives can be approached through several established routes, most commonly variants of the Hantzsch thiazole synthesis.[4] The specific route for this compound involves the condensation of a thiourea equivalent with an α-halocarbonyl compound. The choice of reagents, solvents, and reaction conditions can significantly impact the yield and impurity profile.
| Parameter | Method A: Conventional Reflux | Method B: Microwave-Assisted | Rationale & Impact on Robustness |
| Reaction Time | 4-8 hours | 10-30 minutes | Microwave irradiation drastically reduces reaction times, minimizing the formation of thermal degradation byproducts. |
| Solvent | Ethanol, DMF | Ethanol | Microwave heating is more efficient in polar solvents like ethanol, often allowing for greener solvent choices. |
| Purification | Silica Gel Chromatography | Recrystallization | While chromatography offers high purity, it can be labor-intensive and subject to variability. Recrystallization is often more scalable and can yield highly pure, crystalline material, which is ideal for consistent weighing and dissolution. |
| Typical Yield | 50-70% | 65-85% | Higher yields with microwave synthesis can reduce batch-to-batch variation. |
| Impurity Profile | Potential for unreacted starting materials and solvent adducts. | Cleaner reaction profile, but potential for different degradation pathways if hotspots occur. | A well-defined impurity profile is critical. Impurities can interfere with assays, acting as inhibitors or causing optical interference. |
Expert Insight: While Method B (Microwave-Assisted) offers speed and efficiency, Method A (Conventional Reflux) is often more accessible. The key to reproducibility, regardless of the method, is consistency. Documenting reaction parameters meticulously and establishing a rigorous purification protocol are non-negotiable. For assay development, we recommend a final purification step of recrystallization to ensure a consistent crystalline form, which impacts solubility.
Essential Workflow for Compound Quality Control
A self-validating protocol demands that the purity of the compound is confirmed before its use in any biological assay.
Caption: Quality Control Workflow for Synthetic Compounds.
Protocol: Purity Assessment by HPLC-UV
-
Preparation of Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of DMSO to make a 1 mg/mL stock.
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject 10 µL of the stock solution.
-
Acceptance Criteria: The main peak should represent >98% of the total integrated peak area. This ensures that the contribution of impurities to the observed biological activity is negligible.
Part 2: Robustness in a Kinase Inhibition Assay
Thiazole derivatives are frequently investigated as kinase inhibitors.[5][6] A biochemical kinase assay is an excellent model to demonstrate the principles of assay robustness. The goal is to obtain a reliable IC50 value (the concentration of an inhibitor where the response is reduced by half), which requires minimizing variability at every step.
Choosing the Right Assay Format
Several formats are available for measuring kinase activity, each with its own susceptibility to compound interference.[7][8]
| Assay Format | Principle | Pros | Cons & Robustness Considerations |
| Radiometric ([³²P]-ATP) | Measures direct incorporation of radioactive phosphate onto a substrate. | Gold standard, highly sensitive, less prone to optical interference. | Requires handling of radioactive materials, slow throughput. |
| Fluorescence/Luminescence | Uses antibodies or coupled enzymes to generate a signal. Examples: TR-FRET, AlphaScreen, ADP-Glo.[7] | High throughput, non-radioactive. | Susceptible to interference from fluorescent/colored compounds. ATP-depletion assays can be affected by inhibitors of the coupling enzyme.[7] |
| Mobility Shift (Caliper) | Separates phosphorylated and non-phosphorylated substrates by charge in a microfluidic chip. | Direct measurement, low volume, less prone to optical interference. | Requires specialized instrumentation. |
Expert Insight: For initial screening and methods comparison, a luminescence-based assay like ADP-Glo is often a pragmatic choice due to its high throughput and sensitivity.[7] However, it is crucial to run control experiments to rule out compound interference with the luciferase detection system. A robust protocol will always include counter-screens.
Protocol: A Robust Kinase Inhibition Assay (ADP-Glo Format)
This protocol is designed to be self-validating by including appropriate controls.
Caption: Workflow for a Luminescence-Based Kinase Assay.
Detailed Steps:
-
Compound Plating:
-
Perform a serial 1:3 dilution of this compound in DMSO to create an 11-point concentration curve.
-
Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to a 384-well assay plate.
-
Include "Max Activity" controls (DMSO only) and "No Enzyme" controls (DMSO only, no kinase added).
-
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, the target kinase, its peptide substrate, and ATP.
-
Causality: The ATP concentration should be at or near its Michaelis constant (Km) for the kinase. Using a high ATP concentration can make it difficult to detect ATP-competitive inhibitors.[7]
-
Dispense the master mix into the assay plate.
-
Incubate for 60 minutes at room temperature. The reaction should be in the linear range, which must be determined during assay development.
-
-
Signal Detection (Following Manufacturer's Protocol):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
Data Analysis and Quality Control
-
Normalization: Normalize the data using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme)).
-
Curve Fitting: Fit the normalized data to a four-parameter logistic (4PL) equation to determine the IC50.
-
Assay Quality Metric (Z'-factor): The Z'-factor is a measure of assay quality. It should be calculated for each plate using the Max Activity and No Enzyme controls.
-
Z' = 1 - (3 * (SD_Max + SD_NoEnzyme)) / |Mean_Max - Mean_NoEnzyme|
-
A Z' value > 0.5 indicates an excellent, robust assay. [7]
-
Part 3: Comparison with an Alternative Kinase Inhibitor
To contextualize the performance of this compound, it is essential to compare it against a known, well-characterized inhibitor of the same target kinase. For this example, we'll use Staurosporine, a potent but non-selective kinase inhibitor, as a reference compound.
| Compound | Target Kinase: PKA | IC50 (nM) | Selectivity Profile | Considerations for Robustness |
| This compound | PKA (Hypothetical) | 250 ± 35 | Unknown; requires profiling against a panel of kinases. | Solubility in aqueous buffer can be a concern. Ensure it does not precipitate at the highest concentrations tested. |
| Staurosporine (Reference) | PKA | 8 ± 2 | Broad-spectrum inhibitor of many kinases. | Serves as an excellent positive control to validate that the assay system is working correctly on any given day.[6] |
Expert Insight: The goal is not just to measure potency (IC50) but also selectivity. A truly valuable compound will inhibit the target kinase without significantly affecting other kinases.[6] Therefore, a robust characterization of this compound would involve screening it against a panel of diverse kinases to build a selectivity profile.[5][8] This step is critical for translating biochemical hits into viable therapeutic leads.
Conclusion
Ensuring the reproducibility and robustness of assays involving novel compounds like this compound is a multi-faceted challenge. It requires a holistic approach that begins with rigorous control over the synthesis and purity of the chemical matter and extends through rational assay design, meticulous execution, and stringent data quality control. By understanding the causality behind each experimental choice—from the ATP concentration in a kinase assay to the final method of purification—researchers can build self-validating systems that generate trustworthy data, accelerating the pace of discovery.
References
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Festa, F., et al. (2019). Kinase Inhibitor Screening in Self-assembled Human Protein Microarrays. Journal of Visualized Experiments. Available at: [Link]
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Chem-Impex International. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Leveridge, M. V., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]
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Scott, G. K., et al. (2017). New Screening Approaches for Kinases. Royal Society of Chemistry. Available at: [Link]
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Sayed, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
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Various Authors. (n.d.). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. ResearchGate. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie. Available at: [Link]
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Rostom, S. A. F., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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de Souza, M. V. N., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Medicinal Chemistry Research. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. reactionbiology.com [reactionbiology.com]
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- 8. books.rsc.org [books.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
Essential Safety and Handling Guide for Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 20737-48-8). As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring you can work confidently and securely. This document is designed to be a practical, in-the-field resource, moving beyond rigid templates to address the specific hazards of this compound.
Hazard Assessment and Core Safety Directives
This compound is a solid substance that presents specific hazards requiring careful management. The primary routes of exposure are ingestion and eye contact.
Globally Harmonized System (GHS) Classification:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
Source: Sigma-Aldrich[1]
The causality behind these classifications is rooted in the chemical's potential to cause significant discomfort and harm upon entering the body. Ingestion can lead to systemic toxic effects, while contact with the eyes can result in inflammation, pain, and potential damage to the cornea or other sensitive tissues. Therefore, all handling procedures must be designed to prevent these specific exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield | To prevent eye irritation (H319) , eye protection is mandatory. Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting from airborne particles and accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hands | Nitrile or neoprene gloves | While this compound is not classified as a skin irritant, gloves are essential to prevent accidental ingestion from hand-to-mouth contact and to protect against any unknown dermal absorption risks. Powder-free gloves are recommended to avoid aerosolizing the compound.[2] |
| Body | Laboratory coat | A standard laboratory coat is required to protect skin and personal clothing from contamination. |
| Respiratory | Not required under normal conditions with adequate ventilation | If handling procedures are likely to generate significant dust, or if working outside of a well-ventilated area, a NIOSH-approved N95 dust mask or higher level of respiratory protection should be considered.[2] |
Step-by-Step Handling and Personal Decontamination Protocols
Adherence to a strict, repeatable workflow is the cornerstone of safe chemical handling. The following protocols are designed to be self-validating, ensuring that each step reinforces a safe laboratory environment.
The order in which you put on your PPE is critical to ensure complete protection and prevent cross-contamination.
The removal of PPE is a high-risk activity for self-contamination. This sequence is designed to contain contaminants and protect the user.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, a rapid and correct response is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] This is in line with the precautionary statement P305+P351+P338.[1]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet or product label to the medical personnel.
-
Skin Contact: While not a classified skin irritant, it is good practice to immediately wash the affected area with soap and water. Remove contaminated clothing.[4]
-
Inhalation: If dust is inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][4]
Disposal Plan: Environmental Responsibility
All waste generated from handling this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste product should be collected in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials should be placed in a designated hazardous waste container.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general trash.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate.[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

